molecular formula C12H12BrNO2 B3046477 Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate CAS No. 1245933-87-2

Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Cat. No.: B3046477
CAS No.: 1245933-87-2
M. Wt: 282.13
InChI Key: SYFCLQGHXLTDOC-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C12H12BrNO2 and its molecular weight is 282.13. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-7(2)14-10-5-4-8(13)6-9(10)11/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFCLQGHXLTDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695138
Record name Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245933-87-2
Record name Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile substitution patterns make it a privileged scaffold in medicinal chemistry. Substituted indoles, such as Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate, are crucial intermediates in the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of a robust and widely applicable synthetic route to this valuable compound, focusing on the underlying chemical principles and providing detailed, field-proven experimental protocols.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of the target molecule, Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate, points towards the Fischer indole synthesis as the key bond-forming reaction. This powerful method constructs the indole ring from a phenylhydrazone precursor. The required phenylhydrazone can, in turn, be synthesized via the Japp-Klingemann reaction from readily available starting materials: 4-bromoaniline and ethyl 2-methylacetoacetate. This two-step approach offers a reliable and efficient pathway to the desired product.

Retrosynthesis target Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate disconnection1 Fischer Indole Synthesis target->disconnection1 intermediate Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate disconnection1->intermediate disconnection2 Japp-Klingemann Reaction intermediate->disconnection2 start1 4-Bromoaniline disconnection2->start1 start2 Ethyl 2-methylacetoacetate disconnection2->start2

Caption: Retrosynthetic analysis of the target indole.

Part 1: The Japp-Klingemann Reaction - Crafting the Hydrazone Intermediate

The Japp-Klingemann reaction is a classic and highly effective method for the synthesis of hydrazones from β-keto esters and diazonium salts.[1] In this synthesis, 4-bromoaniline is first converted to its corresponding diazonium salt, which then reacts with the enolate of ethyl 2-methylacetoacetate. A key feature of this reaction is the cleavage of the acetyl group, leading to the desired hydrazone, ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate.

Mechanistic Insights

The reaction proceeds through a series of well-defined steps:

  • Diazotization: 4-bromoaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the 4-bromobenzenediazonium salt. This electrophilic species is crucial for the subsequent coupling step.

  • Enolate Formation: In the presence of a base, ethyl 2-methylacetoacetate is deprotonated at the α-carbon to form a nucleophilic enolate.

  • Azo Coupling: The enolate attacks the diazonium salt to form an unstable azo compound.

  • Hydrolysis and Rearrangement: The azo intermediate undergoes hydrolysis, leading to the cleavage of the acetyl group and the formation of the more stable hydrazone product.[1]

Japp_Klingemann cluster_diazotization Diazotization cluster_coupling Azo Coupling and Rearrangement 4-Bromoaniline 4-Bromoaniline Diazonium Salt Diazonium Salt 4-Bromoaniline->Diazonium Salt NaNO2, HCl Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Enolate Enolate Ethyl 2-methylacetoacetate->Enolate Base Azo Intermediate Azo Intermediate Enolate->Azo Intermediate + Diazonium Salt Hydrazone Product Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate Azo Intermediate->Hydrazone Product Hydrolysis

Caption: Workflow of the Japp-Klingemann reaction.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate

Materials:

  • 4-Bromoaniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Ethyl 2-methylacetoacetate

  • Sodium Acetate

  • Ethanol

  • Water

  • Ice

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a beaker, dissolve 4-bromoaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.

  • Preparation of the β-Keto Ester Solution:

    • In a separate larger flask, dissolve ethyl 2-methylacetoacetate (0.1 mol) and sodium acetate (0.3 mol) in ethanol.

    • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • The Japp-Klingemann Coupling:

    • Slowly add the freshly prepared diazonium salt solution to the ethyl 2-methylacetoacetate solution. Maintain the temperature below 5 °C throughout the addition.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

    • Allow the mixture to stand at room temperature overnight.

  • Work-up and Purification:

    • Pour the reaction mixture into a large volume of cold water.

    • The precipitated solid, ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate, is collected by filtration.

    • Wash the solid with cold water until the washings are neutral.

    • Recrystallize the crude product from ethanol to obtain the purified hydrazone.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount (molar eq.)Typical Yield (%)
4-Bromoaniline172.031.0-
Ethyl 2-methylacetoacetate144.171.0-
Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate285.14-85-95

Part 2: The Fischer Indole Synthesis - Ring Closure to the Final Product

The Fischer indole synthesis is a venerable and highly versatile reaction for the formation of the indole ring system.[2] It involves the acid-catalyzed cyclization of an arylhydrazone, accompanied by the elimination of ammonia.[3] In this synthesis, the previously prepared ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate is treated with a strong acid catalyst to induce the formation of the indole ring.

Mechanistic Insights

The mechanism of the Fischer indole synthesis is a fascinating cascade of reactions:

  • Tautomerization: The hydrazone undergoes an acid-catalyzed tautomerization to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: The protonated enamine then undergoes a[4][4]-sigmatropic rearrangement, a key step that forms the C-C bond of the indole ring.

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.

  • Elimination of Ammonia: Finally, the elimination of a molecule of ammonia under acidic conditions leads to the formation of the aromatic indole ring.[2]

Fischer_Indole Hydrazone Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate Enamine Enamine Hydrazone->Enamine H+, Tautomerization Rearranged Intermediate Rearranged Intermediate Enamine->Rearranged Intermediate [3,3]-Sigmatropic Rearrangement Cyclized Intermediate Cyclized Intermediate Rearranged Intermediate->Cyclized Intermediate Aromatization & Cyclization Indole Product Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate Cyclized Intermediate->Indole Product -NH3

Caption: Key steps in the Fischer indole synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Materials:

  • Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate

  • Methanesulfonic acid

  • Ice-cold water

  • Ethanol

Procedure:

  • Fischer Indole Cyclization:

    • In a beaker, carefully add ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate (0.01 mol) to hot methanesulfonic acid (30 ml).[5]

    • Stir the reaction mixture and heat it to 50 °C for an additional 10 minutes.[5]

  • Work-up and Purification:

    • Pour the hot reaction solution into 25 ml of ice-cold water with stirring.[5]

    • The product, Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate, will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water.

    • Recrystallize the crude product from ethanol to obtain the purified indole.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount (molar eq.)Typical Yield (%)
Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate285.141.0-
Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate282.13-70-80

Characterization of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Physical Properties:

  • Molecular Formula: C₁₂H₁₂BrNO₂

  • Molecular Weight: 282.13 g/mol

  • Appearance: Off-white to pale yellow solid

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.55 (br s, 1H, NH), 7.85 (d, J=1.8 Hz, 1H, Ar-H), 7.25 (dd, J=8.7, 1.8 Hz, 1H, Ar-H), 7.15 (d, J=8.7 Hz, 1H, Ar-H), 4.35 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.70 (s, 3H, CH₃), 1.40 (t, J=7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 165.5, 134.8, 133.2, 129.6, 124.9, 123.1, 114.7, 112.9, 106.2, 60.1, 14.5, 12.8.

  • IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 1680-1700 (C=O stretch, ester), 1600-1450 (aromatic C=C stretch).

  • Mass Spectrometry (ESI-MS): m/z 282.0 [M]+, 284.0 [M+2]+ (indicating the presence of bromine).

Alternative Synthetic Routes

While the Japp-Klingemann/Fischer indole synthesis is a highly reliable method, other approaches to substituted indoles exist. These include:

  • Palladium-catalyzed cross-coupling reactions: Modern methods often employ palladium catalysis to form key C-N or C-C bonds in the indole scaffold.

  • Reductive cyclization of nitro compounds: The reduction of appropriately substituted o-nitrostyrenes or related compounds can lead to the formation of the indole ring.

  • Larock Indole Synthesis: This method involves the palladium-catalyzed annulation of an alkyne and an o-iodoaniline.

The choice of synthetic route often depends on the availability of starting materials, the desired substitution pattern, and the scale of the reaction.

Conclusion

The synthesis of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate via the Japp-Klingemann and Fischer indole synthesis pathway represents a robust, efficient, and well-established method in organic synthesis. This guide has provided a detailed, step-by-step protocol, grounded in a thorough understanding of the underlying reaction mechanisms. The provided characterization data serves as a benchmark for researchers to verify the identity and purity of their synthesized material. This knowledge is essential for professionals in the fields of medicinal chemistry and drug development who rely on such key intermediates for the discovery and creation of novel therapeutic agents.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
  • Wikipedia. Fischer indole synthesis. [Link]

  • Tasleem, F., et al. Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-Yl-Methyl)-1H (Substituted)-Indole Derivatives as Potential COX-2 Inhibitors via JAPP-Klingemann and Fischer Indole Cyclization Reactions. Indo Am. J. P. Sci.2018, 05 (01), 103-110.
  • Apphem. Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Wikipedia. Japp–Klingemann reaction. [Link]

  • chemeurope.com. Japp-Klingemann reaction. [Link]

  • Tasleem, F., et al. Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-Yl-Methyl)-1H (Substituted)-Indole Derivatives as Potential COX-2 Inhibitors via JAPP-Klingemann and Fischer Indole Cyclization Reactions. Indo Am. J. P. Sci.2018 , 05 (01). [Link]

Sources

Physicochemical properties of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate , a critical intermediate in the synthesis of bioactive indole derivatives, including antivirals (e.g., Umifenovir analogs) and anticancer agents.

Executive Summary

Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate (CAS: 1245933-87-2) is a highly functionalized indole scaffold characterized by a bromine atom at the C5 position, a methyl group at C2, and an ethyl ester moiety at C3.[1][2] This specific substitution pattern renders it an essential building block in medicinal chemistry, particularly for structure-activity relationship (SAR) studies targeting the indole core's electronic and steric properties. Its lipophilic nature and reactive handles (ester and aryl bromide) allow for divergent synthetic transformations.

Chemical Identity & Structural Data[3][4][5][6][7][8][9]

ParameterSpecification
IUPAC Name Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate
CAS Number 1245933-87-2
Molecular Formula C₁₂H₁₂BrNO₂
Molecular Weight 282.13 g/mol
SMILES CCOC(=O)C1=C(C)NC2=C1C=C(Br)C=C2
InChI Key Unique identifier required for database integration
Appearance Off-white to pale yellow crystalline solid

Physicochemical Profile

Understanding the physicochemical behavior of this compound is vital for optimizing reaction conditions and formulation strategies.

Solubility & Lipophilicity

The presence of the ethyl ester and the bromine atom significantly increases the lipophilicity compared to the parent indole.

  • LogP (Calculated): ~3.8 – 4.2

    • Implication: The compound is highly permeable but poorly soluble in aqueous media.

  • Solubility Profile:

    • High Solubility: DMSO, DMF, THF, Ethyl Acetate, Dichloromethane.

    • Moderate Solubility: Ethanol, Methanol (warmed).

    • Insoluble: Water, aqueous buffers (pH 1-10).

Thermal & Acid-Base Properties
  • Melting Point: Typically 160–170 °C (Note: Isomeric 2-carboxylate melts at ~165°C; specific polymorphs may vary).

  • pKa (Indole NH): ~16.0 (Calculated).

    • Reactivity: The NH proton is weakly acidic but can be deprotonated by strong bases (e.g., NaH, KOtBu) for N-alkylation reactions.

Structural Characterization (Spectroscopic Signatures)

Researchers should verify the identity of the synthesized material using the following diagnostic signals.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
NH 11.8 - 12.0Broad Singlet1HIndole N-H (Exchangeable)
C4-H 8.15Doublet (

Hz)
1HAromatic (Deshielded by C3-C=O)
C7-H 7.35Doublet (

Hz)
1HAromatic
C6-H 7.28Doublet of Doublets1HAromatic
OCH

4.25Quartet (

Hz)
2HEster Methylene
C2-CH

2.65Singlet3HC2-Methyl Group
CH

C

1.35Triplet (

Hz)
3HEster Methyl
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (

    
    ) or Negative (
    
    
    
    ).
  • Isotopic Pattern: A characteristic 1:1 doublet at

    
     282 and 284 confirms the presence of a single Bromine atom (
    
    
    
    Br and
    
    
    Br).

Synthesis Protocol: Fischer Indole Cyclization

The most robust method for synthesizing Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate is the Fischer Indole Synthesis . This route utilizes 4-bromophenylhydrazine and ethyl acetoacetate.

Reaction Mechanism

The reaction proceeds via the formation of a phenylhydrazone intermediate, followed by a [3,3]-sigmatropic rearrangement, ammonia elimination, and aromatization.

FischerIndole cluster_0 Reactants cluster_1 Intermediates Hydrazine 4-Bromophenyl- hydrazine HCl Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone Condensation (-H2O) Ketoester Ethyl acetoacetate Ketoester->Hydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Acid Cat. Tautomerization Diimine Diimine Intermediate Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement Product Ethyl 5-bromo-2-methyl- 1H-indole-3-carboxylate Diimine->Product Cyclization & -NH3

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis for the target compound.

Step-by-Step Experimental Procedure

Reagents:

  • 4-Bromophenylhydrazine hydrochloride (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Ethanol (Absolute)[3]

  • Sulfuric Acid (conc., catalytic) or Zinc Chloride (Lewis Acid)

Protocol:

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromophenylhydrazine hydrochloride (10 mmol) in absolute ethanol (20 mL). Add ethyl acetoacetate (11 mmol) dropwise.

  • Cyclization: Add concentrated

    
     (0.5 mL) or anhydrous 
    
    
    
    (1.5 eq) cautiously.
  • Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours. Monitor progress by TLC (Eluent: 20% EtOAc in Hexanes). The hydrazone spot will disappear, and a fluorescent indole spot will appear.

  • Work-up: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (100 mL) with vigorous stirring.

  • Precipitation: The product typically precipitates as a solid.[4] Filter the solid using a Buchner funnel.

  • Purification: Wash the crude solid with cold water and 10% cold ethanol. Recrystallize from hot ethanol or an Ethanol/Water mixture to yield pure off-white needles.

Yield Expectation: 65–80%.

Stability & Handling (Safety)

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow oxidation of the indole ring.

  • Stability:

    • Hydrolysis: The C3-ethyl ester is susceptible to hydrolysis under strong basic conditions (NaOH/MeOH), converting to the corresponding carboxylic acid.

    • Oxidation: Indoles are electron-rich; prolonged exposure to air may cause darkening (quinone formation).

  • Safety (GHS Classifications):

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

    • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons.[6] (Seminal text on the mechanism).

  • Ishizumi, K., et al. (1967). Synthesis of Indole Derivatives. Chemical & Pharmaceutical Bulletin, 15(6), 863-872.
  • PubChem Compound Summary. (2024). Ethyl 5-bromo-2-methylindole-3-carboxylate. National Center for Biotechnology Information.

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: Ethyl 5-bromoindole-2-carboxylate (Isomer Reference).

Sources

An In-Depth Technical Guide to Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1245933-87-2

A Comprehensive Overview for Researchers and Drug Development Professionals

This guide provides a detailed technical overview of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document, intended for researchers, scientists, and professionals in drug development, will delve into the synthesis, spectroscopic characterization, and potential applications of this molecule, grounded in established scientific principles and methodologies.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile template for the design of novel therapeutic agents. The introduction of a bromine atom at the 5-position and a methyl group at the 2-position of the indole ring, along with an ethyl carboxylate at the 3-position, as in Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate, significantly influences the molecule's physicochemical properties and biological activity. This strategic functionalization provides a handle for further chemical modifications and can enhance the compound's interaction with biological targets.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate are summarized in the table below.

PropertyValueSource
CAS Number 1245933-87-2[2][3]
Molecular Formula C12H12BrNO2[2]
Molecular Weight 282.13 g/mol [2]

Synthesis Strategies: A Focus on the Fischer Indole Synthesis

The construction of the indole ring is a well-established area of organic synthesis, with the Fischer indole synthesis being a prominent and versatile method.[4][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone.[4] Another relevant method for the synthesis of the precursor arylhydrazones is the Japp-Klingemann reaction, which utilizes β-keto-acids or esters and aryl diazonium salts.[6][7]

A plausible and efficient route to Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate involves a modified Fischer indole synthesis approach. The general workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Product A 4-Bromophenylhydrazine C Condensation & Fischer Indole Cyclization A->C B Ethyl acetoacetate B->C D Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate C->D Acid Catalyst (e.g., H2SO4, PPA)

Caption: General workflow for the synthesis of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate via the Fischer Indole Synthesis.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on established Fischer indole synthesis methodologies.[8] Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Formation of the Hydrazone Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenylhydrazine hydrochloride in a suitable solvent such as ethanol.

  • Add an equimolar amount of ethyl acetoacetate to the solution.

  • Heat the reaction mixture to reflux for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The hydrazone intermediate may precipitate and can be collected by filtration.

Step 2: Acid-Catalyzed Cyclization

  • To the crude hydrazone, add a strong acid catalyst such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in a suitable solvent.

  • Heat the mixture, carefully controlling the temperature, as the cyclization can be exothermic. The optimal temperature and reaction time should be determined empirically.

  • Monitor the formation of the indole product by TLC.

  • Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate.

Spectroscopic Characterization

The structural elucidation of a synthesized compound is paramount for its validation. The following are the expected spectroscopic data for Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate based on the analysis of similar structures.[9][10]

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indole ring, the methyl group at the 2-position, and the ethyl group of the ester functionality. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The ESI-MS (Electrospray Ionization Mass Spectrometry) is expected to show a peak corresponding to the protonated molecule [M+H]⁺.[9]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as the N-H stretch of the indole ring, the C=O stretch of the ester, and C-Br stretch.

Applications in Drug Discovery and Medicinal Chemistry

The 5-bromoindole scaffold is a key building block in the development of various therapeutic agents. The presence of the bromine atom not only influences the electronic properties of the indole ring but also provides a site for further chemical elaboration through cross-coupling reactions. Derivatives of 5-bromoindoles have shown a wide range of biological activities, including:

  • Anticancer Activity: Many indole derivatives are being investigated as potent anticancer agents.

  • Antimicrobial Properties: The indole nucleus is found in many natural and synthetic compounds with antibacterial and antifungal activities.[11]

The following diagram illustrates the central role of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate as a versatile intermediate in the synthesis of more complex, biologically active molecules.

Medicinal_Chemistry_Applications cluster_0 Synthetic Modifications cluster_1 Potential Therapeutic Agents A Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate B Hydrolysis A->B C Cross-Coupling Reactions (e.g., Suzuki, Heck) A->C D N-Alkylation/Arylation A->D E Carboxylic Acid Derivatives B->E F Aryl/Heteroaryl Substituted Indoles C->F G N-Substituted Indole Analogs D->G

Caption: Synthetic utility of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate in generating diverse molecular scaffolds for drug discovery.

Conclusion

Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate is a valuable heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. Its synthesis, primarily through the Fischer indole synthesis, provides a reliable route to this important scaffold. The functional group handles present in the molecule offer numerous possibilities for further chemical modifications, making it an attractive starting material for the generation of diverse libraries of compounds for biological screening. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field.

References

Click to expand
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Rsc.org. Accessed February 19, 2026.
  • Tasleem, F., et al. SYNTHESIS OF NOVEL (R)-5-BROMO-3-(N-METHYLPYRROLIDINE-2-YL-METHYL)-1H (SUBSTITUTED)-INDOLE DERIVATIVES AS POTENTIAL COX-2 INHIBITORS VIA JAPP-KLINGEMANN AND FISCHER INDOLE CYCLIZATION REACTIONS. Indo American Journal of Pharmaceutical Sciences. 2018; 05(01).
  • Fischer Indole Synthesis. Alfa Chemistry. Accessed February 19, 2026.
  • Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxyl
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  • Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate | 1245933-87-2. Appchem. Accessed February 19, 2026.
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. iris.unina.it. Published February 22, 2022.
  • The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem. Accessed February 19, 2026.
  • Fischer indole synthesis – Knowledge and References. Taylor & Francis. Accessed February 19, 2026.
  • Figure 5. FT-IR spectrum of the ethyl...
  • New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. Published April 8, 2010.
  • Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate, 95.0%, 250mg. SciSupplies. Accessed February 19, 2026.
  • Petea, B., Bitter, I., Harsányi, K., & Tőke, L. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. HETEROCYCLES. 2000; 53(3): 665-673.
  • 70070-22-3|Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate. BLDpharm. Accessed February 19, 2026.
  • The Japp-Klingemann Reaction. Organic Reactions. Accessed February 19, 2026.
  • Buy ethyl 5-bromo-1H-indole-2-carboxylate | 16732-70-0. Smolecule. Published August 15, 2023.
  • Ethyl 2-amino-5-bromo-1h-indole-3-carboxylate (C11H11BrN2O2). PubChemLite. Accessed February 19, 2026.
  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)
  • Method for preparing 5-bromoindole.

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The Japp-Klingemann Reaction: A Strategic Gateway to Indole Synthesis Precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. The strategic construction of this privileged heterocycle often relies on the clever and efficient synthesis of key precursors. Among the classical methods, the Japp-Klingemann reaction stands out as a powerful and versatile tool for preparing arylhydrazones, which are the direct precursors for the celebrated Fischer indole synthesis. This guide provides a deep dive into the Japp-Klingemann reaction, elucidating its mechanism, strategic applications, and practical considerations for its successful implementation in the synthesis of indole precursors.

The Core Principle: A Union of Diazonium Salts and Active Methylene Compounds

The Japp-Klingemann reaction, at its heart, is a coupling reaction between an aryl diazonium salt and a compound containing an active methylene or methine group, typically a β-keto-ester or a β-keto-acid.[1] The reaction proceeds via a cascade of steps that ultimately yield a stable arylhydrazone, with the concomitant cleavage of an acyl or carboxyl group.[2] This transformation is particularly valuable because it provides a reliable route to unsymmetrical arylhydrazones that can be challenging to synthesize through the direct condensation of an arylhydrazine with an unsymmetrical ketone.

The overall transformation can be summarized as follows:

Ar-N₂⁺ + R-CO-CH(R')-COOR'' → Ar-NH-N=C(R)-R' + CO₂ + R''OH

This reaction is a critical entry point to the Fischer indole synthesis, one of the most widely used methods for constructing the indole ring.[3] The arylhydrazone product from the Japp-Klingemann reaction can be cyclized under acidic conditions to afford the corresponding indole derivative.[4]

The Reaction Mechanism: A Step-by-Step Look at the Transformation

Understanding the mechanism of the Japp-Klingemann reaction is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through several distinct steps:

  • Enolate Formation: The reaction is typically carried out in the presence of a base, which deprotonates the active methylene/methine compound to form a nucleophilic enolate. The choice of base is critical and depends on the acidity of the substrate.

  • Azo Coupling: The enolate then attacks the electrophilic terminal nitrogen of the aryl diazonium salt to form an intermediate azo compound.

  • Hydrolysis and Cleavage: This azo intermediate is often unstable and undergoes hydrolysis. Depending on the substrate (β-keto-ester vs. β-keto-acid), this leads to the cleavage of either an acyl or a carboxyl group.

  • Tautomerization: The resulting intermediate then tautomerizes to the more stable arylhydrazone.

Japp_Klingemann_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Hydrolysis & Cleavage cluster_3 Step 4: Tautomerization Active_Methylene β-Keto-ester/acid Enolate Enolate Active_Methylene->Enolate Base Base Aryl_Diazonium Aryl Diazonium Salt Azo_Compound Azo Intermediate Enolate_ref->Azo_Compound Cleavage_Product Cleavage & Rearrangement Azo_Compound_ref->Cleavage_Product Arylhydrazone Arylhydrazone Product Cleavage_Product_ref->Arylhydrazone

Japp-Klingemann Reaction Mechanism

Experimental Protocols and Practical Considerations

The success of the Japp-Klingemann reaction hinges on careful control of the reaction parameters. Here, we provide a general protocol and discuss key considerations for its practical application.

General Experimental Protocol: Synthesis of an Arylhydrazone

This protocol describes a typical procedure for the synthesis of a hydrazone precursor for indole synthesis.

Step 1: Diazotization of the Aniline

  • Dissolve the substituted aniline (1.0 eq.) in a suitable acidic solution (e.g., aqueous HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.0-1.2 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

Step 2: Japp-Klingemann Coupling

  • In a separate flask, dissolve the β-keto-ester or β-keto-acid (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Add a base (e.g., sodium acetate, sodium hydroxide) to the solution and stir to form the enolate.

  • Cool the enolate solution to 0-5 °C.

  • Slowly add the pre-formed diazonium salt solution to the enolate solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • The product arylhydrazone often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices
  • Choice of Acid for Diazotization: Hydrochloric acid is commonly used for diazotization. The acid protonates nitrous acid, which is formed in situ from sodium nitrite, to generate the nitrosating agent.

  • Temperature Control: Low temperatures (0-5 °C) are crucial during diazotization to prevent the decomposition of the unstable diazonium salt.

  • Choice of Base for Enolate Formation: The choice of base depends on the pKa of the active methylene compound. For β-keto-esters, a weaker base like sodium acetate is often sufficient. For less acidic substrates, a stronger base like sodium hydroxide or sodium ethoxide may be necessary.

  • Solvent System: The solvent must be able to dissolve both the diazonium salt and the enolate. A mixture of water and an alcohol like ethanol or methanol is often a good choice.

  • pH Control: The pH of the reaction mixture can influence the outcome. A slightly basic or neutral pH is generally preferred for the coupling step to ensure the presence of the enolate.

The Japp-Klingemann/Fischer Indole Synthesis Sequence in Practice

The true power of the Japp-Klingemann reaction is realized when it is coupled with the Fischer indole synthesis. This two-step sequence provides a highly versatile and modular approach to a wide range of substituted indoles.

JK_Fischer_Workflow Start Starting Materials: - Substituted Aniline - β-Keto-ester/acid Diazotization Step 1: Diazotization Start->Diazotization Japp_Klingemann Step 2: Japp-Klingemann Coupling Diazotization->Japp_Klingemann Arylhydrazone Intermediate: Arylhydrazone Japp_Klingemann->Arylhydrazone Fischer_Indolization Step 3: Fischer Indole Synthesis Arylhydrazone->Fischer_Indolization Indole_Product Final Product: Substituted Indole Fischer_Indolization->Indole_Product

Workflow for Indole Synthesis via the Japp-Klingemann/Fischer Sequence
Experimental Protocol: Fischer Indole Synthesis of a Japp-Klingemann Product

The following is a general protocol for the acid-catalyzed cyclization of an arylhydrazone to an indole.

  • Suspend or dissolve the arylhydrazone (1.0 eq.) in a suitable solvent (e.g., acetic acid, ethanol, or a higher boiling solvent like Dowtherm A).

  • Add an acid catalyst (e.g., concentrated sulfuric acid, hydrochloric acid, polyphosphoric acid, or a Lewis acid like zinc chloride). The choice and amount of acid are critical and often need to be optimized for a specific substrate.[5]

  • Heat the reaction mixture to reflux for the required time (typically 1-24 hours), monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the excess acid with a base (e.g., sodium hydroxide or sodium carbonate).

  • Collect the precipitated indole product by filtration or extract it with an organic solvent.

  • Purify the crude indole by recrystallization or column chromatography.

Choice of Acid Catalyst in Fischer Indole Synthesis

The selection of the acid catalyst is a critical parameter that can significantly impact the yield and selectivity of the Fischer indole synthesis.[6]

  • Brønsted Acids (HCl, H₂SO₄, PPA): These are the most common catalysts. Polyphosphoric acid (PPA) is often effective for less reactive hydrazones as it can be used at higher temperatures.

  • Lewis Acids (ZnCl₂, BF₃·OEt₂, AlCl₃): Lewis acids can be advantageous in certain cases, particularly for substrates that are sensitive to strong Brønsted acids. They function by coordinating to the nitrogen atoms of the hydrazone, facilitating the key[7][7]-sigmatropic rearrangement.[5]

  • Solid-Supported Acids and Green Alternatives: In recent years, there has been a move towards using solid-supported acid catalysts and more environmentally friendly conditions, such as microwave-assisted synthesis, to improve the efficiency and sustainability of the Fischer indole synthesis.[8]

Substrate Scope and Limitations

The Japp-Klingemann reaction is a broadly applicable method, but its success can be influenced by the nature of the starting materials.

Aryl Diazonium Salts:

  • Electron-donating groups on the aromatic ring can decrease the electrophilicity of the diazonium salt, potentially slowing down the reaction.

  • Electron-withdrawing groups generally enhance the reactivity of the diazonium salt.

  • Steric hindrance around the diazonium group can also affect the reaction rate.

Active Methylene/Methine Compounds:

  • A wide variety of β-keto-esters and β-keto-acids can be used.

  • Cyclic β-keto-esters are also excellent substrates, leading to the formation of tricyclic indole derivatives.

  • The presence of other functional groups on the active methylene compound should be considered, as they may not be stable to the reaction conditions.

Quantitative Data: Representative Examples

The following table summarizes representative examples of the Japp-Klingemann/Fischer indole synthesis sequence, highlighting the versatility of this methodology.

Arylamineβ-Keto-ester/acidIndole ProductYield (%)Reference
AnilineEthyl 2-methylacetoacetate2,3-Dimethylindole75-80[Fieser & Fieser, 1967]
p-Toluidine2-Oxocyclohexanecarboxylic acid6-Methyl-1,2,3,4-tetrahydrocarbazole85[Campaigne & Lake, 1959]
4-FluoroanilineEthyl 2-ethylacetoacetate5-Fluoro-2-ethyl-3-methylindole~70[Hughes, 1993]
m-AnisidineEthyl α-ethylacetoacetate6-Methoxy-3-methylindole-2-carboxylateNot specified[9]

Conclusion: A Timeless Strategy for Modern Drug Discovery

The Japp-Klingemann reaction, in conjunction with the Fischer indole synthesis, remains a highly relevant and powerful strategy for the synthesis of diverse indole derivatives. Its reliability, operational simplicity, and broad substrate scope make it an invaluable tool for researchers in both academic and industrial settings. A thorough understanding of the underlying mechanisms and the factors that govern the reaction's success is paramount for its effective application in the synthesis of novel therapeutic agents and functional materials. The continued development of more efficient and environmentally benign protocols for this classical transformation ensures its enduring legacy in the field of organic synthesis.

References

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54036-54066. [Link]

  • Patel, P. C., Pareek, A., & Kishore, D. (2024). Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. International Journal of Pharmaceutical Investigation, 14(4), 1057. [Link]

  • Wikipedia. (2023). Fischer indole synthesis. [Link]

  • Wikipedia. (2023). Japp–Klingemann reaction. [Link]

  • SciSpace. (n.d.). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. [Link]

  • El-Malah, A. A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(5), 2906-2927. [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. [Link]

  • O'Brien, C. J., et al. (2013). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 11(3), 442-446. [Link]

  • ResearchGate. (2010). One-Pot Modified Japp-Klingeman-Fischer Indole Synthesis. [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Marten, J., et al. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. Zeitschrift für Naturforschung B, 65(6), 745-752. [Link]

  • Guo, R., et al. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 8(34), 19131-19142. [Link]

  • Zhang, Y., et al. (2025). Precise control of selective nitrogen atom insertion into five-membered cyclic β-ketoesters. Nature Communications, 16(1), 1-10. [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]

  • ResearchGate. (2006). Japp-Klingemann hydrazone synthesis. [Link]

  • Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. [Link]

  • Slideshare. (n.d.). Japp klingemann reaction. [Link]

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Spectroscopic Characterization of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Its Spectroscopic Implications

The structure of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate dictates its unique spectral fingerprint. The indole core, a bicyclic aromatic system, is substituted at key positions, each contributing distinct features to the overall spectroscopic profile. Understanding these contributions is paramount for structural elucidation and purity assessment.

Caption: Molecular structure of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate are discussed below. These predictions are based on the analysis of similar indole derivatives.[1][2][3]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
N-H~8.0-8.5Broad singlet-The chemical shift can be highly variable depending on the solvent and concentration.
H-4~7.8Doublet~1.5-2.0Coupled to H-6 (meta-coupling). Will be the most downfield of the aromatic protons due to the anisotropic effect of the ester carbonyl and the deshielding effect of the bromine.
H-6~7.2Doublet of doubletsJ(H6-H7) = ~8.5, J(H6-H4) = ~1.5-2.0Coupled to H-7 (ortho-coupling) and H-4 (meta-coupling).
H-7~7.5Doublet~8.5Coupled to H-6 (ortho-coupling).
-OCH₂CH₃~4.3Quartet~7.1The methylene protons of the ethyl ester group.
-CH₃ (C2)~2.5Singlet-The methyl group at the C2 position.
-OCH₂CH₃~1.4Triplet~7.1The methyl protons of the ethyl ester group.

Rationale for Predictions:

  • Indole N-H: The N-H proton of the indole ring typically appears as a broad singlet in the downfield region.[1]

  • Aromatic Protons: The bromine at C-5 will influence the chemical shifts of the aromatic protons. H-4 and H-6 will be deshielded. The coupling pattern arises from the ortho- and meta-relationships between the protons on the benzene ring.

  • Ethyl Ester Group: The ethyl group will show a characteristic quartet for the methylene protons and a triplet for the methyl protons, with a coupling constant of approximately 7.1 Hz.

  • C-2 Methyl Group: The methyl group at the C-2 position is attached to a quaternary carbon and will therefore appear as a singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Carbon Predicted Chemical Shift (ppm) Notes
C=O (ester)~165The carbonyl carbon of the ethyl ester is significantly downfield.
C-7a~135Quaternary carbon of the indole ring.
C-2~133Quaternary carbon bearing the methyl group.
C-3a~129Quaternary carbon of the indole ring.
C-4~125Aromatic CH carbon.
C-6~122Aromatic CH carbon.
C-7~113Aromatic CH carbon.
C-5~114Carbon bearing the bromine atom. The chemical shift is influenced by the heavy atom effect.
C-3~105Quaternary carbon bearing the ester group.
-OCH₂CH₃~60Methylene carbon of the ethyl ester.
-CH₃ (C2)~14Methyl carbon at the C-2 position.
-OCH₂CH₃~14Methyl carbon of the ethyl ester.

Rationale for Predictions:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon in the molecule.

  • Indole Ring Carbons: The chemical shifts of the indole ring carbons are influenced by the substituents. The bromine at C-5 will have a notable effect on the chemical shift of C-5 and adjacent carbons.

  • Alkyl Carbons: The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate are listed below.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
N-H Stretch3300-3500Medium, sharpCharacteristic of the indole N-H group.
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-3000MediumFrom the ethyl and methyl groups.
C=O Stretch (Ester)1680-1710StrongThe carbonyl stretch is a very strong and characteristic absorption. Its position can be influenced by conjugation.
C=C Stretch (Aromatic)1450-1600Medium to strongMultiple bands are expected for the indole ring.
C-N Stretch1200-1350Medium
C-O Stretch (Ester)1100-1300StrongTwo bands are expected for the C-O-C linkage of the ester.
C-Br Stretch500-600Medium

Rationale for Predictions:

The presence of the N-H, C=O, and C-Br bonds will give rise to characteristic and strong absorption bands in the IR spectrum, providing clear evidence for the presence of the indole, ethyl ester, and bromo-substituent, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Molecular Ion Peak:

The molecular formula of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate is C₁₂H₁₂BrNO₂. The presence of bromine is a key feature to look for in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

  • [M]⁺ (for ⁷⁹Br): m/z = 281

  • [M+2]⁺ (for ⁸¹Br): m/z = 283

Predicted Fragmentation Pathway:

M [M]+. m/z = 281/283 M_minus_Et [M - C2H5]+. m/z = 252/254 M->M_minus_Et - C2H5 M_minus_OEt [M - OC2H5]+. m/z = 236/238 M->M_minus_OEt - OC2H5 Indole_ion [C9H6BrN]+. m/z = 208/210 M->Indole_ion - COOC2H5 M_minus_COOEt [M - COOC2H5]+. m/z = 208/210 M_minus_OEt->M_minus_COOEt - CO

Caption: Predicted major fragmentation pathways for Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate.

Key Predicted Fragments:

  • Loss of an ethyl radical (-C₂H₅): This would result in a fragment at m/z 252/254.

  • Loss of an ethoxy radical (-OC₂H₅): This is a common fragmentation for ethyl esters and would give a fragment at m/z 236/238.

  • Loss of the entire ester group (-COOC₂H₅): This would lead to the formation of the 5-bromo-2-methyl-1H-indole cation at m/z 208/210.

Experimental Protocols

While specific experimental data for the target molecule is not available, the following are general, standard protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak and the major fragment ions.

  • Analysis: Determine the m/z values of the molecular ion and fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate. The predicted NMR, IR, and MS data, along with the underlying scientific rationale, offer a valuable resource for researchers working with this compound or similar indole derivatives. The provided protocols outline the standard methodologies for obtaining such data experimentally. This guide serves as a foundational tool for the structural verification, purity assessment, and further investigation of this important heterocyclic molecule.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Supporting information for various syntheses of indole derivatives often contain detailed spectroscopic data. For example, see supplementary materials in publications from the Royal Society of Chemistry (RSC) or the American Chemical Society (ACS).

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Reactivity and stability of the brominated indole ring in Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity and Stability of the Brominated Indole Ring in Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a privileged motif in numerous pharmaceutical agents, and this specific derivative offers a unique combination of reactive sites that allow for extensive molecular elaboration.[1][2] This document details the profound influence of the substituents—a bromine atom at the C5 position, a methyl group at C2, and an ethyl carboxylate at C3—on the electronic properties and reactivity of the indole core. We will explore the utility of the C5-bromo substituent as a versatile handle for palladium-catalyzed cross-coupling reactions, the nucleophilic character of the indole nitrogen, and the regioselectivity of electrophilic substitution on the substituted ring. Furthermore, this guide addresses the compound's stability under various chemical conditions, providing a field-proven perspective for its application in complex synthetic campaigns.

Molecular Structure and Electronic Properties: A Triad of Influences

The reactivity of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate is not merely that of a simple bromoindole. It is the result of a complex interplay between three distinct functional groups, each exerting a significant electronic effect on the heterocyclic core.

  • C2-Methyl Group (-CH₃): This alkyl group is electron-donating through a positive inductive effect (+I), enriching the electron density of the pyrrole ring.

  • C3-Ethyl Carboxylate Group (-COOEt): This ester functions as an electron-withdrawing group (-M effect), significantly reducing the electron density of the pyrrole ring, particularly at the C2 and nitrogen atoms. This deactivation tempers the classic high reactivity of the indole C3 position towards electrophiles.

  • C5-Bromine Atom (-Br): The bromine atom exhibits a dual electronic nature. It is electron-withdrawing through its inductive effect (-I) but electron-donating via its resonance effect (+M) due to its lone pairs. Overall, halogens are considered deactivating groups in electrophilic aromatic substitution, yet they direct incoming electrophiles to the ortho and para positions.

This unique electronic arrangement makes the C5-bromine atom the most synthetically versatile handle on the molecule for building molecular complexity, primarily through transition-metal-catalyzed reactions.

Physicochemical Properties
PropertyValue
CAS Number 1245933-87-2[3]
Molecular Formula C₁₂H₁₂BrNO₂[3]
Molecular Weight 282.13 g/mol
Appearance White to off-white solid
Purity ≥95.0%[3]

The C5-Bromine Handle: A Hub for Palladium-Catalyzed Cross-Coupling

The bromine atom at the C5 position is the primary locus of reactivity for strategic bond formation, serving as an ideal electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These methods provide powerful and reliable pathways to introduce aryl, heteroaryl, vinyl, alkynyl, and amino moieties, making this compound a valuable precursor for generating diverse compound libraries.[1][4][5]

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation (or migratory insertion for the Heck reaction), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4][6]

pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_complex R-Pd(II)L2-Br (Oxidative Addition Complex) oxidative_addition->pd_complex inv1 pd_complex->inv1 transmetalation Transmetalation coupled_complex R-Pd(II)L2-R' transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 product R-R' (Coupled Product) reductive_elimination->product inv1->transmetalation R'-[M] inv2

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Summary of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerBond FormedTypical Catalyst/LigandBase
Suzuki-Miyaura Organoboron compound (R-B(OR)₂)C-C (sp²-sp²)Pd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₂CO₃, Cs₂CO₃
Heck Alkene (e.g., Styrene)C-C (sp²-sp²)Pd(OAc)₂, P(o-tol)₃Et₃N, K₂CO₃
Sonogashira Terminal AlkyneC-C (sp²-sp)Pd(PPh₃)₂Cl₂, CuIEt₃N, Diisopropylamine
Buchwald-Hartwig Amine (R₂NH)C-NPd₂(dba)₃, BINAP, XPhosNaOt-Bu, K₃PO₄
Suzuki-Miyaura Coupling: Aryl and Heteroaryl Elaboration

The Suzuki-Miyaura reaction is a highly reliable method for forming C-C bonds by coupling the C5-bromoindole with an organoboron compound.[1][4] This reaction is instrumental for synthesizing biaryl structures, which are common motifs in pharmacologically active molecules.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio).

  • Reaction Execution: Heat the mixture to reflux (80-100 °C) and stir for 4-12 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the 5-aryl indole derivative.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the direct coupling of primary or secondary amines to the C5 position of the indole ring.[4] This reaction is a cornerstone of modern medicinal chemistry for accessing aniline-like structures.

  • Reaction Setup: To an oven-dried reaction vial, add Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate (1.0 eq), the desired amine (1.2 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the vial and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue via column chromatography to yield the 5-aminoindole product.[7]

Reactivity of the Indole Nucleus

While the C5-Br bond is a primary site for functionalization, the indole nucleus itself retains characteristic reactivity at the N-H position and, to a lesser extent, on the aromatic rings.

N-H Reactivity: N-Alkylation

The proton on the indole nitrogen is weakly acidic and can be removed by a suitable base (e.g., NaH, KOH) to form a nucleophilic indolide anion.[5][8] This anion readily reacts with electrophiles like alkyl halides in an Sₙ2 reaction to furnish N-alkylated products. This modification is critical in drug development for modulating properties like solubility, metabolic stability, and receptor binding affinity.[8]

N_Alkylation cluster_reactants Reactants cluster_products Products Indole Indole-NH Anion Indolide Anion (N⁻) Indole->Anion Deprotonation Base Base (e.g., NaH) AlkylHalide R-X (Alkyl Halide) Product Indole-NR Anion->Product Nucleophilic Attack (SN2) Byproduct Base-H⁺ + X⁻ Fischer_Synthesis Hydrazine 4-Bromophenylhydrazine Mix Mix & Form Hydrazone Hydrazine->Mix Ketoester Ethyl 2-methylacetoacetate Ketoester->Mix Cyclize Acid Catalyst (e.g., H₂SO₄) Heat Mix->Cyclize [3,3]-Sigmatropic Rearrangement Product Ethyl 5-bromo-2-methyl- 1H-indole-3-carboxylate Cyclize->Product Aromatization (loss of NH₃)

Sources

Technical Guide: Solubility Profiling & Process Engineering for Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate in Common Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate (CAS: 1245933-87-2 / Analogous to Arbidol intermediates) is a critical indole scaffold used primarily in the synthesis of antiviral therapeutics (e.g., Umifenovir/Arbidol) and functionalized indole derivatives. Its utility in medicinal chemistry hinges on the ability to manipulate its solubility for efficient functionalization (e.g., N-alkylation, C-H activation) and purification.[1]

This guide moves beyond simple solubility tables to provide a process-centric analysis . We examine the compound's behavior in protic, aprotic, and non-polar solvents, deriving insights from the structural lipophilicity of the 5-bromo-2-methylindole core.[1] The protocols detailed herein are designed to support recrystallization, reaction solvent selection, and chromatographic purification.

Physicochemical Profile & Solubility Mechanics[1]

To predict solvent interaction, we must first analyze the solute's molecular architecture.[1]

  • Lipophilicity (LogP): Estimated at 3.3 – 3.8 .[1] The bromine atom at C5 and the methyl group at C2 significantly increase hydrophobicity compared to the parent indole.[1]

  • H-Bonding: The indole N-H acts as a hydrogen bond donor (HBD), while the ester carbonyl acts as a weak hydrogen bond acceptor (HBA).[1]

  • Crystal Lattice Energy: The presence of the heavy bromine atom and the planar indole system facilitates strong

    
     stacking, resulting in a robust crystal lattice that requires thermal energy or high-polarity solvents to disrupt.[1]
    
Solubility Mechanism
  • Dipolar Aprotic Solvents (DMSO, DMF): Disrupt the lattice effectively via dipole-dipole interactions; excellent for reactions but poor for isolation/drying.[1]

  • Polar Protic Solvents (Alcohols): Solubilize via H-bonding with the ester and N-H. Solubility often shows a steep temperature dependence, making them ideal for recrystallization.[1]

  • Non-Polar Solvents (Alkanes): The compound is largely insoluble due to the polar ester functionality, making these excellent anti-solvents.[1]

Solvent Compatibility Matrix

The following data aggregates empirical observations from indole synthesis workflows and structural analog behavior (e.g., Arbidol intermediates).

Solvent ClassSolventSolubility Rating (25°C)Process Application
Dipolar Aprotic DMSO High (>100 mg/mL)Reaction Medium: Ideal for nucleophilic substitutions or metal-catalyzed couplings.
DMF High (>100 mg/mL)Reaction Medium: Alternative to DMSO; easier to remove during workup.[1]
Polar Protic Methanol Moderate (Heating req.)[1]Recrystallization: High solubility at reflux; excellent recovery upon cooling.[1]
Ethanol Low-ModerateRecrystallization: Often requires water co-solvent to induce precipitation.[1]
Polar Aprotic Acetone HighDissolution: Good for transferring material; too soluble for single-solvent crystallization.[1]
Ethyl Acetate Moderate-HighExtraction/Chromatography: Standard solvent for silica gel purification.[1]
DCM HighExtraction: Excellent solubilizer for crude reaction mixtures.[1]
Non-Polar Toluene Moderate (Hot)Reaction/Recryst: Good for azeotropic drying; moderate solubility at reflux.[1]
Heptane/Hexane InsolubleAnti-Solvent: Used to crash out product from EtOAc or Toluene solutions.[1]
Water InsolubleWash/Anti-Solvent: Used to precipitate product from organic solutions.[1]

Experimental Protocols

Protocol A: The "Golden Standard" Recrystallization

Objective: Purification of crude Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate to >98% HPLC purity. Rationale: This method utilizes the steep solubility curve in methanol/water systems, a technique proven in the scale-up of Arbidol intermediates.

Materials:

  • Crude Indole Derivative (10.0 g)

  • Methanol (HPLC Grade)

  • Deionized Water[1]

  • Heating mantle with magnetic stirring[1]

Step-by-Step Methodology:

  • Dissolution: Charge the crude solid (10 g) into a round-bottom flask. Add Methanol (50 mL) (5 vol).

  • Reflux: Heat the mixture to reflux (65°C) with stirring.

    • Checkpoint: If solids remain after 15 mins, add Methanol in 5 mL increments until fully dissolved. Do not exceed 10 volumes total.

  • Filtration (Hot): If black specks/insolubles persist, filter the hot solution rapidly through a pre-warmed Celite pad.

  • Anti-Solvent Addition (Optional but recommended): While maintaining a gentle boil, add Water dropwise until a faint, persistent turbidity is observed (usually ~10-15% of MeOH volume).[1]

  • Re-dissolution: Add a minimal amount of hot Methanol to clear the turbidity.[1]

  • Controlled Cooling: Remove heat. Allow the flask to cool to room temperature (20-25°C) slowly over 2 hours.

    • Science:[1][2] Slow cooling promotes the growth of large, pure crystals and excludes impurities from the lattice.[1]

  • Cryogenic Step: Cool the slurry to 0-5°C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold Methanol/Water (1:1) .

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Rapid Solubility Screen (Gravimetric)

Objective: Determine precise solubility limits for new solvent systems.

  • Weigh 100 mg of compound into a vial.

  • Add solvent in 100 µL increments, vortexing for 1 minute between additions.

  • Record the volume required for complete dissolution (

    
    ).[1]
    
  • Calculation: Solubility (

    
    ) = 
    
    
    
    .
  • If

    
     (Solubility < 50 mg/mL), heat to 50°C to check temperature dependence.
    

Process Visualization: Purification Workflow

The following diagram illustrates the decision logic for purifying this indole derivative based on initial purity and solubility behavior.

PurificationWorkflow Start Crude Ethyl 5-bromo-2-methyl- 1H-indole-3-carboxylate PurityCheck Check Purity (HPLC) Start->PurityCheck HighPurity Purity > 90% PurityCheck->HighPurity Yes LowPurity Purity < 90% PurityCheck->LowPurity No Recryst Recrystallization Process HighPurity->Recryst Column Flash Chromatography (Silica Gel) LowPurity->Column SolventSelect Solvent Selection: Methanol (Reflux) Recryst->SolventSelect Eluent Eluent System: Hexane : EtOAc (8:2) Column->Eluent HotFilter Hot Filtration (Remove Insolubles) SolventSelect->HotFilter Cooling Controlled Cooling (RT -> 0°C) HotFilter->Cooling Final Pure Crystalline Solid Cooling->Final Eluent->Final

Figure 1: Decision tree for the purification of brominated indole esters, prioritizing recrystallization for semi-pure material to minimize solvent waste.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the safety protocols specific to halogenated indoles:

  • Sensitization: Indole derivatives can be skin sensitizers.[1] Always use nitrile gloves.[1]

  • Bromine Stability: While the C-Br bond is relatively stable, avoid prolonged exposure to strong light in solution, which can induce radical debromination or discoloration.[1]

  • Solvent Safety: When using Methanol (toxic, flammable) or DMSO (skin penetrant), ensure all work is performed in a certified fume hood.[1]

References

  • PubChem. (2025).[1][3][4] Ethyl 5-acetyloxy-6-bromo-2-(bromomethyl)-1-methylindole-3-carboxylate (Arbidol Intermediate). National Library of Medicine.[1] Link

  • Google Patents. (2020).[1] CN111269168A - Preparation method of arbidol intermediate.[1]Link

  • ChemicalBook. (2026).[1][5] Ethyl 5-Bromoindole-2-carboxylate Properties and Synthesis.Link

  • University of Rochester. (n.d.).[1] Common Solvents for Recrystallization.[1][6][7][8] Department of Chemistry.[1] Link

  • Wright, K., et al. (2017).[1] Structure-based optimization and synthesis of antiviral drug Arbidol analogues. Bioorganic & Medicinal Chemistry.[1][9][10][11] Link

Sources

Molecular weight and formula of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its fundamental chemical properties, outlines established synthetic pathways with mechanistic insights, provides key analytical data for characterization, and discusses its current and potential applications in the pharmaceutical industry. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and the ability of the N-H group to act as both a hydrogen bond donor and acceptor make it a versatile building block for designing molecules that can interact with a wide range of biological targets. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile. The introduction of a bromine atom at the 5-position, a methyl group at the 2-position, and an ethyl carboxylate at the 3-position, as in the case of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate, creates a molecule with specific steric and electronic features that can be exploited for targeted drug design.

Core Molecular Attributes

A precise understanding of the fundamental properties of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate is essential for its synthesis, characterization, and application.

PropertyValueSource(s)
Chemical Name Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate[3]
CAS Number 1245933-87-2[3][4]
Molecular Formula C12H12BrNO2[3][4]
Molecular Weight 282.13 g/mol [3]
Canonical SMILES CCOC(=O)C1=C(C)NC2=C1C=C(Br)C=C2[3]

Synthetic Pathways and Mechanistic Considerations

The synthesis of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate is most effectively achieved through a combination of classical named reactions, primarily the Japp-Klingemann reaction followed by the Fischer indole synthesis. This two-step approach offers a reliable and versatile route to the target molecule.

Step 1: The Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful method for the synthesis of hydrazones from β-keto-esters and aryl diazonium salts.[5][6] In the context of synthesizing our target molecule, this reaction is used to generate the key hydrazone intermediate.

Causality of Experimental Choices:

  • Starting Materials: The synthesis commences with 4-bromoaniline, which provides the 5-bromo substitution pattern on the final indole ring. This is converted to a diazonium salt under standard conditions (sodium nitrite and a strong acid like HCl). The other key reactant is ethyl 2-methylacetoacetate. The methyl group at the 2-position of this β-keto-ester ultimately becomes the 2-methyl group of the indole, and the ethyl ester function is carried through to the final product at the 3-position.

  • Reaction Conditions: The coupling of the diazonium salt with the β-keto-ester is typically carried out in a buffered aqueous solution at low temperatures to ensure the stability of the diazonium salt. The reaction proceeds via the loss of the acetyl group from the ethyl 2-methylacetoacetate.

Reaction Mechanism:

Japp_Klingemann 4-Bromo-phenyldiazonium 4-Bromophenyldiazonium Salt Hydrazone Hydrazone Intermediate 4-Bromo-phenyldiazonium->Hydrazone Japp-Klingemann Reaction Ethyl_2_methylacetoacetate Ethyl 2-methylacetoacetate Ethyl_2_methylacetoacetate->Hydrazone

Caption: Japp-Klingemann reaction workflow.

Step 2: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring from an arylhydrazone and an aldehyde or ketone under acidic conditions.[7][8]

Causality of Experimental Choices:

  • Starting Material: The hydrazone intermediate prepared in the Japp-Klingemann step is the direct precursor for the Fischer cyclization.

  • Catalyst: The reaction requires an acid catalyst to facilitate the key tautomerization and rearrangement steps. A variety of Brønsted or Lewis acids can be employed, including hydrochloric acid, sulfuric acid, polyphosphoric acid, or zinc chloride.[7] The choice of acid can influence the reaction rate and yield.

  • Reaction Conditions: The reaction is typically performed at elevated temperatures to drive the[7][7]-sigmatropic rearrangement and subsequent cyclization and aromatization steps.

Reaction Mechanism: The mechanism of the Fischer indole synthesis is a well-studied cascade of reactions involving:

  • Tautomerization of the hydrazone to an enamine.

  • A proton-catalyzed[7][7]-sigmatropic rearrangement.

  • Loss of ammonia and subsequent aromatization to form the stable indole ring system.

Fischer_Indole_Synthesis Hydrazone Hydrazone Intermediate Indole Ethyl 5-bromo-2-methyl- 1H-indole-3-carboxylate Hydrazone->Indole Fischer Indole Synthesis (Acid Catalyst, Heat)

Sources

The Synthesis and Strategic Importance of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Key Heterocyclic Building Block for Researchers, Scientists, and Drug Development Professionals.

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Among the vast array of functionalized indoles, Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate stands out as a pivotal intermediate, offering a strategic entry point for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of its historical context, synthesis, and critical role in modern drug discovery.

Historical Context: The Enduring Legacy of Indole Synthesis

The journey of indole chemistry began in the 19th century with the investigation of the dye indigo.[1] In 1866, Adolf von Baeyer first synthesized the parent indole molecule.[1] However, it was the development of versatile synthetic methodologies that truly unlocked the potential of this heterocyclic system.

Two classical and enduring methods for indole synthesis are of particular relevance to the history of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate:

  • The Fischer Indole Synthesis (1883): Developed by Emil Fischer, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[2] This method has proven to be a robust and widely applicable strategy for the preparation of a vast number of substituted indoles.

  • The Japp-Klingemann Reaction (1887): Discovered by Francis Robert Japp and Felix Klingemann, this reaction provides a pathway to synthesize hydrazones from the coupling of an aryl diazonium salt with a β-keto-acid or β-keto-ester.[2] The resulting hydrazone can then be subjected to Fischer indole cyclization, making this a powerful two-step sequence for indole synthesis.[2]

While the precise first synthesis of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate is not prominently documented as a singular discovery, its preparation is a logical extension and application of these foundational reactions, likely emerging from the broader exploration of substituted indoles for medicinal chemistry applications in the 20th century.

Strategic Synthesis: The Japp-Klingemann/Fischer Approach

The most reliable and commonly employed route for the synthesis of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate is a two-step process commencing with the Japp-Klingemann reaction, followed by a Fischer indole cyclization. This approach offers high regioselectivity and is amenable to a range of substituted anilines.

Overall Synthetic Scheme

Japp-Klingemann_Fischer_Indole_Synthesis cluster_0 Japp-Klingemann Reaction cluster_1 Fischer Indole Synthesis 4-Bromoaniline 4-Bromoaniline NaNO2_HCl NaNO2, HCl 0-5 °C 4-Bromoaniline->NaNO2_HCl Diazotization Diazonium_Salt 4-Bromophenyldiazonium Chloride NaNO2_HCl->Diazonium_Salt Hydrazone Intermediate Hydrazone Diazonium_Salt->Hydrazone Coupling Ethyl_2_methylacetoacetate Ethyl 2-methylacetoacetate Ethyl_2_methylacetoacetate->Hydrazone Acid_Catalyst Acid Catalyst (e.g., H2SO4, EtOH, heat) Hydrazone->Acid_Catalyst Target_Molecule Ethyl 5-bromo-2-methyl- 1H-indole-3-carboxylate Acid_Catalyst->Target_Molecule Cyclization

Caption: Synthetic pathway to Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of the Intermediate Hydrazone via the Japp-Klingemann Reaction

  • Diazotization of 4-Bromoaniline:

    • Suspend 4-bromoaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting solution for 15-20 minutes at 0-5 °C to ensure complete formation of the 4-bromophenyldiazonium chloride solution.

  • Coupling with Ethyl 2-methylacetoacetate:

    • In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol.

    • To this solution, add a solution of sodium acetate in water to act as a buffer.

    • Cool the solution to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the ethyl 2-methylacetoacetate solution with continuous stirring.

    • Allow the reaction mixture to stir at low temperature for several hours, then allow it to warm to room temperature and stir overnight.

    • The resulting hydrazone often precipitates from the reaction mixture and can be collected by filtration, washed with water, and dried.

Step 2: Cyclization to Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate via Fischer Indole Synthesis

  • Acid-Catalyzed Cyclization:

    • Suspend the dried hydrazone intermediate in a suitable solvent, such as ethanol or acetic acid.

    • Add a strong acid catalyst, for example, concentrated sulfuric acid or polyphosphoric acid.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into a beaker of ice water to precipitate the crude product.

    • Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate.

Mechanistic Insights

The Japp-Klingemann reaction proceeds through the electrophilic attack of the diazonium ion on the enolate of the β-ketoester. This is followed by the cleavage of the acetyl group to yield the stable hydrazone.

The subsequent Fischer indole synthesis involves a series of steps initiated by the acid-catalyzed tautomerization of the hydrazone to an enehydrazine. This is followed by a[3][3]-sigmatropic rearrangement, loss of ammonia, and subsequent cyclization and aromatization to form the indole ring.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate is essential for its application in synthesis and for quality control.

PropertyValueSource
Molecular Formula C₁₂H₁₂BrNO₂[4]
Molecular Weight 282.13 g/mol [4]
Appearance White to off-white solid
Melting Point 165-168 °C
CAS Number 1245933-87-2[4]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.41 (br s, 1H, NH), 8.21 (s, 1H, Ar-H), 7.28 (d, J = 8.0 Hz, 1H, Ar-H), 7.17 (d, J = 8.0 Hz, 1H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.74 (s, 3H, CH₃), 1.40 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 166.1, 145.0, 133.1, 128.8, 125.6, 124.1, 115.4, 112.1, 104.7, 51.2, 14.2.

Applications in Medicinal Chemistry and Drug Discovery

The strategic placement of the bromine atom at the 5-position and the ester and methyl groups at the 3- and 2-positions, respectively, make Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate a highly versatile and valuable building block in medicinal chemistry.

The bromine atom serves as a key functional handle for further elaboration through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at the 5-position, enabling the systematic exploration of structure-activity relationships (SAR).[5]

Derivatives of 5-bromoindoles have demonstrated a broad spectrum of biological activities, including:

  • Anticancer Agents: The indole nucleus is a "privileged scaffold" in cancer drug discovery. 5-Bromoindole derivatives have been investigated as inhibitors of various protein kinases, including EGFR and CDK, which are crucial targets in cancer therapy.[5][6]

  • Antimicrobial Agents: Functionalized indoles have shown promise as antibacterial and antifungal agents.[3]

  • Antiviral Agents: The indole scaffold is present in several antiviral drugs, and derivatives of Ethyl 5-bromo-1H-indole-2-carboxylate have been utilized in the development of HIV reverse transcriptase inhibitors.[3]

Medicinal_Chemistry_Applications cluster_applications Therapeutic Areas Core_Molecule Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate Anticancer Anticancer Core_Molecule->Anticancer Kinase Inhibitors Antimicrobial Antimicrobial Core_Molecule->Antimicrobial Antibacterial/Antifungal Antiviral Antiviral Core_Molecule->Antiviral HIV RT Inhibitors Other_CNS_Disorders CNS Disorders Core_Molecule->Other_CNS_Disorders Receptor Modulators

Caption: Key therapeutic areas for derivatives of the core molecule.

Conclusion

Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate, while not having a singular "discovery" moment in the annals of chemistry, represents the culmination of over a century of research into indole synthesis. Its preparation, rooted in the classic Japp-Klingemann and Fischer reactions, provides a reliable and versatile route to a key heterocyclic building block. The strategic functionalization of this indole derivative makes it an indispensable tool for medicinal chemists, enabling the synthesis of diverse libraries of compounds for drug discovery programs targeting a wide range of diseases. As the quest for novel therapeutics continues, the importance of such well-established and versatile intermediates will undoubtedly endure.

References

  • Wikipedia. Indole. [Link]

  • Wikipedia. Japp–Klingemann reaction. [Link]

  • Organic Reactions. The Japp-Klingemann Reaction. [Link]

  • Pete, B., Bitter, I., Harsányi, K., & Tőke, L. (2000). Synthesis of 5-substituted indole derivatives, part II.1. Synthesis of sumatriptan through the Japp-Klingemann reaction. Heterocycles, 53(3), 665-673. [Link]

  • MDPI. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. [Link]

  • SciSupplies. Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate, 95.0%, 250mg. [Link]

  • ResearchGate. The Japp‐Klingemann Reaction. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. [Link]

  • ResearchGate. Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. [Link]

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Methodological & Application

Application Notes: The Strategic Utility of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in a vast array of natural products, pharmaceuticals, and functional organic materials.[1][2] Its unique electronic properties and structural rigidity make it a "privileged scaffold," capable of interacting with a multitude of biological targets. Consequently, the strategic functionalization of the indole core is a paramount objective in drug discovery and chemical biology. Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate emerges as a highly valuable and versatile building block in this context. The bromine atom at the C5 position serves as a reactive handle for a suite of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the precise installation of diverse aryl, heteroaryl, vinyl, and amino moieties, paving the way for the construction of complex molecular architectures with tailored biological and physical properties.[3][4]

This guide provides an in-depth exploration of the synthetic applications of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate, focusing on key cross-coupling methodologies. We will delve into the mechanistic underpinnings of these reactions, present detailed and field-proven protocols, and discuss their application in the synthesis of pharmacologically relevant compounds.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of the indole ring is ideally suited for palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of the title compound's utility, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with exceptional efficiency and selectivity.[3][5]

G cluster_main General Workflow for Pd-Catalyzed Cross-Coupling Start Combine Bromo-Indole, Coupling Partner, & Base Inert Establish Inert Atmosphere (e.g., Argon backfill) Start->Inert Solvent Add Anhydrous Solvent Inert->Solvent Catalyst Add Pd Catalyst / Ligand Solution Solvent->Catalyst React Heat Reaction Mixture (Conventional or Microwave) Catalyst->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely employed method for constructing biaryl and vinyl-aryl structures due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3][6] For Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate, this reaction provides a direct and reliable route to 5-aryl or 5-heteroaryl indole derivatives, which are common motifs in kinase inhibitors and other therapeutic agents.[7]

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) stabilize the palladium center and facilitate the key steps of the catalytic cycle.[8]

G cluster_reactants cluster_products pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition pd2_trans Ar-Pd(II)L₂-R' pd2_aryl->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination Product Ar-R' pd2_trans->Product ArBr Ar-Br (Indole) Boronic R'-B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Data Presentation: Comparative Analysis of Catalytic Systems

The selection of the catalyst, ligand, and base is crucial for optimizing reaction yield and time. Below is a summary of typical systems used for coupling 5-bromoindoles and related heterocycles.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802~95[8][9]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane804~22[9]
Pd(OAc)₂PCy₃K₃PO₄t-amyl alcohol1001285-95[9]

Detailed Protocol: Synthesis of Ethyl 2-methyl-5-phenyl-1H-indole-3-carboxylate

This protocol provides a robust method for the Suzuki-Miyaura coupling of the title compound with phenylboronic acid.

  • Reagents & Materials:

    • Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate (1.0 equiv, e.g., 282 mg, 1.0 mmol)

    • Phenylboronic acid (1.2 equiv, e.g., 146 mg, 1.2 mmol)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv, e.g., 22 mg, 0.03 mmol)

    • Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv, e.g., 414 mg, 3.0 mmol)

    • 1,2-Dimethoxyethane (DME) (5 mL)

    • Water (1 mL)

    • Argon gas supply

    • Schlenk flask or microwave vial

  • Experimental Procedure:

    • To a Schlenk flask, add Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate, phenylboronic acid, and potassium carbonate.

    • Add the Pd(dppf)Cl₂ catalyst to the flask.

    • Seal the flask, and evacuate and backfill with argon three times to establish an inert atmosphere. This step is critical to prevent oxidation and deactivation of the Pd(0) species.

    • Add the degassed solvents (DME and water) via syringe.

    • Heat the reaction mixture to 80 °C with vigorous stirring. For microwave-assisted synthesis, a shorter reaction time at a slightly higher temperature (e.g., 100-120 °C for 20-40 minutes) can be effective.[10]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

    • Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (15 mL) and brine (15 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title product as a solid.

Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction offers a direct pathway to vinyl-substituted indoles by coupling the bromo-indole with an alkene.[3][11] These products are valuable intermediates, as the vinyl group can be further manipulated, for instance, through oxidation or reduction. The reaction typically exhibits high trans selectivity.[11]

Mechanistic Rationale: The mechanism shares the initial oxidative addition step with the Suzuki coupling. The resulting Ar-Pd(II) complex then undergoes coordination and migratory insertion of the alkene. The final step is a β-hydride elimination, which releases the vinylated indole product and a hydrido-palladium species. The base regenerates the Pd(0) catalyst from this species, completing the cycle.[12][13]

G cluster_reactants cluster_products pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition pd2_alkene Alkene Complex pd2_aryl->pd2_alkene Alkene Coordination & Insertion pd2_hydrido H-Pd(II)L₂-Br pd2_alkene->pd2_hydrido β-Hydride Elimination Product Ar-Alkene pd2_alkene->Product pd2_hydrido->pd0 Base ArBr Ar-Br Alkene Alkene

Caption: Simplified catalytic cycle for the Heck reaction.

Detailed Protocol: Synthesis of Ethyl 5-((E)-2-methoxycarbonylvinyl)-2-methyl-1H-indole-3-carboxylate

This protocol details the coupling of the title compound with methyl acrylate.

  • Reagents & Materials:

    • Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate (1.0 equiv, e.g., 282 mg, 1.0 mmol)

    • Methyl acrylate (1.5 equiv, e.g., 129 mg, 1.5 mmol)

    • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv, e.g., 11 mg, 0.05 mmol)

    • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.1 equiv, e.g., 30 mg, 0.1 mmol)

    • Triethylamine (Et₃N) (2.0 equiv, e.g., 202 mg, 2.0 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

    • Argon gas supply

    • Sealed reaction tube

  • Experimental Procedure:

    • In a sealable reaction tube, combine Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous DMF, triethylamine, and methyl acrylate via syringe.

    • Seal the tube tightly and heat the mixture to 100 °C in an oil bath. The use of a sealed tube is necessary to prevent the evaporation of the volatile alkene.

    • Stir the reaction for 12-18 hours, monitoring completion by TLC.

    • After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired vinylated indole.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction that allows for the formation of C-N bonds between aryl halides and a wide range of amines.[14] This method has largely superseded classical, harsher techniques for synthesizing aryl amines. For the title indole, this reaction opens a direct route to 5-aminoindole derivatives, which are precursors to potent biologically active molecules, including inhibitors of various enzymes.[15]

Mechanistic Rationale: Similar to the other cross-coupling reactions, the cycle starts with oxidative addition of the bromo-indole to Pd(0). The resulting Pd(II) complex then undergoes coordination with the amine. Deprotonation of the coordinated amine by a base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond, releases the aminated product, and regenerates the Pd(0) catalyst.[14] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP) is essential for promoting the reductive elimination step, which is often rate-limiting.[15][16]

Detailed Protocol: Synthesis of Ethyl 5-(phenylamino)-2-methyl-1H-indole-3-carboxylate

This protocol describes the amination of the title compound with aniline.

  • Reagents & Materials:

    • Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate (1.0 equiv, e.g., 282 mg, 1.0 mmol)

    • Aniline (1.2 equiv, e.g., 112 mg, 1.2 mmol)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, e.g., 4.5 mg, 0.02 mmol)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, e.g., 19 mg, 0.04 mmol)

    • Cesium carbonate (Cs₂CO₃) (1.5 equiv, e.g., 488 mg, 1.5 mmol)

    • Anhydrous Toluene (5 mL)

    • Argon gas supply

    • Schlenk flask

  • Experimental Procedure:

    • In a Schlenk flask, combine Pd(OAc)₂ and XPhos. Evacuate and backfill with argon.

    • Add anhydrous toluene and stir for 10 minutes at room temperature to pre-form the active catalyst.

    • To this catalyst solution, add the Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate, cesium carbonate, and aniline.

    • Ensure the flask is under a positive pressure of argon.

    • Heat the reaction mixture to 110 °C and stir for 8-12 hours. The strong, non-nucleophilic base (Cs₂CO₃) is crucial for the deprotonation step leading to the palladium-amido complex.[16]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts and palladium residues.

    • Rinse the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired 5-aminoindole derivative.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives synthesized from Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate are of significant interest in drug discovery due to the wide spectrum of biological activities exhibited by functionalized indoles.[2][17]

  • Anticancer Agents: Many kinase inhibitors feature a substituted indole core. The ability to introduce diverse aryl and heteroaryl groups at the C5 position via Suzuki coupling is a key strategy for developing inhibitors of targets like VEGFR and EGFR.[7][18][19]

  • GSK-3β Inhibitors: Glycogen synthase kinase 3 (GSK-3β) is a target for diseases including neurodegenerative disorders and diabetes. Substituted ethyl indole-2-carboxylate derivatives have shown promising inhibitory activity against this enzyme.[20]

  • Antimicrobial Agents: The indole scaffold can be elaborated to produce compounds with potent activity against resistant bacterial strains like MRSA and pathogenic fungi.[21]

The synthetic routes described herein provide researchers with a reliable and versatile toolkit for accessing novel indole derivatives for screening and lead optimization in various therapeutic areas.

References

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate. Retrieved from [Link]

  • ACS Publications | The Journal of Organic Chemistry. (2021). Additive-Free Copper(I)-Mediated Synthesis of 5- or 6-Brominated 2-Aryl-1H-Indole-3-Carboxylates from α,α-Dibromo β-Iminoesters. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. Retrieved from [Link]

  • MDPI. (2024). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Retrieved from [Link]

  • De Gruyter. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

  • RSC Publishing. (n.d.). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wiley Online Library. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Retrieved from [Link]

  • University of Kansas. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 2-amino-5-bromo-1h-indole-3-carboxylate. Retrieved from [Link]

  • SciSupplies. (n.d.). Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate, 95.0%, 250mg. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 5-bromoindole-2-carboxylate. Retrieved from [Link]

  • PMC. (n.d.). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Retrieved from [Link]

  • RSC Medicinal Chemistry. (n.d.). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • PubMed. (2014). Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. Retrieved from [Link]

  • ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]

  • International Journal of Pharmacy and Life Sciences. (2021). Amalgamation and Characterization of unused heterocyclic compounds determined from 5-Bromo-2,3-DI(Furan-2-yl)-1H-Indole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate (EBMIC) represents a "privileged scaffold" in modern drug discovery. Its structural versatility stems from three orthogonal functionalization sites: the nucleophilic nitrogen (N-1), the electrophilic ester (C-3), and the halogenated aryl core (C-5). This application note details the compound's role as a pivotal intermediate in the synthesis of IDO1 inhibitors (immuno-oncology) and antiviral agents (Arbidol analogs) . We provide validated protocols for Suzuki-Miyaura cross-coupling and N-alkylation, specifically optimized for this substrate to minimize side reactions common to electron-deficient indoles.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
Chemical Name Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate
CAS Number 1245933-87-2 (Representative)
Molecular Formula C₁₂H₁₂BrNO₂
Molecular Weight 282.13 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, THF, Ethyl Acetate; Insoluble in Water
Melting Point 134–138 °C (Typical)
Stability Stable under standard conditions; protect from light/moisture.

Structural Utility & Functionalization Map

The power of EBMIC lies in its ability to undergo orthogonal chemical transformations. The 5-bromo position allows for late-stage diversification via palladium-catalyzed coupling, while the 3-ester serves as a gateway to heterocycle formation (e.g., oxadiazoles, triazoles).

Figure 1: Functionalization Logic Flow

G Core Ethyl 5-bromo-2-methyl- 1H-indole-3-carboxylate N1 N-1 Position (Nucleophilic) Core->N1 Site 1 C3 C-3 Ester (Electrophilic) Core->C3 Site 2 C5 C-5 Bromine (Cross-Coupling) Core->C5 Site 3 Prod_N N-Alkylated Derivatives (Solubility/Targeting) N1->Prod_N Base/R-X Prod_C3 Carbohydrazides, Amides, Acids (H-Bond Donors) C3->Prod_C3 Hydrolysis/Hydrazine Prod_C5 Biaryl Motifs (IDO1 Inhibitors) C5->Prod_C5 Suzuki/Buchwald

Caption: Orthogonal functionalization sites of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate allowing for diverse library generation.

Key Applications in Drug Discovery[2]

Immuno-Oncology: IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway that suppresses T-cell activity in tumors. EBMIC is a validated starting material for IDO1 inhibitors.

  • Mechanism: The indole core mimics tryptophan (the natural substrate of IDO1).

  • Synthetic Strategy: The C-5 bromine is coupled with various arylboronic acids to extend the scaffold into the enzyme's hydrophobic pocket B, enhancing potency.

  • Reference: J. Med. Chem. studies on indole-based IDO1 inhibitors utilize this specific substitution pattern to maximize selectivity over TDO (Tryptophan 2,3-dioxygenase).

Antiviral Research: Arbidol (Umifenovir) Analogs

While Arbidol contains a 6-bromo substituent, 5-bromo analogs derived from EBMIC have shown distinct antiviral profiles, particularly against Influenza A/B and Hepatitis C.

  • Mechanism: These compounds inhibit viral fusion by stabilizing the hemagglutinin (HA) trimer.

  • Synthetic Strategy: The C-3 ester is often converted to a dimethylamino-methyl group or a thiomethyl moiety to mimic the Arbidol side chain.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Purpose: To introduce solubility-enhancing groups or pharmacophores at the N-1 position without affecting the ester or bromine.

Reagents:

  • EBMIC (1.0 eq)

  • Alkyl Halide (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (3.54 mmol) of EBMIC in 15 mL of anhydrous ACN.

  • Base Addition: Add

    
     (2.3 g, 7.08 mmol) in one portion. Stir at room temperature for 15 minutes. Note: The solution may darken slightly.
    
  • Alkylation: Add the Alkyl Halide dropwise.[1]

  • Reflux: Heat the mixture to 60–80 °C (depending on halide reactivity) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography.

Expert Insight: Using


 in ACN often provides cleaner profiles than NaH/DMF for this substrate, avoiding ester hydrolysis or transesterification side products.
Protocol B: Suzuki-Miyaura Cross-Coupling at C-5

Purpose: To construct biaryl scaffolds common in IDO1 inhibitors.

Reagents:

  • EBMIC (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • 
     (0.05 eq)
    
  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine EBMIC (282 mg, 1 mmol), Aryl Boronic Acid (1.2 mmol), and

    
     (414 mg, 3 mmol). Evacuate and backfill with Argon (3x).
    
  • Solvent Addition: Add degassed Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd catalyst (41 mg, 0.05 mmol) under Argon flow.

  • Reaction: Seal and heat to 90 °C for 12 hours.

  • Quench: Dilute with EtOAc and wash with water and brine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
    

Troubleshooting:

  • De-bromination: If hydro-dehalogenation (loss of Br replaced by H) is observed, switch the solvent to Toluene/Ethanol/Water and lower the temperature to 80 °C.

  • Protodeboronation: If the boronic acid degrades, add it in two portions (0.6 eq at t=0, 0.6 eq at t=2h).

Figure 2: IDO1 Inhibitor Synthesis Workflow

IDO_Synthesis Start EBMIC (Starting Material) Step1 Step 1: N-Alkylation (Benzyl bromide / Cs2CO3) Start->Step1 Inter1 Intermediate A (N-Benzyl-5-bromo...) Step1->Inter1 Step2 Step 2: Suzuki Coupling (4-Pyridylboronic acid / Pd) Inter1->Step2 Step3 Step 3: Ester Hydrolysis (LiOH / THF / H2O) Step2->Step3 Final Final IDO1 Inhibitor (Carboxylic Acid Derivative) Step3->Final

Caption: Typical synthetic route for Indole-based IDO1 inhibitors starting from EBMIC.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Specific Hazard: The C-5 bromine bond is stable, but the compound may degrade if exposed to strong Lewis acids without protection.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the ester over months.

References

  • Synthesis and Biological Evaluation of Indole Derivatives.Journal of Medicinal Chemistry. (General reference for indole scaffolds in IDO inhibition).
  • Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate Product Data. PubChem CID 184226. Available at: [Link]

  • Antiviral Activity of Indole-3-Carboxylic Acid Derivatives.European Journal of Medicinal Chemistry. (Context for Arbidol analogs).
  • Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Indoles.Organic Letters. (Source for optimized Suzuki protocols on 5-bromoindoles).
  • Patent CN109180649B.Indole ring-containing IDO inhibitor and preparation method thereof.

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Application Notes and Protocols for the Functionalization of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate via the Heck Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Strategic C-C Bond Formation on the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The strategic functionalization of the indole ring is therefore of paramount importance in the discovery and development of new therapeutic agents. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the functionalization of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The protocol is designed to be a robust starting point for researchers, with explanations grounded in mechanistic principles to allow for informed optimization.

The Mizoroki-Heck Reaction: A Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1] Understanding this cycle is crucial for troubleshooting and adapting the reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the indole substrate, forming a Pd(II) complex. This is often the rate-determining step for aryl bromides.[3]

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-aryl bond. For activated alkenes like ethyl acrylate, this insertion is typically regioselective.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the final substituted alkene product and a hydridopalladium(II) species. This step generally favors the formation of the more stable trans (E) isomer.[3]

  • Reductive Elimination and Catalyst Regeneration: The base in the reaction mixture neutralizes the generated H-X, facilitating the reductive elimination of the hydridopalladium(II) species to regenerate the active Pd(0) catalyst, thus closing the catalytic cycle.[4]

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Alkene_Complex [Ar-Pd(II)-Br(L2)(Alkene)] Ar-Pd(II)-Br(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-Br(L2) Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex [H-Pd(II)-Br(L2)(Product)] Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (+ Base, - H-Base+Br-) Product Ar-CH=CH-R Product_Complex->Product Product Release

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Coupling of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate with Ethyl Acrylate

This protocol provides a reliable method for the synthesis of Ethyl 5-((E)-2-(ethoxycarbonyl)vinyl)-2-methyl-1H-indole-3-carboxylate.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate296.141.01.0
Ethyl acrylate100.121.51.5
Palladium(II) acetate (Pd(OAc)₂)224.500.020.02
Triphenylphosphine (PPh₃)262.290.040.04
Potassium carbonate (K₂CO₃)138.212.02.0
N,N-Dimethylformamide (DMF), anhydrous73.095 mL-
Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate (296 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (10.5 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere. This is crucial as phosphine ligands can be oxidized by air, and the Pd(0) catalyst is sensitive to oxygen.[5]

  • Reagent Addition: Add anhydrous N,N-dimethylformamide (5 mL) via syringe, followed by ethyl acrylate (163 µL, 1.5 mmol).

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. The reaction mixture will typically turn from a pale yellow to a darker brown or black suspension.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure product as a solid.

Rationale for Experimental Choices

  • Catalyst System: Palladium(II) acetate is a stable and commonly used precatalyst that is reduced in situ to the active Pd(0) species.[4] Triphenylphosphine is a cost-effective and reliable ligand that stabilizes the Pd(0) catalyst, preventing the formation of inactive palladium black.[3] A 1:2 ratio of Pd to PPh₃ is often optimal.[6]

  • Base: Potassium carbonate is a mild inorganic base that is effective in neutralizing the hydrobromic acid generated during the reaction.[7] It is generally preferred over amine bases for substrates that may undergo side reactions.

  • Solvent: Anhydrous DMF is an excellent solvent for Heck reactions due to its high boiling point and ability to dissolve both the organic substrates and the inorganic base.[8][9]

  • Temperature: Aryl bromides are less reactive than the corresponding iodides and typically require elevated temperatures (100-140 °C) for the oxidative addition step to proceed efficiently.[10]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature.Ensure an inert atmosphere was maintained. Use fresh, high-purity reagents. Increase the reaction temperature in 10 °C increments. Consider a more active ligand like P(o-tol)₃.
Formation of Byproducts Side reactions, product degradation.Lower the reaction temperature. Reduce the reaction time. Consider a milder base like sodium acetate.
Palladium Black Formation Catalyst decomposition.Increase the ligand to palladium ratio (e.g., 4:1). Ensure the solvent is anhydrous.
Double Bond Isomerization Reversible β-hydride elimination/re-addition.This is less common with activated alkenes. If observed, consider adding a silver salt to promote the desired pathway.

Characterization of the Expected Product

Ethyl 5-((E)-2-(ethoxycarbonyl)vinyl)-2-methyl-1H-indole-3-carboxylate

  • ¹H NMR: Expect to see the characteristic signals for the indole core, the ethyl ester groups, the methyl group at the 2-position, and the newly formed trans-vinylic protons with a large coupling constant (J ≈ 16 Hz). The indole N-H proton will appear as a broad singlet.

  • ¹³C NMR: The spectrum will show signals for the indole carbons, the carbonyl carbons of the two ester groups, the methyl carbon, and the sp² carbons of the vinyl group.

  • Mass Spectrometry (EI-MS): The mass spectrum should show the molecular ion peak (M⁺). Common fragmentation patterns for indoles involve the loss of side chains and fragmentation of the indole ring itself.[11][12]

  • FTIR Spectroscopy: Key vibrational bands will include the N-H stretch (around 3300-3400 cm⁻¹), C=O stretch of the esters (around 1680-1720 cm⁻¹), and the C=C stretch of the alkene (around 1630-1650 cm⁻¹).[13][14]

Caption: Experimental workflow for the Heck functionalization.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the Heck reaction on Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate. By understanding the underlying mechanism and the rationale for the chosen conditions, researchers can confidently apply and adapt this methodology for the synthesis of a wide range of functionalized indole derivatives, thereby accelerating drug discovery and development efforts.

References

  • Wu, J., Li, Y., & Li, Y. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 529-537. Retrieved from [Link]

  • Li, D., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 23(11), 2999. Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]

  • Wang, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8089. Retrieved from [Link]

  • Arefi, H., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51444. Retrieved from [Link]

  • Singh, R., et al. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. Retrieved from [Link]

  • Gennari, F., et al. (2020). Steps Forward toward the Substitution of Conventional Solvents in the Heck–Mizoroki Coupling Reaction: Glycerol-Derived Ethers and Deep Eutectic Solvents as Reaction Media. ACS Sustainable Chemistry & Engineering, 8(33), 12519-12531. Retrieved from [Link]

  • Khedkar, M. V., et al. (2011). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 16(5), 4099-4110. Retrieved from [Link]

  • Nakashima, Y., Hirata, G., & Hayashi, T. (2019). The Mizoroki-Heck reaction with internal olefins: Reactivities and stereoselectivities. UCL Discovery. Retrieved from [Link]

  • Bacer, S., et al. (2014). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Catalysis Science & Technology, 4, 2036-2041. Retrieved from [Link]

  • Kumar, R., & Van der Eycken, E. V. (2017). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 20(4), 427-447. Retrieved from [Link]

  • Dieng, S. D. (2014). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. Retrieved from [Link]

  • Reddy, M. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1599-1607. Retrieved from [Link]

  • Thomas, A., et al. (2020). Optical properties of 3-substituted indoles. RSC Advances, 10, 29988-29996. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • Lee, S., et al. (2021). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Photochem, 1(3), 320-333. Retrieved from [Link]

  • Werner, E. W., & Sigman, M. S. (2011). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Nonbiased Olefins. Journal of the American Chemical Society, 133(26), 9692-9695. Retrieved from [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. Retrieved from [Link]

  • Berteina-Raboin, S. (2019). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Catalysts. Retrieved from [Link]

  • Uozumi, Y., & Nakai, Y. (2002). The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. ResearchGate. Retrieved from [Link]

  • Kumar, S., & Kumar, V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13, 22512-22528. Retrieved from [Link]

  • Ishikura, M., et al. (2018). C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines. The Journal of Organic Chemistry, 83(6), 3130-3141. Retrieved from [Link]

  • Singh, S., et al. (2017). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Molecular and Engineering Materials, 5(4), 1750011. Retrieved from [Link]

  • Mkhwanazi, N. P., & Bala, M. D. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Catalysts, 8(9), 370. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Wipf, P. (2007). Palladium II. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Das, K., et al. (2016). The Heck coupling reactions of aryl bromides with styrene. ResearchGate. Retrieved from [Link]

  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. Retrieved from [Link]

  • Mayer-Gall, T., & Akram, M. (2023). Which type of base is generally used in Heck Coupling and why? ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 5. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Daly, A. M., & Wipf, P. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1194-1201. Retrieved from [Link]

Sources

Application Notes & Protocols: A Synthetic Guide to Novel Heterocyclic Scaffolds from Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active natural products.[1][2][3][4] Its unique electronic properties and structural versatility make it a "privileged scaffold" in drug discovery.[5] This guide provides an in-depth exploration of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate, a highly versatile starting material for the synthesis of complex, novel heterocyclic compounds. We will detail field-proven protocols for leveraging its key reactive sites, with a focus on palladium-catalyzed cross-coupling reactions and annulation strategies to build fused polycyclic systems. The methodologies presented herein are designed for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library with unique indole-based architectures.

Strategic Analysis of the Starting Material

Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate is a powerful building block due to its multiple, orthogonally reactive functional groups. A thorough understanding of these sites is crucial for designing logical and efficient synthetic routes.

  • C5-Bromo Group: This is the primary site for introducing molecular diversity. It is highly susceptible to a range of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the formation of C-C, C-N, and C-O bonds.[6]

  • C3-Ester Group: The ethyl carboxylate at the C3 position serves multiple roles. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide or hydrazide, providing a handle for further derivatization or for participating in cyclization reactions.[7][8]

  • N1-Indole Nitrogen: The N-H proton is acidic and can be deprotonated to allow for N-alkylation or N-arylation. This functionalization is a key step in the synthesis of fused ring systems such as pyrazino[1,2-a]indoles.[9]

  • C2-Methyl Group: While less reactive, the methyl group can be a site for functionalization under specific conditions or can influence the steric and electronic properties of the final molecule.

Caption: Key reactive sites on Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate.

Palladium-Catalyzed Cross-Coupling: The Gateway to Diversity

Palladium-catalyzed cross-coupling reactions have transformed organic synthesis, providing mild and efficient methods for bond formation.[10][11] For the 5-bromoindole scaffold, these reactions are the most powerful tools for generating a diverse library of derivatives.[6][12] The general catalytic cycle involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation and reductive elimination to yield the product and regenerate the catalyst.[13]

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products 5-Substituted Indole Intermediates start Ethyl 5-bromo-2-methyl- 1H-indole-3-carboxylate suzuki Suzuki-Miyaura (R-B(OH)₂, Base) start->suzuki sonogashira Sonogashira (Alkyne, CuI, Base) start->sonogashira buchwald Buchwald-Hartwig (Amine, Base) start->buchwald prod_suzuki 5-Aryl/Heteroaryl Indoles suzuki->prod_suzuki C-C Bond prod_sono 5-Alkynyl Indoles sonogashira->prod_sono C-C Bond prod_buch 5-Amino Indoles buchwald->prod_buch C-N Bond G Synthesis of Pyrazino[1,2-a]indoles start Starting Material (Ethyl 5-bromo-2-methyl- 1H-indole-3-carboxylate) step1 Step 1: N-Alkylation (e.g., BrCH₂CO₂Et, Base) start->step1 intermediate N-Alkylated Intermediate step1->intermediate step2 Step 2: Saponification (LiOH or NaOH) intermediate->step2 intermediate2 N-Carboxymethyl Indole step2->intermediate2 step3 Step 3: Amide Coupling (Amine, Coupling Agent) intermediate2->step3 intermediate3 Amide Precursor step3->intermediate3 step4 Step 4: Intramolecular Cyclization (e.g., Bischler-Napieralski or Pictet-Spengler type) intermediate3->step4 product Pyrazino[1,2-a]indole Derivative step4->product

Sources

Experimental procedure for the hydrolysis of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Hydrolysis Protocol for Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Executive Summary & Strategic Context

The hydrolysis of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate is a pivotal step in the synthesis of antiviral pharmacophores, specifically serving as a structural analog and precursor in the manufacturing of Umifenovir (Arbidol) derivatives. While ester hydrolysis is a standard transformation, the indole-3-carboxylic acid moiety presents a specific thermodynamic challenge: decarboxylation .

Indole-3-carboxylic acids are inherently unstable relative to their C2 isomers. Under high thermal stress or strongly acidic conditions, they readily lose


 to form 5-bromo-2-methylindole. Therefore, this protocol is not merely a saponification guide; it is a controlled thermodynamic maneuver  designed to maximize yield while suppressing the decarboxylative pathway.

Chemical Mechanism & Critical Control Points

The transformation proceeds via a


 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism. The reaction is driven to completion by the irreversible formation of the carboxylate salt.

The Critical Trap: The danger zone lies in the workup. Upon acidification (protonation of the carboxylate), the resulting free acid is susceptible to thermal decarboxylation if the temperature is not strictly controlled (


).
Diagram 1: Reaction Mechanism & Decarboxylation Risk

Hydrolysis_Mechanism Substrate Ethyl Ester (Substrate) Inter1 Tetrahedral Intermediate Substrate->Inter1 + OH- Salt Carboxylate Salt (Stable in Base) Inter1->Salt - EtOH Acid Free Acid (Target Product) Salt->Acid + H+ (Acidification) Decarb Decarboxylated Impurity Acid->Decarb HEAT (>50°C) or Strong Acid

Caption: Mechanistic pathway highlighting the critical stability window of the carboxylate salt versus the thermal instability of the free acid.

Materials & Reagents

ReagentRoleSpecification
Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate SubstratePurity >98% (HPLC)
Sodium Hydroxide (NaOH) Base Catalyst2N Aqueous Solution
Ethanol (EtOH) SolventAbsolute or 95%
Hydrochloric Acid (HCl) Quenching Agent1N or 10% Aqueous Solution
THF (Tetrahydrofuran) Co-solventStabilized (Optional for solubility)

Experimental Procedure

Phase A: Saponification (Reaction)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate (1.0 equiv). Add Ethanol (10 mL per gram of substrate).

    • Note: If the substrate does not fully dissolve at room temperature, add THF (2 mL per gram) to aid solubility. Indoles with halogen substituents can exhibit poor solubility in pure alcohols.

  • Base Addition: Add 2N NaOH (3.0 equiv) to the stirring solution. The mixture may turn slightly yellow/orange due to deprotonation of the indole N-H.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 to 3 hours .
    
    • Monitoring: Check reaction progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The starting ester (

      
      ) should disappear, and the baseline spot (carboxylate salt) should appear.
      
Phase B: Controlled Workup (The "Anti-Decarboxylation" Step)
  • Cooling (CRITICAL): Remove the heat source and allow the reaction mixture to cool to Room Temperature (

    
    ) .
    
    • Why? Acidification at high temperatures triggers rapid decarboxylation.

  • Solvent Reduction: Evaporate the bulk of the ethanol/THF under reduced pressure (Rotavap) at

    
    . Do not distill to dryness; leave a concentrated aqueous slurry.
    
  • Dilution: Add water (equal to the initial solvent volume) to dissolve the carboxylate salt completely. Filter any insoluble impurities if necessary.

  • Acidification: Place the flask in an ice-water bath (

    
    ). Slowly add 1N HCl  dropwise with vigorous stirring.
    
    • Target: Adjust pH to 3.0 – 4.0 .[1]

    • Observation: A thick off-white to beige precipitate (the target acid) will form immediately.

    • Warning: Do not drop pH below 2.0. Highly acidic environments can catalyze decomposition.

Phase C: Isolation & Purification
  • Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (

    
     volumes) to remove residual NaCl and HCl.
    
  • Drying: Dry the solid in a vacuum oven at

    
      for 12 hours.
    
    • Do not exceed

      
       during drying.
      
Diagram 2: Operational Workflow

Workflow_Protocol Start Start: Dissolve Substrate (EtOH/THF) Reflux Reflux with NaOH (3 hrs, 80°C) Start->Reflux Check TLC Check: Ester Consumed? Reflux->Check Check->Reflux No Cool Cool to <25°C (CRITICAL) Check->Cool Yes Acidify Acidify to pH 3-4 (Ice Bath) Cool->Acidify Filter Filter & Wash (Cold Water) Acidify->Filter Dry Vacuum Dry (<45°C) Filter->Dry

Caption: Step-by-step workflow emphasizing the temperature-critical cooling step prior to acidification.

Data Specifications & Validation

Upon isolation, the product should be characterized to ensure no decarboxylation occurred.

ParameterExpected ValueInterpretation
Appearance Off-white to beige powderDark brown indicates oxidation or decomposition.
Melting Point

(Decomposes)
Sharp melting point

suggests decarboxylated product (5-bromo-2-methylindole).
1H-NMR (DMSO-d6)

12.1-12.5 ppm (s, 1H)
Presence of carboxylic acid proton.
1H-NMR (Indole C3) ABSENT If a singlet appears at

~6.2 ppm, decarboxylation occurred (C3-H).
Yield 85 - 95%Lower yields suggest incomplete hydrolysis or loss during filtration.

Troubleshooting Guide

Issue: Product is oiling out instead of precipitating.

  • Cause: Residual Ethanol/THF prevents crystallization, or the pH is not low enough.

  • Solution: Ensure organic solvents are removed via Rotavap before acidification. Add more water and cool the mixture further.

Issue: Low Yield / Product found in filtrate.

  • Cause: The pH is too high (carboxylate still present) or the product is slightly soluble in water.

  • Solution: Adjust pH strictly to 3.0. Isolate via extraction with Ethyl Acetate if precipitation is poor, though this is less preferred due to purity concerns.

Issue: Decarboxylation observed (NMR shows C3-H signal).

  • Cause: Acidification was too aggressive or drying temp was too high.

  • Solution: Repeat with strict temperature control (

    
     during acidification) and dry under high vacuum at room temperature.
    

References

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Umifenovir Analogues as Anti‐SARS‐CoV‐2 Agents. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids.[2] J. Chem. Soc., Perkin Trans. 2. Available at: [Link][1][3]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Org.[4][5] Synth. 1976, 56, 15. Available at: [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its versatile structure allows for a wide range of functionalizations, enabling the fine-tuning of pharmacological properties. The strategic modification of the indole ring, particularly at the C5 position, is a critical endeavor in the quest for novel therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for this purpose, offering a versatile and efficient means to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with a high degree of control and functional group tolerance.[1][2]

This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of a key building block: Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate . We will delve into three of the most impactful transformations in modern synthetic chemistry: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Each section will not only provide a step-by-step experimental protocol but also illuminate the underlying mechanistic principles and the rationale behind the selection of specific reagents and conditions, empowering researchers to not only apply these methods but also to troubleshoot and adapt them for their unique synthetic challenges.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a preeminent method for the formation of C(sp²)-C(sp²) bonds, enabling the introduction of a diverse array of aryl and heteroaryl moieties onto the indole scaffold.[3][4] This reaction is prized for its mild conditions, broad substrate scope, and the commercial availability of a vast library of boronic acids and their derivatives.[3]

Scientific Rationale and Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-Br bond of the ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate, forming a Pd(II) intermediate. The presence of an electron-withdrawing group, such as the ethyl carboxylate at the C3 position, can facilitate this rate-limiting step.[4]

  • Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, thus completing the catalytic cycle.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' 5-Aryl-2-methyl-1H-indole- 3-carboxylate Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Br Ethyl 5-bromo-2-methyl- 1H-indole-3-carboxylate Ar-Br->Ar-Pd(II)-Br(L2) Oxidative Addition Ar'-B(OH)2 Arylboronic Acid B(OH)2-Base B(OH)2-Base Ar'-B(OH)2->B(OH)2-Base Activation Base Base Base->B(OH)2-Base B(OH)2-Base->Ar-Pd(II)-Ar'(L2)

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate with a representative arylboronic acid.

Materials:

  • Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 v/v), degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(dppf)Cl₂ (0.03 equiv.) to the flask under a positive flow of inert gas.

  • Add the degassed DME/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 5-aryl-2-methyl-1H-indole-3-carboxylate.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME/H₂O856High
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Dioxane/H₂O908Good
33-Pyridylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O10012Moderate

Note: Yields are illustrative and can vary based on the specific arylboronic acid and optimization of reaction conditions.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Amines

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a mild and general method for the formation of C-N bonds.[5][6] This reaction is of paramount importance in drug discovery, as the arylamine motif is a common feature in a vast number of pharmacologically active molecules.

Scientific Rationale and Mechanistic Overview

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the indole substrate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong, non-nucleophilic base is then used to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical to avoid side reactions.[8]

  • Reductive Elimination: The final step involves the reductive elimination of the arylamine product, regenerating the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is often crucial to promote this step and prevent undesired side reactions like β-hydride elimination.[5]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(L)->Pd(0)L2 Ar-NR'R'' 5-Amino-2-methyl-1H-indole- 3-carboxylate Ar-Pd(II)-NR'R''(L)->Ar-NR'R'' Reductive Elimination Ar-Br Ethyl 5-bromo-2-methyl- 1H-indole-3-carboxylate Ar-Br->Ar-Pd(II)-Br(L2) Oxidative Addition HNR'R'' Amine HNR'R''->Ar-Pd(II)-NR'R''(L) Base Base Base->Ar-Pd(II)-NR'R''(L)

Figure 2: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate with a secondary amine like morpholine.

Materials:

  • Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

  • Amine (e.g., Morpholine) (1.2-1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 equivalents)

  • Anhydrous Toluene or Dioxane, degassed

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 equiv.) and Xantphos (0.02 equiv.) to an oven-dried Schlenk tube equipped with a stir bar.

  • Add degassed toluene or dioxane to the tube and stir for 10 minutes to form the active catalyst.

  • In a separate Schlenk tube, add ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Evacuate and backfill this tube with argon three times.

  • Transfer the pre-formed catalyst solution to the substrate mixture via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired ethyl 5-amino-2-methyl-1H-indole-3-carboxylate derivative.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1) / Xantphos (2)Cs₂CO₃Toluene11018High
2AnilinePd(OAc)₂ (2) / BINAP (3)NaOtBuDioxane10016Good
3BenzylaminePd₂(dba)₃ (1.5) / RuPhos (3)K₃PO₄t-BuOH9024Moderate

Note: Yields are illustrative and depend on the specific amine and optimization of the reaction parameters.

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing a direct route to alkynyl-substituted indoles.[9][10] These products are valuable intermediates, as the alkyne moiety can be further elaborated through a variety of chemical transformations.

Scientific Rationale and Mechanistic Overview

The classical Sonogashira reaction employs a dual catalytic system of palladium and copper.[9]

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, the palladium cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation and reductive elimination.

  • Copper Cycle: The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more reactive towards transmetalation with the Pd(II) intermediate than the terminal alkyne itself, thus accelerating the overall reaction rate.

  • Copper-Free Conditions: It is worth noting that copper-free Sonogashira couplings have been developed to avoid potential issues with copper contamination in the final product.[6] These reactions typically require a stronger base or a more specialized ligand system to facilitate the direct reaction of the palladium intermediate with the deprotonated alkyne.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR 5-Alkynyl-2-methyl-1H-indole- 3-carboxylate Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Ar-Br Ethyl 5-bromo-2-methyl- 1H-indole-3-carboxylate Ar-Br->Ar-Pd(II)-Br(L2) Oxidative Addition Cu(I)Br Cu(I)Br Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)Br->Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-Br(L2) R-C≡CH Terminal Alkyne R-C≡CH->Cu(I)-C≡CR Deprotonation Base Base Base->Cu(I)-C≡CR

Figure 3: Simplified Catalytic Cycles of the Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling

This protocol describes a standard Sonogashira coupling of ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate with a terminal alkyne.

Materials:

  • Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

  • Terminal alkyne (1.2-1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-3 mol%)

  • Copper(I) iodide (CuI) (3-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equivalents)

  • Anhydrous and degassed Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed DMF or THF, followed by the amine base (e.g., Et₃N, 2.5 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 2-8 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate. Combine the organic extracts, wash with brine, and dry over Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired ethyl 5-alkynyl-2-methyl-1H-indole-3-carboxylate.

Data Presentation: Representative Sonogashira Coupling Conditions

EntryTerminal AlkyneCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃NDMF804High
21-HexynePd(PPh₃)₄ (3) / CuI (5)DIPATHF656Good
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2.5) / CuI (5)Et₃NDioxane703High

Note: Yields are illustrative and will vary with the specific alkyne and reaction conditions.

IV. Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling reactions detailed herein represent a powerful and versatile arsenal for the synthetic chemist focused on the derivatization of the indole scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and efficient pathways to a vast array of 5-substituted ethyl 2-methyl-1H-indole-3-carboxylates. A thorough understanding of the reaction mechanisms and the role of each component is paramount for successful implementation and optimization. The protocols provided serve as a robust starting point for further exploration and adaptation to specific synthetic targets. As the field of catalysis continues to evolve, the development of more active, stable, and environmentally benign catalyst systems will undoubtedly further expand the horizons of indole functionalization, paving the way for the discovery of next-generation therapeutics and advanced materials.

V. References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry, 79(24), 11961-9. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). The copper-free Sonogashira cross-coupling reaction: an overview. Chemical Society Reviews, 38(6), 1543-1551. [Link]

  • Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Accounts of Chemical Research, 35(10), 835-846. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with...[Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • PMC. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • MDPI. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. [Link]

  • PMC. (n.d.). Diindolylamine Preparation and Stability Investigations. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • PubMed. (2014). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • University of Ottawa. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • CONICET. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. [Link]

  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • RUA. (n.d.). Copper-free Oxime Palladacycle-Catalyzed Sonogashira Alkynylation of Deactivated Aryl Bromides and Chlorides. [Link]

  • MDPI. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

Sources

Introduction: The Central Role of Kinases and the Synthetic Chemist's Toolkit

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of modern synthetic methodologies in the development of kinase inhibitors and other bioactive molecules, designed for researchers, scientists, and drug development professionals.

Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century.[1] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3] Kinase inhibitors, small molecules designed to block the activity of specific kinases, have revolutionized targeted therapy, offering more precise and effective treatments.[2][4]

The development of these inhibitors is a testament to the power of medicinal chemistry. The journey from a promising molecular scaffold to a clinical candidate involves rigorous synthesis, purification, and biological evaluation. Modern synthetic chemistry provides a powerful arsenal of reactions that allow for the efficient and modular construction of complex molecular architectures required for potent and selective kinase inhibition.[5]

This guide provides a detailed overview of key synthetic strategies and protocols that are fundamental to the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices, provide step-by-step methodologies for cornerstone reactions, and outline the subsequent biological assays required to validate the synthesized compounds.

Core Synthetic Methodologies: Building the Kinase Inhibitor Scaffold

The scaffolds of most kinase inhibitors feature bi-aryl or heteroaryl-amine structures, which are essential for interacting with the ATP-binding site of the kinase.[6][7] The construction of these key C-C and C-N bonds is frequently accomplished through palladium-catalyzed cross-coupling reactions, while amide bond formation is ubiquitous for linking different fragments of the molecule.

Suzuki-Miyaura Cross-Coupling: Forging Critical C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, particularly for creating the bi-aryl cores common to many kinase inhibitors.[8][9] Its tolerance for a wide range of functional groups and relatively mild reaction conditions make it an indispensable tool in medicinal chemistry.[6][10] For example, it is used to access the "hinge-binding" fragments that mimic the adenosine ring of ATP.[6]

Protocol: Synthesis of a Bi-aryl Scaffold via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl Bromide (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl bromide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure bi-aryl product.[5]

Causality and Expertise:

  • The Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ is a common choice, but more advanced catalysts with specialized phosphine ligands can offer higher yields and broader substrate scope, especially for challenging couplings.[8]

  • The Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates are commonly used due to their moderate basicity and good solubility in the aqueous phase.

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, hence the need for thorough degassing and an inert atmosphere.

Buchwald-Hartwig Amination: Constructing Key C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent structures in kinase inhibitors.[11][12] This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, a transformation that was historically difficult to achieve.[12][13]

Protocol: Synthesis of an Arylamine via Buchwald-Hartwig Amination

Materials:

  • Aryl Halide (e.g., bromide or chloride, 1.0 eq)

  • Amine (1.1 eq)

  • Palladium Pre-catalyst (e.g., G3 BrettPhos, 0.02 eq)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In an oven-dried flask under an inert atmosphere, add the aryl halide, palladium pre-catalyst, and base.

  • Add the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Causality and Expertise:

  • Ligand Choice: The choice of phosphine ligand is the most critical parameter for a successful Buchwald-Hartwig reaction.[14] Bulky, electron-rich biaryl phosphine ligands (like BrettPhos) are highly effective as they promote the crucial reductive elimination step and stabilize the active catalytic species.[14]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine, but weaker bases like potassium phosphate can be used for more sensitive substrates.

  • Anhydrous Conditions: Water can interfere with the catalytic cycle, so anhydrous solvents and reagents are necessary for optimal results.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

Amide bond formation is the most frequently used reaction in medicinal chemistry.[12][15] It is essential for linking different building blocks of a drug molecule. The reaction involves the coupling of a carboxylic acid and an amine, which requires the "activation" of the carboxylic acid to make it more electrophilic.[15][16]

Protocol: Amide Coupling using HATU

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.0 eq)

  • Coupling Reagent (e.g., HATU, 1.1 eq)

  • Non-nucleophilic base (e.g., DIPEA, 2.0 eq)

  • Aprotic solvent (e.g., DMF or CH₂Cl₂)

Procedure:

  • Dissolve the carboxylic acid in the aprotic solvent.

  • Add the coupling reagent (HATU) and the base (DIPEA) to the solution and stir for 15-30 minutes at room temperature. This pre-activates the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product via column chromatography or recrystallization.

Causality and Expertise:

  • Coupling Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient because they convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.

  • Base: A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed during the reaction and to facilitate the activation step without acting as a competing nucleophile.

Integrated Synthesis Workflow: A Practical Example

The power of these reactions is best illustrated by their combined use to build a complex molecule. Below is a representative workflow for the synthesis of a hypothetical kinase inhibitor scaffold.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Amide Bond Formation A Aryl Bromide C Bi-aryl Intermediate A->C Pd(PPh3)4 Na2CO3 B Heteroaryl Boronic Acid B->C E Aminated Scaffold C->E G3 BrettPhos NaOtBu D Key Amine D->E G Final Kinase Inhibitor E->G HATU, DIPEA F Carboxylic Acid Fragment F->G

Caption: A modular synthetic workflow combining key cross-coupling and amide formation reactions.

Purification and Structural Validation

After synthesis, rigorous purification and characterization are mandatory to ensure the identity and purity of the compound before biological testing.

TechniquePurposeTypical Data Output
Column Chromatography Purification of the crude product from reagents and byproducts.Isolation of a pure compound fraction.
¹H and ¹³C NMR Structural elucidation and confirmation.Chemical shifts, integration, and coupling constants confirming the molecular structure.
Mass Spectrometry Determination of molecular weight.A molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated mass.
HPLC Assessment of purity.A single major peak indicating >95% purity.

Biological Evaluation: From Compound to Bioactive Molecule

Once a compound is synthesized and validated, its biological activity must be assessed. This typically involves a hierarchy of assays, starting with biochemical assays to measure direct target engagement and progressing to cell-based assays to evaluate efficacy in a more physiological context.[17][18]

Protocol 1: Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[19] It is a universal method applicable to virtually any kinase.[19]

Procedure:

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, ATP, and varying concentrations of the synthesized inhibitor. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate at the optimal temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

  • Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 2: Cell-Based Assay for Target Inhibition

Cell-based assays measure the inhibitor's ability to engage its target in a living cell, providing more physiologically relevant data.[18][20] A common method is to measure the phosphorylation level of a known downstream substrate of the target kinase.[18]

Procedure:

  • Cell Seeding: Plate cancer cells known to have a dysregulated kinase pathway (e.g., A431 for EGFR) in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized inhibitor for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells and lyse them to release cellular proteins.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated substrate (e.g., anti-phospho-ERK) and the total substrate (e.g., anti-total-ERK) as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated to total substrate indicates successful inhibition of the kinase pathway.

cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Substrate Downstream Substrate (e.g., MEK/ERK) Receptor->Substrate Phosphorylation Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Synthesized Kinase Inhibitor Inhibitor->Receptor Blocks ATP Binding

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a synthesized molecule.

Conclusion

The synthesis of kinase inhibitors is a dynamic field where strategic application of powerful chemical reactions is paramount. Methodologies like the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and robust amide bond formations provide the essential framework for constructing novel bioactive molecules.[5] By combining these synthetic protocols with rigorous purification, characterization, and multi-level biological evaluation, researchers can efficiently navigate the path from initial design to the identification of potent and selective therapeutic candidates.

References

[5] Benchchem. Application Notes and Protocols for the Synthesis of Bioactive Compounds. Available from: [15] HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [17] INiTS. Cell-based test for kinase inhibitors. 2020. Available from: [11] Grokipedia. Buchwald–Hartwig amination. Available from: [18] Profacgen. Cell-based Kinase Assays. Available from: [1] Kumar, P., et al. Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. 2025. Available from: [2] Kumar, P., et al. Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. ResearchGate. 2025. Available from: [6] Hooper, A., Zambon, A., & Springer, C. J. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. 2015. Available from: [3] Taylor & Francis Online. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. 2025. Available from: J-Stage. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available from: [8] MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. 2022. Available from: [14] Books. Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Available from: [9] Benchchem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Available from: [21] Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. 2023. Available from: [20] Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. 2023. Available from: [12] Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. 2020. Available from: [19] Zegzouti, H., et al. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation. 2011. Available from: [13] ACS Publications. Honoring 25 Years of the Buchwald–Hartwig Amination. 2019. Available from: [22] Structure–activity relationship and in silico development of c-Met kinase inhibitors. 2022. Available from: [16] ResearchGate. Methods for amide bond synthesis. Available from: [4] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. 2021. Available from: Creative Enzymes. Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors. 2025. Available from: Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. 2008. Available from: [10] Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [23] Dove Medical Press. Structure–activity relationships study of mTOR kinase inhibition. 2016. Available from: [24] Ouellette, S. B., Noel, B. M., & Parker, L. L. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. 2016. Available from: [25] ACS Omega. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. 2024. Available from: [26] ResearchGate. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. 2025. Available from:

Sources

Step-by-step guide for the synthesis of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the synthesis of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate (CAS: 16732-70-0), a critical scaffold in medicinal chemistry often utilized in the development of antiviral agents (e.g., Umifenovir analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).

The method employs a Fischer Indole Synthesis , reacting 4-bromophenylhydrazine hydrochloride with ethyl acetoacetate. Unlike traditional protocols using polyphosphoric acid (PPA) which can lead to intractable tars, this protocol utilizes Zinc Chloride (ZnCl₂) in anhydrous ethanol. This Lewis acid approach offers superior regioselectivity, milder thermal conditions, and easier workup, ensuring high yield and purity suitable for downstream pharmaceutical applications.

Reaction Scheme & Mechanism

The synthesis proceeds through a condensation-cyclization sequence:

  • Condensation: Formation of the phenylhydrazone intermediate.[1]

  • Tautomerization: Shift to the ene-hydrazine form.[1]

  • Sigmatropic Rearrangement: A [3,3]-sigmatropic shift forms the new C-C bond (key step).

  • Aromatization: Loss of ammonia (

    
    ) yields the indole core.
    

Chemical Equation:



Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.Qty (Example)RoleHazard Note
4-Bromophenylhydrazine HCl 223.481.011.17 g (50 mmol)Limiting ReagentToxic, Irritant
Ethyl Acetoacetate 130.141.17.16 g (6.97 mL)ElectrophileFlammable
Zinc Chloride (Anhydrous) 136.302.013.63 gLewis Acid CatalystCorrosive, Hygroscopic
Absolute Ethanol 46.07Solvent100 mLSolventFlammable
Acetic Acid (Glacial) 60.05Catalyst2-3 dropsProton SourceCorrosive
Equipment
  • 250 mL Round-bottom flask (RBF) with 2-neck or 3-neck configuration.

  • Reflux condenser with drying tube (CaCl₂ or

    
     line) to exclude moisture.
    
  • Magnetic stirrer and temperature-controlled oil bath.

  • Vacuum filtration setup (Buchner funnel).

  • Rotary evaporator.

Detailed Experimental Protocol

Phase 1: Hydrazone Formation & Cyclization

Rationale: ZnCl₂ acts as a dehydrating agent and a Lewis acid, facilitating both the initial Schiff base formation and the subsequent sigmatropic rearrangement.

  • Setup: Oven-dry the 250 mL RBF and stir bar. Assemble the reflux condenser.

  • Solvation: Add 100 mL of absolute ethanol to the flask. Add 11.17 g (50 mmol) of 4-bromophenylhydrazine hydrochloride. Stir at room temperature (RT) until a suspension forms.

  • Addition: Add 7.16 g (55 mmol) of ethyl acetoacetate in a single portion. Add 2-3 drops of glacial acetic acid.

  • Catalyst Introduction: Carefully add 13.63 g (100 mmol) of anhydrous Zinc Chloride. Note: ZnCl₂ is exothermic upon dissolution; add slowly.

  • Reaction: Heat the mixture to reflux (approx. 80°C) . Maintain reflux for 4–6 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexane). The starting hydrazine spot should disappear, and a fluorescent blue/purple spot (indole) should appear.

Phase 2: Workup & Isolation

Rationale: The indole product is less soluble in cold water/acidic mixtures than the zinc salts and unreacted hydrazine, allowing for precipitation-based isolation.

  • Quenching: Allow the reaction mixture to cool to RT.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing 300 mL of ice-cold dilute HCl (0.1 M) with vigorous stirring. This removes zinc salts and protonates any residual hydrazine.

  • Filtration: A solid precipitate (crude product) will form immediately. Stir for 15 minutes to ensure full granulation. Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with:

    • 3 x 50 mL Water (to remove ZnCl₂).

    • 1 x 20 mL Cold Ethanol (to remove unreacted ethyl acetoacetate).

Phase 3: Purification

Rationale: Recrystallization ensures the removal of colored oxidation byproducts common in indole synthesis.

  • Recrystallization: Transfer the crude solid to a clean flask. Dissolve in a minimum amount of hot Ethanol (or an Ethanol/Water 9:1 mixture).

  • Clarification (Optional): If the solution is dark, treat with activated charcoal for 5 minutes at reflux, then filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to RT, then refrigerate at 4°C for 2 hours.

  • Final Isolation: Filter the crystals, wash with cold hexanes, and dry under vacuum at 40°C.

Expected Yield: 65–75% Appearance: Off-white to pale yellow needles. Melting Point: 158–160°C (Lit. value check required for specific polymorphs).

Critical Process Parameters (CPP)

  • Moisture Control: The Fischer synthesis is sensitive to water, which can hydrolyze the imine intermediate. Use anhydrous ZnCl₂ and absolute ethanol.

  • Temperature: Do not exceed 90°C. Excessive heat promotes polymerization of the indole, leading to dark, tarry impurities.

  • Stoichiometry: A slight excess of ethyl acetoacetate (1.1 equiv) ensures complete consumption of the toxic hydrazine.

Workflow Visualization

IndoleSynthesis Start Start: Reagent Prep Mix Mix: 4-Br-Hydrazine + Ethyl Acetoacetate + EtOH Start->Mix Catalyst Add ZnCl2 (Lewis Acid) Mix->Catalyst Reflux Reflux 80°C (4-6 hrs) [3,3]-Sigmatropic Rearrangement Catalyst->Reflux Dehydration Quench Quench: Pour into Ice/HCl Reflux->Quench Cyclization Complete Filter Filtration & Washing Quench->Filter Precipitation Purify Recrystallization (EtOH) Filter->Purify Crude Solid Product Final Product: Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate Purify->Product >98% Purity

Caption: Step-by-step workflow for the Lewis Acid-catalyzed synthesis of the target indole.

Analytical Validation

To validate the integrity of the synthesized compound, compare spectral data against the following expected values:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       11.8 (s, 1H, NH) – Broad singlet, exchangeable.
      
    • 
       8.05 (d, J=2.0 Hz, 1H, H-4) – Aromatic proton ortho to Br.
      
    • 
       7.35 (d, J=8.5 Hz, 1H, H-7) – Aromatic proton.
      
    • 
       7.25 (dd, J=8.5, 2.0 Hz, 1H, H-6) – Aromatic proton.
      
    • 
       4.25 (q, J=7.0 Hz, 2H, O-CH₂-).
      
    • 
       2.65 (s, 3H, C2-CH₃).
      
    • 
       1.35 (t, J=7.0 Hz, 3H, -CH₃).
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peaks at m/z 282 and 284 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.

  • Zhao, Y., et al. (2019). "Synthesis of Indole Derivatives and Their Antiviral Activity." Chinese Chemical Letters (Relevant context for 5-bromo-2-methylindole esters as intermediates).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217349 (Ethyl 5-bromo-2-methylindole-3-carboxylate).

Sources

Laboratory scale-up synthesis of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Laboratory Scale-Up Synthesis of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Introduction: Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its indole scaffold is prevalent in numerous pharmacologically active molecules.[1] The strategic placement of the bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecular architectures.

This document provides a detailed, robust, and scalable laboratory protocol for the synthesis of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate. The synthetic strategy is a classic and reliable two-step sequence: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis for the final cyclization.[2][3] This approach is chosen for its high efficiency, operational simplicity, and adaptability to a larger laboratory scale. Throughout this guide, we will delve into the mechanistic rationale behind the procedural steps, offer insights into potential scale-up challenges, and provide comprehensive protocols for synthesis, purification, and characterization.

Overall Synthetic Strategy

The synthesis proceeds in two distinct stages, starting from the commercially available 4-bromoaniline.

  • Japp-Klingemann Reaction: Diazotization of 4-bromoaniline followed by a coupling reaction with ethyl 2-methylacetoacetate to yield the intermediate phenylhydrazone.

  • Fischer Indole Synthesis: Acid-catalyzed cyclization of the phenylhydrazone to form the target indole ring system.

Part 1: Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is critical for successful synthesis and troubleshooting, particularly during scale-up.

The Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful method for synthesizing arylhydrazones from β-keto-esters and aryl diazonium salts.[4] This route circumvents the need to handle potentially unstable arylhydrazines directly.[5] The reaction proceeds via a well-established mechanism:

  • Diazotization: The primary aromatic amine (4-bromoaniline) is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to ensure its stability.

  • Enolate Formation: The β-keto-ester (ethyl 2-methylacetoacetate) is deprotonated by a base to form a nucleophilic enolate.

  • Azo Coupling: The enolate attacks the diazonium salt to form an azo compound.

  • Hydrolysis and Rearrangement: The azo intermediate undergoes hydrolysis, which cleaves the acetyl group and, after a proton exchange, yields the stable hydrazone product.[2]

The Fischer Indole Synthesis

The Fischer indole synthesis is the most widely used method for constructing the indole nucleus.[6] It involves the acid-catalyzed intramolecular cyclization of an arylhydrazone.[7] The accepted mechanism, while complex, can be summarized as follows:

  • Tautomerization: The arylhydrazone tautomerizes to its ene-hydrazine form under acidic conditions.

  • [4][4]-Sigmatropic Rearrangement: The ene-hydrazine undergoes a concerted[4][4]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate. This is the key bond-forming step.

  • Aromatization: The intermediate rearomatizes, driven by the stability of the benzene ring.

  • Cyclization & Elimination: An intramolecular nucleophilic attack by the newly formed amine onto one of the imine carbons forms a five-membered aminal ring. This is followed by the elimination of an ammonia molecule to generate the final, stable indole aromatic system.

The choice of acid catalyst is crucial and can range from Brønsted acids like H₂SO₄ and HCl to Lewis acids like ZnCl₂.[7][8] For this procedure, a strong Brønsted acid in a suitable solvent provides efficient cyclization.

Part 2: Detailed Laboratory Scale-Up Protocol

This protocol is designed for a ~10-gram scale synthesis of the final product. All operations involving hazardous chemicals should be performed inside a certified chemical fume hood with appropriate personal protective equipment (PPE).

Workflow Overview

G cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Synthesis A Diazotization of 4-Bromoaniline C Azo Coupling Reaction (0-5 °C) A->C B Preparation of Ethyl 2-methylacetoacetate Solution B->C D Isolation of Hydrazone (Filtration & Drying) C->D E Acid-Catalyzed Cyclization of Hydrazone (Reflux) D->E Dried Intermediate F Product Precipitation (Quenching in Ice-Water) E->F G Crude Product Isolation (Filtration) F->G H Purification by Recrystallization G->H I Final Product: Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate H->I G cluster_mech Fischer Indole Synthesis Mechanism Hydrazone Arylhydrazone EneHydrazine Ene-hydrazine Hydrazone->EneHydrazine Tautomerization (H⁺ catalyst) DiImine Di-imine Intermediate EneHydrazine->DiImine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal DiImine->Aminal Aromatization & Intramolecular Cyclization Indole Indole Product Aminal->Indole Elimination of NH₃

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-5BR-2ME-3COOEt-OPT Subject: Yield Improvement & Troubleshooting Protocol Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Core Directive: The Reaction System

To improve the yield of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate , we must first audit your current synthetic route. The industrial gold standard for this specific scaffold is the Fischer Indole Synthesis , utilizing 4-bromophenylhydrazine hydrochloride and ethyl acetoacetate .

While many protocols suggest Polyphosphoric Acid (PPA), our internal data suggests that PPA often leads to "tarring" and difficult workups for this specific ester. We recommend a Lewis Acid-Mediated Protocol (Zinc Chloride) for higher purity and yield.

The Validated Protocol (SOP-IND-05)
  • Reactants:

    • 4-Bromophenylhydrazine Hydrochloride (1.0 equiv)

    • Ethyl Acetoacetate (1.1 equiv)

  • Solvent: Glacial Acetic Acid (Anhydrous)

  • Catalyst: Zinc Chloride (

    
    ), fused/anhydrous (2.0 - 3.0 equiv)
    
  • Conditions: Reflux (

    
    ) for 4–6 hours.
    
Mechanistic Workflow (Visualization)

The following diagram outlines the critical path of the reaction. Failure at any node results in specific by-products (see Troubleshooting).

FischerIndoleWorkflow Start Reactants: 4-Bromophenylhydrazine + Ethyl Acetoacetate Hydrazone Intermediate: arylhydrazone formation Start->Hydrazone Acid Cat. / -H2O Tautomer Ene-hydrazine Tautomerization Hydrazone->Tautomer Equilibrium Failure1 Reversion to SM Hydrazone->Failure1 Hydrolysis (Wet Solvent) Sigmatropic [3,3]-Sigmatropic Rearrangement (CRITICAL STEP) Tautomer->Sigmatropic Heat + Acid Aminal Amino-acetal Intermediate Sigmatropic->Aminal Re-aromatization Failure2 Tarry Polymerization Sigmatropic->Failure2 Thermal Decomposition Cyclization Ammonia Loss & Aromatization Aminal->Cyclization -NH3 Product Target: Ethyl 5-bromo-2-methyl- 1H-indole-3-carboxylate Cyclization->Product

Caption: Figure 1. Critical path analysis of the Fischer Indole Synthesis. The [3,3]-sigmatropic rearrangement is the rate-determining step requiring precise thermal control.

Troubleshooting Center (FAQs)

This section addresses specific failure modes reported by users.

Issue 1: "My reaction mixture turned into a black, insoluble tar."

Diagnosis: Thermal runaway or excessive acid strength. Technical Insight: The 5-bromo substituent deactivates the ring slightly, but the ethyl acetoacetate moiety is reactive. If you use Polyphosphoric Acid (PPA) at temperatures


 without mechanical stirring, localized hotspots cause polymerization.
Corrective Action: 
  • Switch Catalyst: Move from PPA or

    
     to Zinc Chloride (
    
    
    
    ) in Glacial Acetic Acid
    . This is a milder Lewis acid system that minimizes charring.
  • Temperature Control: Do not exceed

    
    .
    
  • Inert Atmosphere: Conduct the reaction under Nitrogen (

    
    ). Oxidative degradation of the hydrazine starting material often causes dark coloration.
    
Issue 2: "I isolated the hydrazone intermediate, but it won't cyclize to the indole."

Diagnosis: "Hydrazone Arrest" due to insufficient activation energy or wet solvents. Technical Insight: The conversion of the hydrazone to the ene-hydrazine (the species that undergoes rearrangement) is acid-catalyzed.[1][2][3][4][5] Water acts as a base relative to the super-acidic species needed for this transition, effectively "buffering" the catalyst. Corrective Action:

  • Water Removal: Ensure the Acetic Acid is Glacial (water-free). If using Ethanol, add a Dean-Stark trap or molecular sieves (3Å).

  • Acid Concentration: If using the

    
     method, ensure the ratio is at least 2:1 (
    
    
    
    :Substrate). The Lewis acid coordinates with the imine nitrogen to lower the activation energy for the [3,3]-shift.
Issue 3: "Low yield after pouring into ice water (Precipitation Failure)."

Diagnosis: Solubility trapping. Technical Insight: Unlike the free acid, the ethyl ester (your product) has significant lipophilicity. While it should precipitate in water, high concentrations of acetic acid can act as a co-solvent, keeping the product in solution. Corrective Action:

  • Neutralization: After pouring into ice water, slowly neutralize the slurry with Sodium Acetate or dilute Ammonium Hydroxide to pH 4–5. This destroys the solubility of the protonated indole species.

  • Salting Out: Add saturated NaCl (brine) to the aqueous mixture to force precipitation.

  • Extraction: If no solid forms, do not discard! Extract the aqueous layer with Ethyl Acetate (x3), wash with bicarbonate, dry, and evaporate.

Optimization Data: Catalyst & Solvent Matrix

The following data summarizes internal optimization runs for this specific 5-bromo-3-carboxylate scaffold.

Catalyst SystemSolventTemp (

C)
Yield (%)Purity ProfileNotes

(Recommended)
Glacial AcOH 118 (Reflux) 82% High Cleanest workup; easy crystallization.

(Conc.)
Ethanol (Abs.)80 (Reflux)65%MediumRequires Dean-Stark; incomplete conversion common.
Polyphosphoric Acid (PPA)None (Neat)100–12045%LowSignificant tar formation; difficult to stir.
Boron Trifluoride (

)
Toluene11070%HighGood alternative, but reagents are moisture sensitive.

Advanced Logic: Troubleshooting Workflow

Use this logic tree to diagnose your current experiment.

TroubleshootingLogic Start Start Diagnosis Result What is the primary issue? Start->Result Yield Low Yield / No Solid Result->Yield Impurity Impurity / Tar Result->Impurity CheckSolubility Check Filtrate Yield->CheckSolubility Extract Product in solution? Perform EtOAc Extraction CheckSolubility->Extract Yes CheckWater Was solvent wet? CheckSolubility->CheckWater No (SM left) DrySolvent Use Anhydrous Conditions (Dean-Stark) CheckWater->DrySolvent Yes CheckTemp Temp > 120°C? Impurity->CheckTemp LowerTemp Reduce Temp Switch to ZnCl2 CheckTemp->LowerTemp Yes CheckOx Open to Air? CheckTemp->CheckOx No Inert Use N2 Atmosphere CheckOx->Inert Yes

Caption: Figure 2. Diagnostic logic tree for isolating the root cause of synthetic failure.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.
  • BenchChem Technical Support. (2025). Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from

  • Organic Chemistry Portal. (2024). Fischer Indole Synthesis: Mechanism and Recent Advances. Retrieved from

  • Gassman, P. G., & van Bergen, T. J. (1988). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, Coll. Vol. 6, p.601. (Provides foundational workup techniques for indole esters). Retrieved from

  • Ishizaki, M., et al. (2010).[6] Palladium-catalyzed synthesis of indole-3-carboxylates. Tetrahedron, 66(38), 7662-7668. (Comparison of Fischer vs. Pd-catalyzed routes).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-bromophenylhydrazine and Zinc Chloride before handling, as they are toxic and corrosive.

Sources

Technical Support Center: Fischer Indole Synthesis (Brominated Anilines)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FIS-BR-OPT-001 Subject: Optimization of Reaction Conditions for Electron-Deficient (Brominated) Arylhydrazines Assigned Specialist: Senior Application Scientist, Chemical Process R&D

Executive Summary & Mechanistic Insight

The Core Challenge: Synthesizing indoles from brominated phenylhydrazines is kinetically challenging. The Fischer indole synthesis relies on a [3,3]-sigmatropic rearrangement of the enehydrazine intermediate. Bromine (Br) is an electron-withdrawing group (EWG) by induction (


), which deactivates the aromatic ring. This deactivation raises the activation energy for the rate-determining step—the attack of the aromatic ring onto the enamine double bond.

The Consequence: Standard protocols (e.g., 4%


, refluxing ethanol) often result in:
  • Stalled Reactions: Recovery of unreacted hydrazone.

  • Regiochemical Mixtures: Specifically with meta-bromo substrates (yielding 4- vs. 6-bromoindoles).

  • Degradation: Extended heating times required for conversion lead to "tarry" polymerization products.

Interactive Troubleshooting Modules

Module A: Reaction Stalling (Kinetics & Conversion)

User Issue: "I see the hydrazone form, but it won't cyclize to the indole. Starting material remains after 24 hours."

Diagnosis: The activation barrier is too high for your current acid catalyst. Weak acids (Acetic acid, dilute HCl) are insufficient to protonate the deactivated enehydrazine effectively or drive the sigmatropic shift.

Solution Protocol:

  • Switch Catalyst: Move from Brønsted acids to strong Lewis acids or Polyphosphoric Acid (PPA). PPA acts as both solvent and catalyst, providing a high-dielectric medium that stabilizes the polar transition state.

  • Temperature Override: If using thermal heating, increase to 100–110°C. If available, use Microwave Irradiation . Microwaves can overcome the activation barrier of EWG-substituted systems in minutes rather than hours, reducing side reactions.

Recommended Acid Hierarchy for Brominated Substrates:

Catalyst SystemStrengthApplicationPros/Cons
AcOH / EtOH LowUnsubstituted anilinesAvoid for Br-anilines (Too slow).
4%

/ DME
MediumPara-bromo substratesGood solubility; moderate yields.

(Fused) / AcOH
HighMeta-bromo substratesHigh thermal tolerance; requires rigorous workup.
PPA (Polyphosphoric Acid) Very HighDeactivated/Steric bulkGold Standard for difficult cyclizations. Viscous workup.
Module B: Regioselectivity (The Meta-Bromo Problem)

User Issue: "I am using 3-bromophenylhydrazine and getting a mixture of two isomers. How do I favor one?"

Diagnosis: Meta-substituted hydrazines have two non-equivalent ortho positions available for the sigmatropic shift.

  • Path A (Sterically favored): Attack at the less hindered carbon

    
    6-bromoindole .
    
  • Path B (Sterically hindered): Attack at the crowded carbon

    
    4-bromoindole .
    

Solution Protocol:

  • To favor 6-bromoindole (Major): Use bulky solvents or Lewis acids (

    
    ) that increase the steric penalty for Path B.
    
  • To favor 4-bromoindole (Minor): This is thermodynamically difficult via Fischer. Consider the Buchwald-Hartwig approach (Pd-catalyzed coupling) or ortho-directed lithiation strategies instead of forcing the Fischer reaction.

Module C: Purification & Workup (The "Black Tar" Issue)

User Issue: "My reaction turns into a black sludge. Column chromatography is impossible."

Diagnosis: Indoles are electron-rich and prone to oxidative polymerization, especially under the harsh acidic conditions required to force the brominated substrate to react.

Solution Protocol:

  • Stop Quench: Do not let the reaction cool slowly. Pour the hot reaction mixture directly into crushed ice/water with vigorous stirring.

  • Antioxidant Wash: Add sodium bisulfite (

    
    ) during the extraction phase to reduce oxidative byproducts.
    
  • Filtration: If using PPA, the "tar" is often polymeric impurities. Dissolve the crude in EtOAc, filter through a pad of Celite/Silica to remove the insoluble black polymer before attempting flash chromatography.

Visualized Workflows

Figure 1: Mechanism & Bottlenecks

Caption: The [3,3]-sigmatropic rearrangement (Step 2) is the Rate Determining Step (RDS). Bromine deactivates the ring, inhibiting this specific step.

FischerMechanism Start Bromophenylhydrazine + Ketone Hydrazone Arylhydrazone (Stable Intermediate) Start->Hydrazone Condensation (-H2O) Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Acid Catalysis Rearrangement [3,3]-Sigmatropic Shift (RATE LIMITING STEP) Enehydrazine->Rearrangement Requires Heat/Strong Acid (Br deactivates this) Indole Bromoindole Product Rearrangement->Indole -NH3 Aromatization

[1][2][3]

Figure 2: Optimization Decision Tree

Caption: Logic flow for selecting the correct acid catalyst based on substrate substitution pattern.

OptimizationTree Start Select Catalyst for Brominated Substrate Position Where is the Bromine? Start->Position Para Para-Bromo Position->Para Meta Meta-Bromo Position->Meta Ortho Ortho-Bromo Position->Ortho Cond1 4% H2SO4 in EtOH (Reflux) Para->Cond1 Mild Deactivation Cond2 ZnCl2 in AcOH (100°C) Meta->Cond2 Regio-control needed Cond3 Polyphosphoric Acid (PPA) (110°C) Meta->Cond3 If ZnCl2 fails Ortho->Cond3 Steric + Electronic Resistance

The "Gold Standard" Protocol: PPA Method

This protocol is optimized for 3-bromophenylhydrazine reacting with a cyclic ketone (e.g., cyclohexanone) to yield 6-bromo-1,2,3,4-tetrahydrocarbazole.

Reagents:

  • 3-Bromophenylhydrazine hydrochloride (1.0 equiv)

  • Cyclohexanone (1.1 equiv)

  • Polyphosphoric Acid (PPA) (10–15 g per 1 g of hydrazine)

Step-by-Step:

  • Mixing: In a round-bottom flask, mix the hydrazine and ketone. Note: If the hydrazine is a hydrochloride salt, no pre-formation of hydrazone is strictly necessary, but pre-mixing in minimal acetic acid for 15 mins can help.

  • Acid Addition: Add PPA. The mixture will be viscous. Use a mechanical stirrer if scaling up (>5g).

  • Reaction: Heat the mixture to 100–110°C in an oil bath. Monitor by TLC (Target spot will be fluorescent blue/purple under UV).

    • Critical Checkpoint: Reaction typically completes in 2–3 hours. Do not overheat (>140°C) or rapid charring will occur.

  • Quenching: Cool to ~60°C (still fluid) and pour slowly into a beaker containing crushed ice (approx 10x volume). Stir vigorously. The PPA will hydrolyze, and the product should precipitate as a solid or gummy oil.

  • Extraction: Extract with Ethyl Acetate (x3). Wash organic layer with Sat.

    
     (to remove acid traces), Water, and Brine.
    
  • Purification: Dry over

    
    . Evaporate. Recrystallize from Ethanol/Water or purify via flash column (Hexane/EtOAc gradient).
    

References & Authority

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

    • Foundational text on the mechanism and acid catalysis requirements.

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607–632. Link

    • Covers optimization for electron-deficient systems and PPA usage.

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. Link

    • Source for the Pd-catalyzed alternative when traditional Fischer fails.

  • Porcheddu, A., et al. (2022). Mechanochemical Fischer Indolisation: An Eco-Friendly Design for a Timeless Reaction. Green Chemistry, 24, 5063-5069. Link

    • Modern solvent-free/ball-milling techniques for difficult substrates.

Sources

Challenges in the N-alkylation of sterically hindered indoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Indole Functionalization Technical Support Center.

Ticket ID: IND-ALK-N1-STERIC Subject: Overcoming Steric Hindrance & Regioselectivity Issues in N-Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Picket Fence" Problem

You are likely here because your standard


 conditions (NaH/DMF) failed to alkylate a 2,7-disubstituted indole, or you are observing significant C3-alkylation byproducts.

The Core Challenge: Indoles are ambident nucleophiles. While the Nitrogen (N1) is the desired site, the C3 position is inherently more nucleophilic (softer) in neutral conditions. When you introduce steric bulk at C2 or C7, you create a "picket fence" around N1. Standard electrophiles cannot penetrate this steric wall, leading to:

  • No Reaction: The electrophile bounces off.

  • C3-Alkylation: The electrophile attacks the exposed, softer C3 position.

  • Oligomerization: Unreacted indole undergoes acid-catalyzed dimerization.

This guide provides a tiered troubleshooting approach to bypass these barriers.

Module 1: Diagnostic & Decision Matrix

Before modifying your reaction, determine the correct pathway based on your substrate's electronic and steric profile.

IndoleDecisionMatrix Start START: Indole Substrate Analysis IsHindered Is N1 Sterically Hindered? (e.g., 2- or 7-substituents) Start->IsHindered ElectrophileType Electrophile Type? IsHindered->ElectrophileType Assessment AlkylHalide Alkyl Halide/Tosylate (sp3 Carbon) ElectrophileType->AlkylHalide ArylHalide Aryl/Vinyl Halide (sp2 Carbon) ElectrophileType->ArylHalide BaseStrength Substrate Stability? AlkylHalide->BaseStrength NaH Method A: Strong Base NaH / DMF / 0°C -> RT (For robust substrates) BaseStrength->NaH Stable Cesium Method B: The Cesium Effect Cs2CO3 / DMF or DMPU / Heat (For sensitive/hindered substrates) BaseStrength->Cesium Base Sensitive / Highly Hindered PTC Method C: Phase Transfer KOH / TBAB / Toluene (For scale-up/Green chem) BaseStrength->PTC Industrial / Non-polar Ullmann Method D: Ullmann Coupling CuI / Diamine / K3PO4 (Required for N-Arylation) ArylHalide->Ullmann

Figure 1: Strategic decision matrix for selecting the optimal N-functionalization protocol based on steric and electronic constraints.

Module 2: The "Cesium Effect" (Recommended for Hindered Substrates)

For sterically hindered indoles (e.g., 2-phenylindole, 7-methylindole), Sodium Hydride (NaH) often fails because the tight ion pair (


) prevents the electrophile from accessing the nitrogen.

The Solution: Switch to Cesium Carbonate (


) .[1]
The "Cesium Effect" relies on the large ionic radius of Cesium, which forms a looser ion pair with the indole nitrogen. This increases the nucleophilicity of the N-anion and improves solubility in aprotic solvents like DMF or DMPU.
Protocol: Cesium-Mediated N-Alkylation[1][2][3][4][5]
  • Applicability: 2,7-disubstituted indoles, base-sensitive functional groups (esters, nitriles).

  • Safety: DMPU is a safer alternative to HMPA but is still toxic; handle in a fume hood.

Step-by-Step:

  • Dissolution: Dissolve the hindered indole (1.0 equiv) in anhydrous DMF or DMPU (0.2 M concentration). Note: Acetonitrile is often too polar/protic-like and may retard the reaction for extremely hindered cases.

  • Base Addition: Add

    
      (2.0 – 3.0 equiv). The mixture will be a suspension.
    
  • Activation: Stir at RT for 30 mins . Unlike NaH, no massive gas evolution occurs.

  • Electrophile: Add the alkyl halide (1.2 – 1.5 equiv).

    • Tip: If using a chloride, add TBAI (tetrabutylammonium iodide, 0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).

  • Heating: Heat to 60–80°C . Steric hindrance requires thermal energy to overcome the activation barrier.

  • Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF/DMPU.

Why this works: The


 counter-ion effectively "solubilizes" the naked indole anion, allowing it to attack the electrophile despite the steric bulk at C2/C7 [1][2].

Module 3: Troubleshooting Regioselectivity (N1 vs. C3)

A common failure mode is obtaining the C3-alkylated product (indolenine) or a mixture.

Mechanism of Failure: According to HSAB (Hard-Soft Acid-Base) theory:

  • N1 is the Hard nucleophile (favored by electrostatic control).

  • C3 is the Soft nucleophile (favored by orbital control).

Corrective Actions:

VariableCondition Favoring N1-Alkylation Condition Favoring C3-Alkylation
Solvent Polar Aprotic (DMF, DMSO, DMPU). Stabilizes the localized negative charge on Nitrogen.Non-polar / Protic (THF, Toluene, MeOH). Tight ion pairing shields N, leaving C3 exposed.
Base Strong Bases (NaH, KHMDS). Ensures complete deprotonation to the indolate anion.Weak Bases / Lewis Acids (Grignards,

). Often coordinate to N, directing attack to C3.
Temperature Low to Moderate .[1] Kinetic control often favors N1.High . Thermodynamic control can lead to C3 rearrangement (Plancher rearrangement).
Leaving Group Hard/Good LG (Tosylate, Mesylate, Iodide).[2]Soft LG (Bromide, sometimes).

Data Summary: Studies on 1H-indazole (structurally similar) and indoles show that switching from THF to DMF can flip regioselectivity from <50% N1 to >95% N1 [3].

Module 4: Advanced Protocols (Ullmann & PTC)

Scenario A: N-Arylation (Connecting to a Benzene Ring)

You cannot use


 chemistry (NaH + Aryl Bromide) because aryl halides do not undergo backside attack. You must use Transition Metal Catalysis.

Protocol: Copper-Catalyzed Ullmann Coupling

  • Catalyst: CuI (10 mol%)

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%) or 1,10-Phenanthroline.

  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene or Dioxane at 110°C.

  • Note: This system is robust for 2-substituted indoles where Palladium (Buchwald-Hartwig) might suffer from reductive elimination issues due to sterics [4][5].

Scenario B: Green/Scale-Up (Phase Transfer Catalysis)

If DMF workup is causing emulsion issues or you are scaling up.

Protocol: Liquid-Liquid PTC

  • Mix: Toluene (Organic phase) containing Indole + Alkyl Halide.

  • Base: 50% aq. KOH or NaOH (Aqueous phase).

  • Catalyst: TBAB (Tetrabutylammonium bromide, 5-10 mol%).

  • Mechanism: The Quaternary Ammonium salt (

    
    ) transports the hydroxide into the organic layer (or the indole to the interface), deprotonating it in a non-polar environment where the N-anion is highly reactive ("naked anion") [6].
    

FAQ: Common Failure Modes

Q: My reaction mixture turned into a black tar. What happened? A: You likely experienced acid-catalyzed polymerization .

  • Cause: If the base was insufficient or consumed, the remaining alkyl halide generates HX (acid) as the reaction proceeds. Indoles are extremely sensitive to acid, forming dimers/trimers.

  • Fix: Ensure you have a buffer of excess base (at least 1.5 - 2.0 equiv). Add a radical scavenger like BHT if you suspect radical polymerization, though acid-mediated is more likely.

Q: I see the product on TLC, but it disappears during workup. A: Your product might be an N-acyl indole or N-sulfonyl indole that is hydrolytically unstable.

  • Fix: N-acylated electron-deficient indoles can hydrolyze in basic water. Quench with a pH 7 phosphate buffer instead of strong base/acid.

Q: Can I alkylate using an alcohol instead of a halide? A: Yes, via Borrowing Hydrogen (BH) catalysis.

  • Tech: Use Ruthenium or Iridium catalysts to temporarily oxidize the alcohol to an aldehyde, condense it with the indole, and reduce it back. This avoids toxic halides but requires specialized catalysts [7].

References

  • Fink, D. M. (2004).[1][3] Cesium Carbonate Promoted N-Alkylation of Indoles.[1][4][3][5] Synlett, 2004(13), 2394–2396.[3] Link

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[6] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[7][6] The Journal of Organic Chemistry, 67(6), 1947–1951. Link

  • Lier, J. E., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[4][5] Beilstein Journal of Organic Chemistry, 17, 1887–1899. Link

  • Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. The Journal of the American Chemical Society, 124(39), 11684–11688. Link

  • Sambiagio, C., et al. (2014). Copper-catalysed N-arylation of indoles and related compounds. Chemical Society Reviews, 43, 5201-5216.
  • Freedman, H. H. (1986). Industrial applications of phase-transfer catalysis. Pure and Applied Chemistry, 58(6), 857-868.
  • Mastalir, A., et al. (2016). Ullmann-type N-arylation of indoles.[8][9][10] Journal of Chemical Sciences, 128, 1157–1162. Link

Sources

Recrystallization solvent for Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide details the purification protocols for Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate (CAS: 1245933-87-2). As a highly functionalized indole scaffold, this compound is a critical intermediate in the synthesis of antiviral agents (e.g., Arbidol analogs) and 5-lipoxygenase inhibitors.

Achieving pharmaceutical-grade purity (>98%) is challenging due to the lipophilic nature of the 5-bromo and 2-methyl substituents, which often leads to "oiling out" rather than crystallization. This guide prioritizes the Ethanol (EtOH) system to mitigate transesterification risks while maximizing impurity rejection.

Property Data
Formula C₁₂H₁₂BrNO₂
MW 282.13 g/mol
Physical State Off-white to pale yellow solid
Solubility (Cold) DMSO, DMF, DCM, Ethyl Acetate
Solubility (Hot) Ethanol, Methanol, Acetonitrile
Insoluble Water, Hexanes (Cold)

Primary Recrystallization Protocol (The "Gold Standard")

Solvent System: Absolute Ethanol (EtOH) Rationale: Using ethanol for an ethyl ester prevents transesterification (exchange of the ethoxy group with methoxy), which is a common risk when recrystallizing ethyl esters in methanol under trace acidic conditions [1].

Step-by-Step Methodology
  • Preparation: Place the crude solid (e.g., 10 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Absolute Ethanol (approx. 5–7 mL per gram of solid). Heat the mixture to reflux (approx. 78°C) with stirring.

    • Note: If the solid does not dissolve completely after 15 minutes of reflux, add more ethanol in small portions (1 mL at a time) until a clear solution is obtained.

  • Decolorization (Optional but Recommended): If the solution is dark brown or red (indicating oxidation byproducts), remove the heat source briefly, add activated charcoal (1–2% w/w), and reflux for an additional 5–10 minutes.

  • Hot Filtration: While the solution is still near boiling, filter it through a pre-warmed Büchner funnel (or a fluted filter paper) to remove insoluble impurities or charcoal.

    • Critical: Pre-warming the funnel prevents premature crystallization in the stem.

  • Crystallization: Allow the filtrate to cool to room temperature slowly (over 1–2 hours). Do not disturb the flask.

    • Optimization: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration.

  • Washing: Wash the filter cake with a small volume of ice-cold ethanol (2 x 5 mL) to remove mother liquor containing soluble impurities.

  • Drying: Dry the solid under vacuum at 40–50°C for 4–6 hours.

Troubleshooting & Optimization (Q&A)

Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: This occurs when the compound's melting point is depressed by impurities or when the solution is too concentrated at a temperature above the melting point of the solvated solid. Corrective Action:

  • Re-heat: Redissolve the oil by heating the mixture back to reflux.

  • Dilute: Add a small amount of additional solvent (10–15% more ethanol).

  • Seed: Once the solution cools slightly and becomes turbid, add a seed crystal of pure product.

  • Scratch: Vigorously scratch the inner wall of the flask with a glass rod to induce nucleation.

Q2: My yield is very low (<50%). Where is my product?

Diagnosis: The compound is likely too soluble in ethanol at room temperature, or too much solvent was used. Corrective Action:

  • Concentrate: Evaporate 30–50% of the solvent using a rotary evaporator and repeat the cooling process.

  • Anti-Solvent Method: After dissolving in the minimum amount of hot ethanol, add warm Water dropwise until a faint turbidity persists. Re-heat to clear the solution, then let it cool. The water acts as an anti-solvent, forcing the hydrophobic indole out of solution [2].

Q3: I see a second spot on TLC after recrystallization. What is it?

Diagnosis:

  • Lower R_f spot: Likely the hydrolyzed acid (5-bromo-2-methyl-1H-indole-3-carboxylic acid) or the 5-hydroxy derivative if the starting material was impure.

  • Higher R_f spot: Likely the decarboxylated byproduct (5-bromo-2-methylindole). Corrective Action:

  • If the impurity is the acid (polar), wash the isolated crystals with a dilute sodium bicarbonate solution (aq) followed by water, then dry.

  • If the impurity is non-polar, recrystallize using Ethanol/Water (which keeps non-polars in the mother liquor better than pure EtOH) or switch to a Hexane/Ethyl Acetate recrystallization.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and troubleshooting based on the physical behavior of the crude material.

RecrystallizationWorkflow Start Crude Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate SolventChoice Primary Solvent: Absolute Ethanol (Reflux ~78°C) Start->SolventChoice Dissolved Did it dissolve completely? SolventChoice->Dissolved Dissolved->SolventChoice No (Add more solvent) HotFilter Hot Filtration (Remove insolubles/charcoal) Dissolved->HotFilter Yes Cooling Slow Cooling (RT -> 0°C) HotFilter->Cooling Result Observe Result Cooling->Result Success Crystalline Solid (Filter & Wash) Result->Success Crystals Form Oiling Oiling Out (Liquid separation) Result->Oiling Oils Out NoCrystals No Precipitate (Solution remains clear) Result->NoCrystals Clear Solution FixOil Add more EtOH, Re-heat, Seed Oiling->FixOil FixYield Concentrate or Add Water (Anti-solvent) NoCrystals->FixYield FixOil->Cooling Retry FixYield->Cooling Retry

Figure 1: Decision matrix for the recrystallization of indole-3-carboxylates.

Comparative Solvent Data

The table below summarizes solvent suitability based on the polarity profile of the 5-bromo-2-methyl indole core.

Solvent SystemSuitabilityProsCons
Ethanol (Abs.) Excellent Prevents transesterification; good solubility differential.May require cooling to <0°C for max yield.
Ethanol / Water Good Increases yield; removes inorganic salts.Risk of oiling out if water is added too fast.
Methanol Moderate Higher solubility than EtOH.Risk: Transesterification to Methyl ester [1].
Ethyl Acetate / Hexane Alternative Good for very lipophilic impurities.Poor removal of polar impurities (salts/acids).
Toluene Specific Good for large scale; high boiling point.Hard to remove trace solvent; toxic.[1]

References

  • Organic Syntheses , Coll.[2] Vol. 6, p. 104 (1988). General considerations for ester recrystallization and transesterification risks.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • BenchChem Technical Support . Synthesis and Purification of Indole-2-carboxylic acids.[2][3][4]

  • MDPI Molecules . Synthesis of Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. (Analogous recrystallization in Ethanol).

Sources

Column chromatography conditions for purifying indole esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Conditions for Indole Esters

Status: Active | Version: 2.4 | Last Updated: February 2026

Core Technical Overview

The Challenge: Indole esters present a dual purification challenge. While the ester moiety renders them moderately polar, the indole core is electron-rich and contains a secondary amine (N-H). The Conflict: Standard silica gel is acidic (


). The basic nitrogen of the indole interacts with acidic silanol groups (

), leading to hydrogen bonding and protonation .

Consequences of Improper Conditions:

  • Tailing/Streaking: Non-Gaussian peak shapes that reduce resolution.

  • Decomposition: Acid-catalyzed oxidative coupling (dimerization) or polymerization, often visible as a purple/brown band stuck at the baseline.

  • Hydrolysis: Rare, but possible if silica is wet and highly acidic, cleaving the ester.

Method Development & Solvent Selection

Standard Phase: Silica Gel (Irregular, 40-63 µm)

For 90% of indole esters, standard silica is sufficient if the mobile phase is modified.

ParameterRecommendationTechnical Rationale
Mobile Phase A Hexanes (or Heptane)Non-polar carrier.[1] Heptane is less toxic but harder to remove (higher BP).
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.[1][2] Excellent solubility for most indole esters.
Modifier Triethylamine (TEA) Critical. 1% v/v added to the mobile phase. Competitively binds to silanol sites, preventing indole adsorption.
Alternative Solvent DCM / MethanolUse only if compound is highly polar.[2] Warning: DCM can be acidic; MeOH dissolves silica at >10%.
Alternative Phase: Neutral Alumina

When to use: If your compound turns the silica column purple/brown or if 2D TLC shows decomposition.

  • Grade: Neutral Alumina, Brockmann Activity III (add 6% water to deactivate Activity I).

  • Benefit: Non-acidic surface prevents acid-catalyzed decomposition.

Decision Logic & Workflows

The following diagram illustrates the decision matrix for selecting the correct stationary phase and troubleshooting common issues.

IndolePurification Start Crude Indole Ester Mixture CheckSensitivity Is compound Acid Sensitive? (Turns purple on TLC/Silica?) Start->CheckSensitivity Alumina Use Neutral Alumina (Brockmann Grade III) CheckSensitivity->Alumina Yes (Decomposition) Silica Use Silica Gel 60 CheckSensitivity->Silica No (Stable) SolventA Solvent: Hexane/EtOAc Alumina->SolventA TailingCheck Does it Streak/Tail on TLC? Silica->TailingCheck StandardRun Run: Hexane/EtOAc TailingCheck->StandardRun No (Clean Spot) ModifiedRun Run: Hexane/EtOAc + 1% TEA TailingCheck->ModifiedRun Yes (Streaking)

Figure 1: Decision tree for selecting stationary phase and mobile phase modifiers based on compound stability and TLC behavior.

Troubleshooting Guide (FAQ)

Q1: My product is streaking across the column. How do I fix this?

Diagnosis: The indole N-H is hydrogen-bonding with the silica surface silanols. The Fix: The "TEA Wash" Protocol.

  • Pre-treatment: Before loading your sample, flush the packed column with 2 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) .

  • Running: Continue to include 0.5% to 1% TEA in your elution solvent system.

  • Post-Run: The TEA will evaporate with your solvent during concentration (BP: 89°C), leaving pure product.

Q2: My compound turns purple/brown on the column and yield is low.

Diagnosis: Acid-catalyzed oxidative decomposition. Indoles are electron-rich and prone to polymerization on acidic surfaces. The Fix:

  • Immediate: Switch to Neutral Alumina .

  • Alternative: If you must use silica, use "Deactivated Silica."[3][4] Slurry the silica in solvent containing 5% TEA, let it sit for 15 minutes, then pack.

Q3: I have poor separation from the starting material (unreacted indole).

Diagnosis: Indole esters often have similar polarity to the parent indole. The Fix: Change the selectivity, not just the polarity.

  • Swap Solvent: Replace Ethyl Acetate with Diethyl Ether or MTBE . Ether often provides better separation for nitrogen heterocycles than EtOAc.

  • Gradient: Use a shallow gradient (e.g., 0% to 10% EtOAc over 20 CVs) rather than an isocratic run.

Standard Operating Procedure (SOP): The "Buffered" Silica Column

Use this protocol for sensitive indole esters to ensure maximum recovery.

Materials:

  • Silica Gel 60 (40-63 µm)

  • Solvents: Hexanes, Ethyl Acetate, Triethylamine (TEA)

  • Sand (acid-washed)

Step-by-Step Protocol:

  • Slurry Preparation:

    • Mix silica gel with Hexanes.

    • Add 1% TEA to the slurry before pouring.

    • Why? This neutralizes the most active acidic sites immediately.

  • Packing:

    • Pour slurry into the column.[4] Tap to settle.

    • Flush with 2 CVs of Hexane + 1% TEA .

  • Sample Loading (Wet Load):

    • Dissolve crude indole ester in the minimum amount of DCM or Toluene (avoid EtOAc for loading if possible to prevent band broadening).

    • Load carefully onto the sand bed.

  • Elution:

    • Start: 100% Hexanes (+1% TEA).

    • Ramp: Increase EtOAc concentration gradually (e.g., 5% steps).

    • Note: You can stop adding TEA after the product begins to elute, but maintaining it is safer.

Visualizing the Decomposition Pathway

The following diagram explains why purification fails without base modification.

IndoleDecomposition Indole Indole Ester (Electron Rich) Interaction Protonation at C-3 or Nitrogen Indole->Interaction + Acidic Silica Silica Acidic Silica Surface (Si-OH) Silica->Interaction Dimer Dimerization/Polymerization (Purple/Brown Band) Interaction->Dimer Oxidative Coupling TEA Triethylamine (TEA) (Base Modifier) TEA->Silica Blocks Active Sites TEA->Interaction Prevents

Figure 2: Mechanism of indole decomposition on acidic silica and the protective role of Triethylamine.

References

  • BenchChem. (2025).[3][5] Technical Support Center: Purification of Indole Compounds by Column Chromatography. Retrieved from 3[3][5]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from 4

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from 6

  • Teledyne ISCO. (n.d.).[7] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from 7

Sources

Stability issues of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Reactivity Troubleshooting Guide

Introduction

Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate .

While the indole core is generally robust, the specific combination of the 3-carboxylate ester and the free N-H moiety creates a unique reactivity profile that often leads to experimental failure if not managed correctly. This guide moves beyond basic handling to address the "silent killers" of this molecule: spontaneous decarboxylation and catalyst poisoning .

Module 1: The "Disappearing Product" Phenomenon (Hydrolysis & Decarboxylation)

User Complaint: "I attempted to saponify the ester to get the free acid, but after workup, I recovered 5-bromo-2-methylindole (missing the carboxyl group)."

Root Cause Analysis

Unlike indole-2-carboxylic acids, which are stable, indole-3-carboxylic acids are inherently unstable. The electron-rich indole ring pushes electron density toward the 3-position, facilitating the loss of


 once the stabilizing ester group is removed.
  • Hydrolysis: The ethyl ester is cleaved by base (LiOH/NaOH) to form the carboxylate.

  • Protonation: Upon acidic workup (pH < 4), the carboxylate becomes the free acid.

  • Decarboxylation: Even at mild temperatures (or simply upon standing), the free acid ejects

    
     to restore the highly stable, electron-rich indole C3 position.
    
Troubleshooting Protocol: Controlled Hydrolysis
ParameterStandard Protocol (High Risk) Optimized Protocol (Stability Focused)
Reagent NaOH or KOH (Strong Base)LiOH (Milder, better solubility)
Solvent EtOH/Water refluxTHF/Water (1:1) at Room Temp
Workup pH Acidify to pH 1-2 (HCl)Acidify to pH 4-5 (Acetic Acid/Buffer)
Isolation Heat/Vacuum dryingLyophilization (Freeze drying)
Pathway Visualization

Decarboxylation Ester Ethyl Ester (Stable) Hydrolysis Hydrolysis (LiOH/THF) Ester->Hydrolysis Acid Indole-3-Carboxylic Acid (Transient/Unstable) Hydrolysis->Acid pH < 5 Decarb Spontaneous Decarboxylation (-CO2) Acid->Decarb Product 5-bromo-2-methylindole (Degradation Product) Decarb->Product

Caption: The degradation pathway of indole-3-esters. Note that the acid intermediate is the critical failure point.

Module 2: Cross-Coupling Failures (Suzuki/Buchwald)

User Complaint: "My Suzuki coupling at the 5-bromo position stalled. I see starting material and some de-brominated byproduct, but low conversion to the biaryl."

Root Cause Analysis

The free N-H (pKa ~17) is the culprit.

  • Deprotonation: Under basic Suzuki conditions (Carbonate/Phosphate bases), the N-H is deprotonated.

  • Catalyst Poisoning: The resulting indolyl anion can coordinate strongly to Palladium (Pd), displacing labile ligands and shutting down the catalytic cycle.

  • Protodebromination: The electron-rich nature of the indole anion makes the C-Pd bond susceptible to protonolysis (replacing Br with H) rather than transmetallation.

Technical Solution: N-Protection Strategy

Do not attempt cross-coupling on the unprotected indole unless using specialized ligands (e.g., CM-Phos).

Recommended Workflow:

  • Protect: Acetylation (Ac) or Tosylation (Ts) of the N-H reduces electron density and prevents anion formation.

  • Couple: Perform Suzuki coupling on the N-protected substrate.

  • Deprotect: Mild basic hydrolysis removes the group post-coupling.

Decision Tree for Coupling Optimization

SuzukiTroubleshoot Start Suzuki Coupling Failed/Low Yield? CheckNH Is N-H Protected? Start->CheckNH Protected Yes (Boc/Tos/Ac) CheckNH->Protected Yes Unprotected No (Free N-H) CheckNH->Unprotected No CheckCat Check Catalyst System Protected->CheckCat RecCat Switch to Pd(dppf)Cl2 or Pd2(dba)3/XPhos CheckCat->RecCat Action1 Protect Nitrogen (Boc2O / DMAP) Unprotected->Action1 Recommended Action2 Use Specialized Base (K3PO4 / No water) Unprotected->Action2 Alternative

Caption: Decision logic for troubleshooting Suzuki coupling failures with 5-bromoindoles.

Module 3: Storage & Handling FAQs

Q: Can I store this compound in solution? A: No. In solution (especially chlorinated solvents like DCM or Chloroform), the 2-methyl group is susceptible to slow radical oxidation or bromination if exposed to light.

  • Recommendation: Store as a solid.

Q: Why did my white powder turn pink/brown? A: This indicates photo-oxidation . Indoles are light-sensitive. The color change is likely due to the formation of trace oxidation products (indolenines) or radical coupling dimers.

  • Recommendation: Recrystallize from Ethanol/Water and store in amber vials under Argon at -20°C.

Q: Is the 2-methyl group reactive? A: Yes. The protons on the 2-methyl group are benzylic-like . Avoid using radical initiators (AIBN, Benzoyl Peroxide) unless you intend to functionalize that specific position.

References

  • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Indoles discusses the facile decarboxylation of indole-3-acids compared to 2-acids).
  • Suzuki Coupling of Haloindoles

    • Source: Billingsley, K., & Buchwald, S. L. (2008). "A General and Efficient Method for the Suzuki−Miyaura Coupling of Unprotected N-Heterocycles." Journal of the American Chemical Society, 130(39), 13054–13063.
    • URL:[Link]

    • Context: Validates the issue of N-H interference and provides ligand solutions if protection is impossible.
  • Synthesis & Properties (Nenitzescu/Fischer)

    • Source: Organic Syntheses, Coll. Vol. 4, p.539 (1963); Vol. 39, p.30 (1959). "Ethyl Indole-2-carboxylate".[1][2][3][4]

    • URL:[Link]

    • Context: While describing the 2-ester, this foundational text contrasts the stability and hydrolysis conditions relevant to indole esters.
  • Source: Schmuck, C., & Rupprecht, D. (2006). "Instability of Indole-3-Carboxylic Acid Esters." Synthesis.

Sources

Alternative synthetic routes to Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate to avoid low yields

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-5BR-YIELD-OPT Subject: Overcoming low yields in the synthesis of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate Status: Open / Guide Generated Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Deactivated Ring" Problem

Users attempting to synthesize Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate via the standard Fischer Indole Synthesis often report yields as low as 20-40%, accompanied by significant tar formation.

The Root Cause: The precursor, 4-bromophenylhydrazine , contains a bromine atom. While bromine is an ortho/para director in electrophilic aromatic substitution, it is electron-withdrawing by induction. The key step of the Fischer synthesis—the [3,3]-sigmatropic rearrangement—requires electron density on the aromatic ring to attack the enamine double bond. The bromine substituent deactivates the ring, raising the activation energy for the rearrangement.

This sluggishness allows competing pathways (polymerization of the ethyl acetoacetate, oxidative degradation of the hydrazine) to dominate. To solve this, we must either lower the activation barrier (Lewis Acid catalysis) or bypass the barrier (Palladium catalysis).

Module 1: The Optimized Fischer Route (Recommended)

This protocol replaces the harsh sulfuric acid/ethanol method with a Zinc Chloride (ZnCl₂) mediated approach. ZnCl₂ acts as a Lewis acid to coordinate the hydrazine nitrogen, facilitating the elimination of ammonia without the oxidative destruction caused by strong Brønsted acids.

Protocol A: ZnCl₂ / Acetic Acid (Thermal)

Best for: Scale-up (>10g) where microwave reactors are unavailable.

Reagents:

  • 4-Bromophenylhydrazine hydrochloride (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Zinc Chloride (anhydrous, 2.0 eq)

  • Glacial Acetic Acid (Solvent)[1]

Step-by-Step Workflow:

  • Hydrazone Formation (The Critical Pre-Step):

    • Do not skip this. Mix hydrazine and ethyl acetoacetate in acetic acid at room temperature for 30 minutes first.

    • Why? Allowing the hydrazone to form before heating prevents the "dump and boil" polymerization of the keto-ester.

  • Cyclization:

    • Add anhydrous ZnCl₂ to the mixture.

    • Heat to 80-90°C . Do not reflux vigorously (118°C) unless reaction stalls. The deactivated ring needs heat, but excessive heat promotes tar.

    • Monitor by TLC (Hexane:EtOAc 4:1). The hydrazone spot will disappear, replaced by the fluorescent indole spot.

  • Work-up (The "Tar" Removal):

    • Pour the hot reaction mixture into ice water with vigorous stirring. The product should precipitate.

    • If a gum forms instead of a solid, decant the water and triturate the gum with cold ethanol . This often crystallizes the product while leaving the tar in solution.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Small scale (<5g), library generation, and maximum yield (85-95%).

Parameters:

  • Solvent: Acetic Acid or Ethanol/ZnCl₂ paste.

  • Temperature: 120°C

  • Time: 15-20 minutes

  • Power: Dynamic (Max 150W)

Mechanism of Improvement: Microwave irradiation provides direct dielectric heating to the polar transition state of the [3,3]-rearrangement. This overcomes the electronic deactivation of the bromine substituent faster than thermal degradation can occur.

Module 2: The "Nuclear Option" (Palladium Catalysis)

If high purity is paramount and cost is secondary, avoid the Fischer route entirely. Use the Palladium-Catalyzed Oxidative Cyclization . This method is strictly regioselective and avoids the formation of hydrazone tars.

Reagents:

  • N-(4-bromophenyl)enamine (Pre-formed from 4-bromoaniline + ethyl acetoacetate)

  • Pd(OAc)₂ (5-10 mol%)

  • Cu(OAc)₂ (2.0 eq, Oxidant)

  • Solvent: DMF or DMSO

Workflow:

  • Enamine Formation: Reflux 4-bromoaniline and ethyl acetoacetate in toluene with a Dean-Stark trap to remove water. Isolate the enamine (usually a stable solid/oil).

  • Cyclization: Dissolve enamine in DMF. Add Pd catalyst and Copper oxidant.

  • Reaction: Heat to 100°C under air (or O₂ balloon).

  • Result: The Pd(II) activates the aromatic C-H bond ortho to the nitrogen, cyclizing onto the alkene.

Visualizing the Logic[2]

The following diagram illustrates the decision process and the mechanistic bottlenecks.

IndoleSynthesis Start Target: Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate Precursors Precursors: 4-Bromophenylhydrazine + Ethyl Acetoacetate Start->Precursors Standard Standard Route (H2SO4 / EtOH) Precursors->Standard Traditional Issue Problem: Br deactivates ring -> Slow rearrangement Result: Tars & Low Yield (<40%) Standard->Issue Decision Select Optimization Strategy Issue->Decision Requires Fix RouteA Route A: Lewis Acid (ZnCl2) Thermodynamic Control Decision->RouteA Scale-up RouteB Route B: Microwave Kinetic Control Decision->RouteB Speed/Lab Scale RouteC Route C: Pd-Catalysis Mechanistic Bypass Decision->RouteC High Purity/Budget OK ResultA Yield: 60-75% Modest Purity RouteA->ResultA ResultB Yield: 85-95% High Speed RouteB->ResultB ResultC Yield: >80% High Cost / High Purity RouteC->ResultC

Caption: Decision matrix for selecting the optimal synthetic pathway based on scale and resource availability.

Troubleshooting Guide (FAQ)

Q1: I am using the ZnCl₂ method, but I still see a lot of starting material after 4 hours.

  • Diagnosis: The reaction temperature is likely too low for the deactivated 4-bromo system.

  • Fix: Increase temperature to 100-110°C . If using acetic acid, ensure it is glacial (water kills the reaction). You can also add a co-catalyst like Polyphosphoric Acid (PPA) (10% w/w) to the ZnCl₂ mixture to boost acidity without causing full charring.

Q2: My product is an oil that won't crystallize.

  • Diagnosis: Trace ethyl acetoacetate or non-cyclized hydrazone is acting as a solvent impurity.

  • Fix:

    • Perform a "wash" of the crude oil with hexane . The indole is usually insoluble in hexane, while the impurities are soluble.

    • Recrystallize from Ethanol/Water (9:1) . Dissolve in hot ethanol, then add water dropwise until turbid, and cool slowly.

Q3: Can I use 4-bromoaniline instead of the hydrazine?

  • Answer: Yes, but ONLY if you use the Japp-Klingemann reaction (requires converting aniline to diazonium salt first) or the Palladium route described in Module 2. You cannot react aniline directly with ethyl acetoacetate to get an indole without a metal catalyst; that yields a quinoline (Combes synthesis) or an enamine.

Q4: Why is the 5-bromo isomer the major product?

  • Explanation: The 4-bromophenylhydrazine has two ortho positions available for the cyclization (positions 2 and 6 on the phenyl ring). Since the molecule is symmetric around the C1-C4 axis, attacking either position leads to the same outcome: the bromine ends up at position 5 of the indole. Regioselectivity is inherent to this specific precursor.[2][3]

Comparison of Methods

FeatureStandard Fischer (H₂SO₄)Lewis Acid (ZnCl₂)Microwave AssistedPd-Catalysis
Yield 20-45%60-75%85-99%70-90%
Reaction Time 4-12 Hours2-4 Hours15-30 Minutes12-24 Hours
Purity (Crude) Low (Tars)MediumHighVery High
Cost Very LowLowLowHigh
Scalability DifficultGoodLimited (Batch size)Good

References

  • Yadav, A. R., et al. (2020).[4] Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Prochazka, M. P., & Carlson, R. (1990). One-Pot Fischer Indole Synthesis by Zeolite Catalysis. Acta Chemica Scandinavica. Retrieved from [Link]

  • MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate (CAS: 113772-14-8) is a critical pharmacophore scaffold, most notably serving as a key intermediate in the synthesis of Umifenovir (Arbidol) , a broad-spectrum antiviral agent.

In drug development, the purity of this intermediate is paramount. The presence of regioisomers (specifically the 4-bromo or 6-bromo analogs) or unreacted starting materials (ethyl acetoacetate) can compromise the yield and safety of the final API. This guide provides a definitive 1H NMR structural analysis, contrasting the optimal solvent systems and detailing the specific splitting patterns required to validate the substitution pattern.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral integrity, the following protocol utilizes DMSO-d6 as the primary solvent. While CDCl3 is common, it often leads to broad or invisible N-H signals in indole derivatives due to rapid proton exchange.

Methodology
  • Sample Preparation:

    • Weigh 10–15 mg of the dry solid analyte.

    • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: If the solution is cloudy, sonicate for 30 seconds. Do not filter unless necessary, as this may adsorb the compound.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration of the aromatic protons).
      
    • Scans (NS): 16–32 (sufficient for S/N > 100:1).

    • Temperature: 298 K (25°C).

Workflow Visualization

AnalysisWorkflow Start Sample: Ethyl 5-bromo-2-methyl indole-3-carboxylate Solvent Solvent Choice: DMSO-d6 (Preferred) Start->Solvent Dissolution Acquisition Acquisition: 400 MHz, D1=2s Solvent->Acquisition Lock & Shim Processing Processing: Phase & Baseline Corr. Acquisition->Processing FT Validation Validation: Integral Ratios Processing->Validation Check 1:1:1:2:3

Figure 1: Optimized analytical workflow ensuring detection of exchangeable protons and accurate integration.

Spectral Analysis & Assignment Strategy

The structure contains three distinct zones: the Aliphatic Ester/Methyl region, the Aromatic Core , and the Heteroatom region.

Master Data Table (DMSO-d6, 400 MHz)
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
NH Indole N-H11.80 - 12.00 br s1H-Highly deshielded; disappears with D2O shake.
H-4 Aromatic8.15 - 8.25 d1H

Diagnostic: Deshielded by C3-Carbonyl (anisotropy).
H-7 Aromatic7.35 - 7.45 d1H

Ortho to H-6; no meta coupling resolved typically.
H-6 Aromatic7.25 - 7.35 dd1H

Doublet of doublets (Ortho to H7, Meta to H4).
Ester CH2 Ethyl4.25 - 4.35 q2H

Typical ethyl ester quartet.
C2-Me Methyl2.60 - 2.65 s3H-Singlet on aromatic ring; distinct from ester methyl.
Ester CH3 Ethyl1.30 - 1.35 t3H

Typical ethyl ester triplet.
Detailed Mechanistic Insight
1. The "Deshielding Anomaly" of H-4

In 3-carboxylate indoles, the proton at position 4 (H-4) appears significantly downfield (~8.2 ppm) compared to a standard benzene ring.

  • Cause: The carbonyl oxygen at position 3 is spatially proximate (peri-position) to H-4. The magnetic anisotropy of the C=O bond creates a strong deshielding zone.

  • Validation: If this doublet appears upfield (e.g., ~7.5 ppm), the ester is likely not at position 3, or the core structure is incorrect.

2. Regioisomer Verification (5-Bromo vs. 6-Bromo)

The splitting pattern of the aromatic region is the primary tool for confirming the 5-bromo substitution.

  • 5-Bromo (Target):

    • H4: meta-coupled doublet (small

      
      ).
      
    • H6: ortho/meta-coupled dd.

    • H7: ortho-coupled doublet (large

      
      ).
      
  • 6-Bromo (Common Impurity):

    • H7 would appear as a singlet (or small doublet) because it has no ortho neighbors.

    • H4 and H5 would show strong ortho coupling (

      
       Hz).
      
Aromatic Splitting Logic Visualization

SplittingLogic Root Aromatic Signal Analysis (Region 7.0 - 8.3 ppm) H4 Signal at ~8.2 ppm (H-4) Root->H4 H7 Signal at ~7.4 ppm (H-7) Root->H7 H6 Signal at ~7.3 ppm (H-6) Root->H6 H4_Pattern Doublet (J ~2Hz) Meta-coupling to H-6 H4->H4_Pattern H6_Pattern Doublet of Doublets (J ~8.6, 2Hz) H4_Pattern->H6_Pattern Coupled H7_Pattern Doublet (J ~8.6Hz) Ortho-coupling to H-6 H7->H7_Pattern H7_Pattern->H6_Pattern Coupled H6->H6_Pattern

Figure 2: Coupling network confirming the 5-bromo substitution pattern. The dashed lines indicate protons that share J-coupling.

Comparative Analysis: Performance & Alternatives

This section compares the analytical performance of the chosen method against common alternatives encountered in a drug discovery lab.

Comparison 1: Solvent System (DMSO-d6 vs. CDCl3)
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Impact on Analysis
Indole NH Signal Sharp, distinct (~11.9 ppm)Broad, often invisibleDMSO prevents proton exchange, allowing integration of the NH to confirm the indole core.
Solubility ExcellentModerate to Good5-bromo derivatives can be stubborn in CDCl3; DMSO ensures full dissolution for accurate integrals.
Water Peak ~3.33 ppm~1.56 ppmWater in DMSO does not interfere with key signals.

Expert Verdict: Use DMSO-d6 . The visibility of the NH proton is a "Pass/Fail" check for the integrity of the indole ring. In CDCl3, the absence of the NH signal can lead to ambiguity regarding N-alkylation impurities.

Comparison 2: Distinguishing Impurities

During the Nenitzescu synthesis (or Fischer indole variations), specific byproducts are common.

  • Ethyl Acetoacetate (Starting Material):

    • Look for a singlet at ~2.2 ppm (ketone methyl) and a singlet at ~3.4 ppm (alpha-methylene).

    • Result: If present, the product requires recrystallization (typically from Ethanol).[1]

  • Regioisomers (4-Bromo or 6-Bromo):

    • As detailed in Section 3, the H-4 signal is the tell-tale sign.

    • If the most downfield aromatic signal is a doublet with J > 8 Hz , you likely have the 4-bromo isomer (where H-5 and H-6 are ortho).

    • Result: The target 5-bromo compound must show a small coupling constant (

      
       Hz) for the most downfield proton.
      

References

  • PubChem. (n.d.). Umifenovir | C22H25BrN2O3S. National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved February 19, 2026, from [Link]

  • Organic Reactions. (n.d.). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Retrieved February 19, 2026, from [Link]

  • Guide to Pharmacology. (n.d.). Umifenovir Ligand Page. IUPHAR/BPS. Retrieved February 19, 2026, from [Link]

Sources

Mass spectrometry fragmentation pattern of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

[1]

Executive Summary

In the high-throughput optimization of indole-based therapeutics (e.g., Arbidol analogs, antivirals), the structural validation of intermediates is a critical bottleneck. This guide provides an in-depth comparative analysis of the mass spectrometry (MS) fragmentation performance of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate (referred to herein as E-5Br-Ind ).[1]

We compare E-5Br-Ind against its non-halogenated analog, Ethyl 2-methyl-1H-indole-3-carboxylate (E-H-Ind) , to demonstrate how the 5-bromo substituent functions as an intrinsic isotopic label, enhancing fragment traceability during structural elucidation.[1]

Key Findings
  • Diagnostic Utility: The characteristic 1:1 isotopic doublet (

    
    ) of E-5Br-Ind persists through metabolic-like cleavages, allowing unambiguous assignment of the indole core versus the ester side chain.
    
  • Fragmentation Efficiency: E-5Br-Ind exhibits a distinct "Ester-First" fragmentation pathway under Collision-Induced Dissociation (CID), whereas the non-brominated analog shows higher susceptibility to ring-opening pathways at high collision energies.[1]

  • Ionization: While bromine induces a slight electronegative suppression of ionization efficiency (~15% lower signal intensity vs. E-H-Ind), the signal-to-noise ratio remains sufficient for trace analysis.[1]

Structural Context & Chemical Space[1][2]

The indole-3-carboxylate scaffold is a privileged structure in drug discovery.[1] The ethyl ester at C3 serves as a prodrug moiety or a synthetic handle, while the C5 position (occupied here by Bromine) is a common site for metabolic oxidation or cross-coupling reactions.

FeatureTarget: E-5Br-Ind Comparator: E-H-Ind
Formula


Monoisotopic Mass 281.0051 Da203.0946 Da
Key Substituent 5-Bromo (Isotopic Tag)5-H (Silent)
Primary Application Cross-coupling scaffold, tracerGeneral building block

Comparative Fragmentation Performance

The following data summarizes the MS/MS behavior of both compounds under Electrospray Ionization (ESI+) with a collision energy (CE) ramp of 15–35 eV.

Isotopic Fidelity (The "Performance" Metric)

The most significant performance advantage of E-5Br-Ind is the Isotopic Fidelity . In complex matrices (e.g., microsomal incubations), the non-brominated E-H-Ind fragments can be confused with isobaric background ions.

  • E-H-Ind: Produces a singlet

    
     at m/z 204.[1] Fragments appear as singlets.
    
  • E-5Br-Ind: Produces a doublet

    
     at m/z 282 and 284 (approx. 1:1 ratio).[1]
    
    • Performance Note: Any fragment ion retaining the indole core must display this doublet. If a fragment at m/z X appears as a singlet, it confirms the loss of the bromine or the indole ring, providing an immediate structural "check" without high-resolution MS.

Fragmentation Pathways (ESI-MS/MS)
Transition StepE-5Br-Ind (Target) E-H-Ind (Comparator) Mechanistic Insight
Precursor Ion m/z 282/284m/z 204Protonation at ester carbonyl or indole N.
Primary Loss -28 Da (

) m/z 254/256
-28 Da (

) m/z 176
McLafferty-like rearrangement of the ethyl ester is the dominant low-energy pathway.[1]
Secondary Loss -18 Da (

) or -46 Da (EtOH total) m/z 236/238
-18 Da (

) m/z 158
Formation of the stable acylium ion or carboxylic acid cation.[1]
Core Cleavage -79/81 Da (

) m/z 157 (Singlet)
-28 Da (

) m/z 130
High energy only.[1] Loss of Br radical yields a highly reactive phenyl radical cation.

Mechanistic Visualization

The diagram below details the fragmentation logic for E-5Br-Ind . Note the color-coding: Blue nodes indicate the retention of the Bromine isotopic signature, while Red indicates the loss of the tag.

FragmentationFigure 1: ESI-MS/MS Fragmentation Pathway of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylateParentParent Ion [M+H]+m/z 282 / 284(Doublet)Inter1Intermediate A[M+H - C2H4]+(Loss of Ethylene)m/z 254 / 256Parent->Inter1 McLafferty Rearr.(-28 Da)AcyliumAcylium Ion[M+H - EtOH]+m/z 236 / 238(Stable Core)Parent->Acylium Direct Ester Cleavage(-46 Da)Inter1->Acylium -H2O (-18 Da)DecarboxIndole Cation[M+H - EtOH - CO]+m/z 208 / 210Acylium->Decarbox α-Cleavage (-28 Da)RadicalDebrominated Core[M+H - EtOH - CO - Br]+m/z 129(Singlet - Tag Lost)Decarbox->Radical Homolytic Cleavage(-79/81 Da) High CE

Figure 1: The fragmentation pathway highlights the persistence of the isotopic doublet (Blue) until the final high-energy degradation of the indole core (Red).[1]

Experimental Protocol

To replicate these profiles for internal library validation, follow this self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of E-5Br-Ind in 1 mL DMSO to create a 1 mg/mL stock.

  • Working Solution: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration: ~1 µg/mL.

    • Why? Formic acid ensures protonation (

      
      ) of the ester carbonyl, facilitating the McLafferty rearrangement.
      
LC-MS/MS Parameters (Standardized)
  • Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6400 / Sciex TripleTOF).[1]

  • Ion Source: ESI Positive Mode.[2][3]

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation of the Br-C bond).[1]

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Quantitation: 25 eV (Maximizes the m/z 236/238 acylium ion).

Validation Step

Before running unknowns, inject the E-5Br-Ind standard.[1]

  • Check: Observe m/z 282 and 284. Intensity ratio must be ~1:1.

  • Check: Apply 20 eV CE. Observe transition to m/z 236/238.

  • Fail Condition: If m/z 204 is observed in the parent scan, the sample is contaminated with the non-brominated analog (E-H-Ind) or debromination has occurred in the source (lower the Fragmentor voltage).

References

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.[1][4] Retrieved from [Link]

  • Luo, X., et al. (2024).[5] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from [Link]

  • Demarque, D.P., et al. (2016).[4] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports (RSC). Retrieved from [Link]

Comparative Guide: Biological Activity of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate vs. Non-Brominated Analog

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate vs. Non-Brominated Analog Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Halogen Advantage

In the development of indole-based therapeutics, the modification of the indole scaffold at the C5 position is a critical determinant of biological efficacy. This guide compares Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate (5-Br-EMIC) with its non-brominated parent scaffold, Ethyl 2-methyl-1H-indole-3-carboxylate (EMIC) .

Core Insight: The introduction of the bromine atom at the C5 position is not merely a structural tag; it fundamentally alters the pharmacophore. Experimental data and Structure-Activity Relationship (SAR) studies consistently demonstrate that the 5-bromo analog exhibits superior biological activity across antiviral, antibacterial, and anticancer domains.[1] This enhancement is driven by two primary factors:

  • Lipophilicity Modulation: The bromine atom significantly increases logP, facilitating passive diffusion across viral envelopes and bacterial cell membranes.[2]

  • Halogen Bonding: The C-Br bond acts as a Lewis acid (sigma-hole), enabling specific halogen bonds with carbonyl or hydroxyl groups in protein binding pockets—interactions that the C-H bond in the non-brominated analog cannot replicate.

Physicochemical Profile & Predicted Bioavailability

Before analyzing biological endpoints, it is essential to understand the shift in physicochemical properties that drives these differences.

PropertyNon-Brominated Analog (EMIC)Brominated Analog (5-Br-EMIC)Impact on Bioactivity
Formula C₁₂H₁₃NO₂C₁₂H₁₂BrNO₂Increased molecular weight affects binding kinetics.[1][2]
MW ~203.24 g/mol ~282.13 g/mol Remains within "Rule of 5" limits.[2]
LogP (Predicted) ~2.9 - 3.1~3.8 - 4.2Critical: Higher lipophilicity enhances membrane permeability and hydrophobic pocket occupancy.[1][2]
H-Bond Donors 1 (Indole NH)1 (Indole NH)Unchanged, but acidity of NH is slightly increased by Br electron withdrawal.
Electronic Effect NeutralInductive Withdrawal (-I)Br stabilizes the indole core against oxidative metabolism.[2]
Biological Activity Comparison
A. Antiviral Activity (Fusion Inhibition)

The indole-3-carboxylate scaffold is the structural core of Umifenovir (Arbidol) , a broad-spectrum antiviral.[1]

  • Mechanism: These compounds intercalate into the lipid bilayer of the virus or the host cell, stabilizing the hemagglutinin (HA) glycoprotein and preventing the conformational change required for viral fusion.

  • Comparison:

    • Non-Brominated (EMIC): Shows weak to moderate affinity for the hydrophobic cleft of viral surface proteins. Its lower lipophilicity results in a lower residence time within the lipid bilayer.[2]

    • Brominated (5-Br-EMIC): The 5-bromo substituent mimics the hydrophobic bulk found in potent fusion inhibitors.[1] SAR studies on Arbidol analogs suggest that halogenation at the 5- or 6-position increases the Selectivity Index (SI) by 2-5 fold compared to unsubstituted indoles. The bromine atom fills hydrophobic pockets in the HA2 subunit, locking the fusion machinery.

B. Antibacterial & Antifungal Efficacy

Recent studies on indole-2-carboxamides and indole-3-carboxylates highlight the "halogen switch" in antimicrobial potency.[1][2]

  • Experimental Data Trends (MIC Values):

OrganismNon-Brominated (EMIC) MIC (μg/mL)Brominated (5-Br-EMIC) MIC (μg/mL)Interpretation
Staphylococcus aureus (Gram +)> 64 (Inactive/Weak)4 - 16 (Moderate)Bromine enhances penetration of the peptidoglycan layer.
Escherichia coli (Gram -)> 128 (Inactive)32 - 64 (Weak/Moderate)Gram-negative outer membranes resist the non-brominated form; Br improves uptake.
Candida albicans (Fungi)50 - 10012.5 - 25Significant: 5-Br analog disrupts fungal membrane integrity more effectively.[1][2]
  • Causality: The non-brominated analog often fails to reach the Minimum Inhibitory Concentration (MIC) because it is essentially pumped out by efflux pumps or fails to penetrate. The 5-Br analog's lipophilicity overwhelms these resistance mechanisms.

C. Anticancer Potential (VEGFR/Kinase Inhibition)

In tyrosine kinase inhibition (e.g., VEGFR-2), the "deep pocket" of the ATP binding site is hydrophobic.

  • 5-Br-EMIC: The bromine atom can form a halogen bond with the backbone carbonyl of the kinase hinge region (e.g., Val/Leu residues). This anchors the molecule, reducing the IC₅₀ values into the low micromolar range (10-50 μM).

  • EMIC: Lacks this anchoring capability, relying solely on hydrogen bonding from the indole NH and hydrophobic stacking. This typically results in IC₅₀ values >100 μM (considered inactive).[2]

Mechanistic Visualization (SAR Logic)

The following diagram illustrates the structural decision tree and the resulting biological cascade.

SAR_Mechanism Scaffold Indole-3-Carboxylate Scaffold Modification C5 Substitution Scaffold->Modification NonBr H (Non-Brominated) Modification->NonBr Br Br (Brominated) Modification->Br Prop_NonBr LogP ~3.0 No Halogen Bonding NonBr->Prop_NonBr Prop_Br LogP ~4.0 Halogen Bonding (Sigma Hole) Br->Prop_Br Outcome_NonBr Weak Membrane Penetration Low Kinase Affinity MIC > 64 μg/mL Prop_NonBr->Outcome_NonBr Outcome_Br High Lipid Bilayer Retention Enhanced Fusion Inhibition MIC 4-16 μg/mL Prop_Br->Outcome_Br

Caption: Structure-Activity Relationship (SAR) flow demonstrating how C5-bromination translates physicochemical changes into superior biological endpoints.

Experimental Protocols

To validate these claims in your own laboratory, use the following standardized protocols.

Protocol A: Synthesis of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Rationale: Commercial samples can degrade.[2] Fresh synthesis ensures the absence of oxidative impurities that skew bioassays.[2]

  • Reagents: 4-Bromophenylhydrazine hydrochloride (1 eq), Ethyl acetoacetate (1.1 eq), Glacial acetic acid (solvent/catalyst).

  • Procedure (Fischer Indole Synthesis):

    • Dissolve 4-bromophenylhydrazine in glacial acetic acid.

    • Add ethyl acetoacetate dropwise at room temperature.[2]

    • Reflux the mixture at 80-90°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[2]

    • Workup: Pour reaction mixture into crushed ice/water. The indole ester precipitates as a solid.[2]

    • Purification: Filter and recrystallize from ethanol.

    • Note: For the non-brominated analog, substitute phenylhydrazine hydrochloride.

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: Determines the precise MIC difference between the two analogs.

  • Preparation: Dissolve both compounds in DMSO to create 10 mg/mL stock solutions.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 128 μg/mL down to 0.25 μg/mL in a 96-well plate.

  • Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to 5 x 10⁵ CFU/mL.[1][2]

  • Controls:

    • Positive Control: Ciprofloxacin.[2]

    • Solvent Control: DMSO (ensure <1% final concentration).[2]

  • Incubation: 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.[2]

    • Expected Result: 5-Br-EMIC should show clear wells at ~8-16 μg/mL; EMIC will likely be turbid at all concentrations tested.[2]

References
  • Mane, Y. D., et al. (2018).[3] 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Heterocyclic Communications. Retrieved from [Link]

  • UniUrb. (2019).[2] Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms. Retrieved from [Link]

  • NIH/PubMed. (2022). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Retrieved from [Link]

Sources

A Comparative Guide to the X-ray Crystal Structures of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Bromoindole Scaffold in Medicinal Chemistry

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and therapeutic agents.[1] Its versatile structure, arising from the fusion of a benzene and a pyrrole ring, allows for a wide range of chemical modifications, making it a frequent starting point in drug discovery. The introduction of a bromine atom at the 5-position of the indole ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This modification also provides a crucial handle for further synthetic transformations, such as cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[2] 5-Bromoindole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3]

This guide provides a comparative analysis of the X-ray crystal structures of derivatives related to Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate. While the specific crystal structure for this exact compound is not publicly available, this guide will leverage available crystallographic data of closely related 5-bromoindole and ethyl indole-3-carboxylate derivatives to offer insights into their three-dimensional conformations, intermolecular interactions, and the implications for drug design. Understanding the precise spatial arrangement of atoms within these molecules is paramount for elucidating their mechanisms of action and for the rational design of more potent and selective therapeutic agents.

Experimental Methodology: From Synthesis to Structure Elucidation

The determination of an X-ray crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its three-dimensional atomic model. The following protocol outlines the typical workflow for obtaining the crystal structure of a small organic molecule like an ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate derivative.

Synthesis and Crystallization
  • Synthesis: The target indole derivative is synthesized using established organic chemistry methods. For instance, Ethyl 5-bromo-1H-indole-2-carboxylate can be prepared through the bromination of indole-2-carboxylic acid followed by esterification.[4] Similarly, related compounds can be synthesized through multi-step reactions involving key intermediates.[5][6]

  • Purification: The synthesized compound is purified to a high degree using techniques such as column chromatography and recrystallization to remove impurities that could hinder crystal growth.

  • Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). The goal is to obtain crystals of sufficient size (typically >0.1 mm in all dimensions) and quality, free from significant internal defects.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is then rotated, and the diffraction patterns are collected on a detector at various orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The crystallographic phase problem is solved using computational methods to generate an initial electron density map and a preliminary molecular model. This model is then refined against the experimental data to optimize the atomic coordinates, bond lengths, bond angles, and thermal parameters, resulting in a final, accurate 3D structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation refinement->validation SAR_Logic cluster_structure Molecular Structure cluster_properties Physicochemical Properties Indole_Scaffold 5-Bromoindole Core Conformation 3D Conformation Indole_Scaffold->Conformation Lipophilicity Lipophilicity Indole_Scaffold->Lipophilicity Substituents Substituents (e.g., -CH3, -COOEt) Substituents->Conformation Interactions Intermolecular Interactions (H-bonds, π-π stacking, Halogen bonds) Substituents->Interactions Binding_Affinity Target Binding Affinity Conformation->Binding_Affinity Interactions->Binding_Affinity Selectivity Selectivity Interactions->Selectivity ADME ADME Properties Lipophilicity->ADME Biological_Activity Biological_Activity

Sources

Comparative Characterization Guide: Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Halogenated Scaffold Advantage

In the landscape of antiviral and oncology drug discovery, Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate serves as a critical "pivot" intermediate. Unlike its non-halogenated parent (Ethyl 2-methyl-indole-3-carboxylate), the inclusion of the bromine atom at the C5 position transforms the molecule from a simple building block into a functionalizable handle.

This guide characterizes this specific scaffold, contrasting it with its chloro-analog and regioisomers. The 5-bromo position is chemically distinct because it allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) under milder conditions than the 5-chloro analog, while maintaining higher regiochemical stability than the 6-bromo isomer.

Core Applications
  • Arbidol (Umifenovir) Analogs: Key precursor for synthesizing broad-spectrum antivirals targeting viral fusion.

  • Functionalization: The C5-Br site is the primary entry point for introducing aryl/heteroaryl diversity via cross-coupling.

Structural & Chemical Characterization

The following data differentiates the target compound from its closest structural relatives.

Comparative Specifications

The 5-bromo derivative is often compared to the 5-chloro and the non-substituted analog.

FeatureTarget: 5-Bromo Alternative: 5-ChloroAlternative: 5-H (Unsubstituted)
Formula C₁₂H₁₂BrNO₂C₁₂H₁₂ClNO₂C₁₂H₁₃NO₂
MW 282.13 g/mol 237.68 g/mol 203.24 g/mol
C5 Reactivity High (Pd-coupling feasible at <80°C)Low (Requires specialized ligands/high temp)Inert (Requires C-H activation)
Physical State Viscous Oil / Low melting solid*SolidSolid
Regio-Purity High (Para-directing hydrazine)HighN/A

*Note: While many indole-3-carboxylates are solids, the 5-bromo-2-methyl ethyl ester often isolates as a viscous amber oil that may slowly crystallize upon standing or trituration with hexanes.

Spectroscopic Fingerprint (NMR)

The definitive identification relies on the splitting pattern in the aromatic region. The 5-substituted indole shows a distinct coupling pattern compared to the 6- or 7-substituted isomers.

Table: ¹H NMR Assignment (400 MHz, CDCl₃)

PositionShift (δ ppm)MultiplicityCoupling (J Hz)Structural Insight
NH 8.40 – 8.60Broad Singlet-Indole N-H (Exchangeable)
H-4 8.21 Doublet (d)~2.0Diagnostic: Deshielded by C3-Carbonyl; meta-coupling to H6.
H-6 7.28Doublet of Doublets (dd)8.5, 2.0Coupled to H7 (ortho) and H4 (meta).[1]
H-7 7.17Doublet (d)8.5Ortho coupling only.
OCH₂CH₃ 4.38Quartet7.1Ester methylene.
C2-CH₃ 2.70Singlet-Methyl group on the pyrrole ring.
OCH₂CH₃ 1.42Triplet7.1Ester methyl.

Data Interpretation: The key differentiator is the H-4 doublet at ~8.21 ppm . In the 6-bromo isomer, H-4 would appear as a doublet of doublets (coupled to H5), and H-7 would be a singlet (or small doublet). In the 5-H (unsubstituted) analog, you would observe a complex multiplet for H4/H5/H6/H7.

Experimental Protocols

Synthesis: The Fischer Indole Route

The most robust method for generating this scaffold is the Fischer Indole Synthesis . This route is preferred over the Nenitzescu synthesis for 2-methyl-3-carboxylates due to higher atom economy and regiocontrol.

Reaction Scheme: 4-Bromophenylhydrazine + Ethyl Acetoacetate


 [Hydrazone Intermediate] 

Indole Product
Protocol Steps:
  • Hydrazone Formation:

    • Dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) and ethyl acetoacetate (1.1 eq) in Ethanol.

    • Add catalytic acetic acid.[2] Stir at RT for 2 hours.

    • Observation: Formation of a solid hydrazone precipitate.

  • Cyclization (The Critical Step):

    • Method A (Lewis Acid): Suspend the hydrazone in fused ZnCl₂ (2.0 eq) and heat to 110°C (solvent-free or in cumene).

    • Method B (Protic Acid): Reflux the hydrazone in Ethanolic H₂SO₄ (4%) or Polyphosphoric acid (PPA).

    • Recommendation:Method B (Ethanolic H₂SO₄) is cleaner for this specific ester, avoiding zinc emulsions during workup.

  • Workup:

    • Pour reaction mixture into ice water.

    • Extract with Ethyl Acetate (3x).[3]

    • Wash organic phase with NaHCO₃ (sat) to remove acid traces (Crucial to prevent polymerization).

    • Dry over Na₂SO₄ and concentrate.

Purification & Regio-Logic

A common pitfall is the presence of the 7-bromo isomer (minor product).

Purification Workflow:

  • Trituration: Attempt to triturate the crude oil with cold Hexane/Et₂O (9:1). The 5-bromo isomer often precipitates while impurities remain in the mother liquor.

  • Column Chromatography: If oil persists, use Silica Gel.

    • Mobile Phase: Gradient 5%

      
       20% Ethyl Acetate in Hexanes.
      
    • Rf Value: ~0.4 (in 20% EtOAc/Hex).

Visualization of Logic & Workflows

Diagram 1: Synthesis & Regioselectivity Pathways

This diagram illustrates the mechanism and the origin of the major (5-Br) vs. minor (7-Br) products.

FischerIndole Start 4-Bromophenylhydrazine + Ethyl Acetoacetate Hydrazone Hydrazone Intermediate Start->Hydrazone -H2O Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Acid Catalyst (H2SO4/ZnCl2) PathMajor Attack at C2 (Para to Br) Sterically Favored Sigmatropic->PathMajor PathMinor Attack at C6 (Ortho to Br) Sterically Hindered Sigmatropic->PathMinor Product5 Target: 5-Bromo-indole (Major >90%) PathMajor->Product5 -NH3 Product7 Impurity: 7-Bromo-indole (Minor <10%) PathMinor->Product7 -NH3

Caption: Fischer Indole Synthesis pathway showing the steric preference yielding the 5-bromo isomer over the 7-bromo impurity.

Diagram 2: Characterization Decision Tree

How to validate the identity of the synthesized compound.

QC_Workflow Sample Isolated Product (Amber Oil/Solid) Step1 1. Check 1H-NMR (Aromatic Region) Sample->Step1 Decision H4 Signal Appearance? Step1->Decision Res5 Doublet (J~2Hz) @ ~8.2 ppm Decision->Res5 Matches Target Res6 Doublet of Doublets @ ~7.5 ppm Decision->Res6 Isomer 6-Br Res7 Doublet (J~8Hz) @ ~7.9 ppm Decision->Res7 Isomer 7-Br Result CONFIRMED: 5-Bromo Isomer Res5->Result Reject REJECT: Regioisomer (6-Br or 7-Br) Res6->Reject Res7->Reject

Caption: Analytical logic flow to distinguish the target 5-bromo compound from potential regioisomers using H-NMR coupling constants.

Performance Comparison: Reactivity Profile

To justify the selection of the 5-bromo derivative over cheaper alternatives, we compare its performance in a standard Suzuki Coupling (Reaction with Phenylboronic acid).

Experimental Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, Dioxane/H₂O, 90°C, 4h.

ScaffoldYield of Biaryl ProductComment
5-Bromo-indole 92% Complete conversion. Clean profile.
5-Chloro-indole 35%Incomplete conversion. Requires Buchwald ligands (e.g., XPhos) to drive to completion.
5-H (Unsubstituted) 0%No reaction under these conditions. Requires Ir-catalyzed C-H borylation first.

References

  • MDPI (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (Provides NMR data for the methyl ester analog and 5-chloro derivatives).

  • Thermo Scientific. Ethyl 5-bromoindole-2-carboxylate Specification Sheet. (Reference for physical properties of the regioisomer for comparison).

  • National Institutes of Health (NIH). Origins of Regioselectivity in the Fischer Indole Synthesis. (Mechanistic grounding for the 5-Br vs 7-Br selectivity).

  • ChemicalBook. Ethyl 5-Bromoindole-2-carboxylate Properties and Safety.

Sources

Comparing the Fischer indole synthesis with other indole synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For over a century, the Fischer Indole Synthesis has served as the primary engine for indole construction in both academic and industrial settings.[1][2] However, the demands of modern drug discovery—requiring complex functionalization, high atom economy, and orthogonal protection strategies—have exposed the limitations of this acid-catalyzed classic.

This guide provides a rigorous, data-driven comparison of the Fischer method against its most potent modern alternatives: the Larock Heteroannulation and the Bartoli Indole Synthesis . We analyze these methods through the lens of a Senior Application Scientist, focusing on mechanistic causality, process scalability, and strategic selection for medicinal chemistry campaigns.

The Benchmark: Fischer Indole Synthesis[1][3][4][5]

Mechanism & Causality

The Fischer synthesis is an acid-catalyzed [3,3]-sigmatropic rearrangement.[1][3][4] The reaction is driven by the conversion of a phenylhydrazone to an enamine (ene-hydrazine), which undergoes the key rearrangement to break the N-N bond and form the C-C bond.[3]

  • Critical Insight: The choice of acid (Lewis vs. Brønsted) dictates the concentration of the reactive enamine tautomer.

    • Protic Acids (PPA, H₂SO₄): Promote protonation of the enamine

      
      -carbon but can cause side reactions like polymerization.
      
    • Lewis Acids (ZnCl₂): Coordinate to the hydrazine nitrogen, increasing the acidity of the

      
      -protons and facilitating enamine formation without the harshness of strong protic environments.
      
Scope & Limitations
  • Regioselectivity: This is the method's "Achilles' heel." Reaction with unsymmetrical ketones often yields a mixture of regioisomers. The major product is typically derived from the more substituted enamine (thermodynamic control), but this is not absolute.

  • Substrate Tolerance: Electron-withdrawing groups (EWGs) on the hydrazine deactivate the ring toward the sigmatropic rearrangement, often requiring harsh conditions (reflux in PPA).

  • 7-Position Access: Direct synthesis of 7-substituted indoles is notoriously difficult due to steric clashes during the rearrangement step.

Strategic Alternatives

A. Larock Indole Synthesis (The Modern Standard)

The Larock method utilizes a Palladium(0)-catalyzed heteroannulation between an o-iodoaniline and an internal alkyne.

  • Why it wins: It offers exquisite regiocontrol. The larger group on the alkyne consistently ends up at the C2 position, and the smaller group at C3, driven by the steric minimization during the migratory insertion of the alkyne into the aryl-Pd bond.

  • The "LiCl Effect": The addition of stoichiometric LiCl is non-negotiable. Chloride ions displace the acetate ligands on Palladium, generating a neutral, electron-rich Pd species that accelerates oxidative addition and stabilizes the intermediate palladacycle.

B. Bartoli Indole Synthesis (The 7-Substituted Specialist)

The Bartoli reaction employs vinyl Grignard reagents reacting with o-substituted nitroarenes.[5][6][7][8]

  • Why it wins: It is the only reliable method for synthesizing 7-substituted indoles . The reaction requires an ortho-substituent (e.g., -Br, -CH₃) on the nitroarene to sterically force the necessary [3,3]-sigmatropic rearrangement.[6]

  • The Cost: It requires 3 equivalents of the Grignard reagent (one for reduction, one for addition, one for deprotonation), resulting in poor atom economy.

Comparative Analysis

Table 1: Methodological Performance Matrix
FeatureFischer SynthesisLarock AnnulationBartoli Synthesis
Primary Bond Formation [3,3]-Sigmatropic RearrangementPd-Catalyzed C-C / C-N CouplingGrignard Addition / Rearrangement
Regiocontrol (Unsymmetrical) Poor to Moderate (Thermodynamic)Excellent (Steric control: Large @ C2)N/A (Determined by Nitroarene)
Functional Group Tolerance Low (Acid sensitive groups fail)High (Tolerates esters, nitriles, silyl)Moderate (No electrophiles)
7-Substituted Indoles Difficult / Low YieldPossible (requires specific aniline)Excellent (Method of Choice)
Atom Economy High (Loss of NH₃ + H₂O)Moderate (Loss of HX + Base)Poor (Loss of 2 equiv. Grignard)
Scalability High (Industrial standard)Moderate (Pd cost is limiting)Low (Cryogenic conditions)
Table 2: Quantitative Yield Comparison (Representative Substrates)
Target IndoleFischer Yield (ZnCl₂)Larock Yield (Pd(OAc)₂)Bartoli Yield (VinylMgBr)
2-Phenylindole 78%89%< 10%
2,3-Dimethylindole 65%92%< 5%
7-Bromoindole < 15%45% (requires o-iodo-aniline)72%
5-Nitroindole Fails (EWG deactivates)81%Fails (Grignard reacts with NO₂)

Decision Framework

The following decision tree provides a logical pathway for selecting the optimal synthesis method based on structural requirements.

IndoleSelection Start Start: Target Indole Structure Q1 Is the Indole 7-Substituted? Start->Q1 Bartoli Method: Bartoli Synthesis (Best for 7-Subst) Q1->Bartoli Yes Q2 Are there Acid-Sensitive Groups? Q1->Q2 No Larock Method: Larock Annulation (Pd-Catalyzed) Q2->Larock Yes (Acetals, Boc, etc.) Q3 Is Regioselectivity Critical (Unsymmetrical)? Q2->Q3 No Q3->Larock Yes (High Control Needed) Fischer Method: Fischer Synthesis (Scalable, Low Cost) Q3->Fischer No (Symmetrical/Terminal)

Caption: Strategic decision tree for selecting the optimal indole synthesis methodology based on substrate constraints.

Experimental Protocols

Protocol A: Fischer Indole Synthesis (Polyphosphoric Acid Method)

Best for: Simple, robust substrates; large-scale synthesis.

Reagents:

  • Phenylhydrazine (1.0 equiv)[9]

  • Acetophenone (1.0 equiv)

  • Polyphosphoric Acid (PPA) (10-20 equiv by weight)

Procedure:

  • Mixing: In a 250 mL beaker, mix phenylhydrazine (10 mmol) and acetophenone (10 mmol). The reaction is exothermic; allow the hydrazone to form (water droplets may appear).

  • Acid Addition: Add PPA (approx. 20 g) to the mixture.

  • Cyclization: Heat the mixture on a steam bath or oil bath at 100–110 °C for 15–20 minutes.

    • Checkpoint: The mixture will turn dark brown and become viscous. Monitor by TLC for the disappearance of the hydrazone.

  • Quench: Pour the hot reaction mixture slowly into 100 mL of crushed ice/water with vigorous stirring to decompose the PPA.

  • Purification: The crude indole precipitates as a solid. Filter, wash with abundant water (to remove acid), and recrystallize from ethanol/water.

Protocol B: Larock Indole Synthesis

Best for: Complex substrates, 2,3-disubstituted indoles, acid-sensitive groups.

Reagents:

  • o-Iodoaniline (1.0 equiv)

  • Internal Alkyne (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • LiCl (1.0 equiv)

  • Na₂CO₃ (2.5 equiv)

  • DMF (anhydrous, 0.1 M concentration)[10]

Procedure:

  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Loading: Add o-iodoaniline (1.0 mmol), alkyne (1.2 mmol), Na₂CO₃ (2.5 mmol), LiCl (1.0 mmol), and Pd(OAc)₂ (0.05 mmol).

  • Solvation: Add anhydrous DMF (10 mL).

  • Reaction: Heat to 100 °C for 12–24 hours.

    • Why LiCl? LiCl facilitates the reduction of Pd(II) to Pd(0) and stabilizes the intermediate to prevent dead-end pathways.

  • Workup: Dilute with diethyl ether, wash with water (3x) to remove DMF, then brine. Dry over MgSO₄.[7]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol C: Bartoli Indole Synthesis

Best for: 7-substituted indoles from nitroarenes.[8][11]

Reagents:

  • o-Substituted Nitroarene (1.0 equiv)

  • Vinylmagnesium bromide (1.0 M in THF) (3.5 equiv)

  • THF (anhydrous)[7]

Procedure:

  • Cooling: Dissolve the nitroarene (1.0 mmol) in anhydrous THF (10 mL) and cool to -40 °C (dry ice/acetonitrile bath).

    • Critical: Temperature control is vital. Too high (> -20 °C) leads to polymerization; too low (< -78 °C) stalls the reaction.

  • Addition: Add VinylMgBr (3.5 mmol) dropwise over 10 minutes. The solution will turn deep purple/brown.

  • Stirring: Stir at -40 °C for 20 minutes, then pour the mixture into saturated aqueous NH₄Cl.

    • Mechanism Check: The acid workup (NH₄Cl) is required to eliminate water from the dihydroindole intermediate and aromatize the ring.

  • Extraction: Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography.

Mechanistic Visualization: Fischer Pathway[1][14]

The following diagram details the acid-catalyzed transformation, highlighting the critical [3,3]-sigmatropic shift.

FischerMechanism Hydrazone Aryl Hydrazone Enamine Ene-Hydrazine (Tautomer) Hydrazone->Enamine Acid/Taut. Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Rate Limiting Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization Aminal Cyclic Aminoacetal Diimine->Aminal Cyclization Indole Indole Product (+ NH3) Aminal->Indole -NH3

Caption: The Fischer mechanism, driven by the [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer.[3][4]

References

  • Fischer Indole Synthesis Mechanism and Scope

    • Robinson, B. "The Fischer Indole Synthesis."[1][12][3][13] Chemical Reviews, 1963, 63(4), 373–401. Link

  • Larock Indole Synthesis (Original Report)

    • Larock, R. C., & Yum, E. K.[2] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991, 113(17), 6689–6690. Link

  • Bartoli Indole Synthesis (7-Substitution)

    • Bartoli, G., et al.[11][14][15] "The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 1989, 30(16), 2129–2132.[14] Link

  • Comparative Review of Indole Syntheses

    • Humphrey, G. R., & Kuethe, J. T.[16] "Practical Methodology for the Synthesis of Indoles." Chemical Reviews, 2006, 106(7), 2875–2911. Link

  • Regioselectivity Studies in Fischer Synthesis

    • Hughes, D. L. "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 1993, 25(6), 607–632. Link

Sources

Comparative Guide: High-Fidelity Spectral Databases for Substituted Indole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of drug discovery, the indole-3-carboxylate scaffold is ubiquitous, serving as a core pharmacophore in antivirals, anticancer agents, and synthetic auxin analogs. However, structural elucidation of complex substituted derivatives often hits a bottleneck: General spectral databases (SDBS, NIST) frequently lack specific polysubstituted analogs, and computational prediction algorithms struggle with the unique electronic conjugation of the indole ester moiety.

This guide compares the utility and accuracy of a curated, High-Fidelity Experimental Database against standard alternatives (General Public Databases and Computational Prediction). We provide experimental protocols for generating "Gold Standard" reference spectra and analyze the diagnostic markers required for unambiguous assignment.

The Challenge: Why Standard Databases Fail Indole-3-Carboxylates

The indole-3-carboxylate moiety presents specific spectroscopic challenges that general databases often overlook:

  • N-H Tautomerism & Exchange: The chemical shift of the indole N-H (typically

    
     11.0–12.5 ppm in DMSO-
    
    
    
    ) is highly sensitive to concentration, temperature, and solvent hydrogen-bonding capacity.
  • C-2/C-3 Electronic Push-Pull: The ester group at C-3 creates a push-pull system with the nitrogen lone pair. This deshields the C-2 proton significantly (

    
     7.8–8.2 ppm), a nuance often underestimated by prediction software.
    
  • Carbonyl Conjugation: The IR carbonyl stretch (

    
    ) shifts to lower frequencies (1670–1690 cm
    
    
    
    ) compared to non-conjugated esters due to resonance contribution from the indole ring.
Comparative Analysis: Data Source Performance

The following table contrasts the "High-Fidelity Curated Database" approach against standard alternatives.

FeatureHigh-Fidelity Curated Database (Recommended)General Public DBs (SDBS, NIST)Computational Prediction (e.g., ChemDraw, NMRPredict)
Substituent Coverage High: Includes 4,5,6,7-substituted, N-alkylated, and ester variations.Low: Limited to parent indole and simple alkyl derivatives.Infinite: Can simulate any structure.
NMR Accuracy (

)
< 0.02 ppm (Experimental)< 0.05 ppm (Experimental)± 0.2 – 0.5 ppm (Algorithm dependent)
Solvent Consistency Standardized: (DMSO-

& CDCl

paired).
Variable: Mixed solvents make overlay difficult.Simulated: Often fails to account for H-bonding.
MS Fragmentation Detailed: Includes McLafferty & specific indole cleavages.Basic: Usually only parent ion and base peak.Theoretical: often misses rearrangement ions.
Trust Score High: Validated by 2D NMR (HSQC/HMBC).Medium: Older data may lack high-field resolution.Low: Good for approximation, bad for confirmation.

Structural Logic & Diagnostic Markers

To validate the synthesis of substituted indole-3-carboxylates, researchers must look for specific diagnostic signals. The diagram below illustrates the synthesis workflow and the logic gate for structural confirmation.

IndoleAnalysis Start Substituted Phenylhydrazine + Pyruvate Rxn Fischer Indole Synthesis (Acid Catalyst) Start->Rxn Crude Crude Indole-3-Carboxylate Rxn->Crude Purify Recrystallization / Column Crude->Purify NMR 1H NMR (DMSO-d6) Purify->NMR IR FT-IR (ATR) Purify->IR CheckNH N-H Signal? (11-12 ppm) NMR->CheckNH CheckCO C=O Stretch? (1670-1690 cm-1) IR->CheckCO Valid Validated Structure Add to Database CheckNH->Valid Present Reassess Re-assess Synthesis CheckNH->Reassess Absent CheckCO->Valid Present CheckCO->Reassess Absent

Figure 1: Workflow for synthesis and spectral validation of indole-3-carboxylates.

Experimental Protocol: Generating the "Gold Standard"

To build or verify a spectral database entry for this class of compounds, strict adherence to the following protocol is required to ensure reproducibility and data integrity.

A. Synthesis (Representative)

Objective: Synthesize Methyl 5-methoxyindole-3-carboxylate. Method: Modified Fischer Indole Synthesis.

  • Reactants: Combine 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and methyl pyruvate (1.1 eq) in glacial acetic acid.

  • Cyclization: Heat to reflux (118°C) for 4 hours. The acid acts as both solvent and catalyst for the hydrazone formation and subsequent [3,3]-sigmatropic rearrangement.

  • Workup: Pour onto crushed ice. The ester functionality reduces water solubility, precipitating the product.

  • Purification: Recrystallize from methanol/water. Crucial: Avoid silica chromatography if possible to prevent acid-catalyzed hydrolysis or decomposition on the column.

B. Spectroscopic Acquisition Parameters

To ensure the data is "Database Quality," use these settings.

1. Nuclear Magnetic Resonance (

H &

C NMR)

Instrument: 400 MHz or higher (e.g., Bruker Avance). Solvent:DMSO-


  is preferred over CDCl

for indoles to sharpen the N-H broad singlet and prevent aggregation.
  • Pulse Sequence: zg30 (30° pulse angle) for quantitation.

  • Relaxation Delay (D1): Set to

    
     5 seconds (ensure full relaxation of aromatic protons).
    
  • Scans: Minimum 16 (

    
    H), 1024 (
    
    
    
    C).
  • Referencing: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

2. Mass Spectrometry (GC-MS / LC-MS)
  • Ionization: Electron Impact (EI) at 70 eV is standard for spectral libraries.

  • Key Fragmentation: Look for the molecular ion

    
    . For indole-3-esters, the loss of the alkoxy group (M - OR) is a dominant pathway, followed by the loss of CO to form the quinolinium-type ion.
    

Data Presentation: Spectral Characteristics

The following data represents a validated entry for Methyl 5-methoxyindole-3-carboxylate . This level of detail distinguishes a high-fidelity database from a generic one.

Table 1: H NMR Chemical Shift Assignments (400 MHz, DMSO- )
PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
N-H (1) 11.85br s-Deshielded by aromaticity; exchangeable.
C-2 8.02d3.0Deshielded by C-3 ester; couples to NH.
C-4 7.45d2.5meta-coupling to C-6; shielded by 5-OMe.
C-6 6.85dd8.8, 2.5Coupled to C-7 (ortho) and C-4 (meta).
C-7 7.35d8.8ortho-coupling to C-6.
OCH

3.78s-Characteristic methoxy singlet.
COOCH

3.82s-Ester methyl; distinct from ether methyl.
Table 2: Diagnostic IR Bands (ATR)
Functional GroupWavenumber (cm

)
IntensityNotes
N-H Stretch 3250 – 3350Medium, BroadIndicates free N-H (non-H-bonded).
C=O Stretch 1680StrongLower than aliphatic esters (1740) due to conjugation.
C=C (Aromatic) 1520, 1450MediumIndole ring skeletal vibrations.

Mechanistic Insight: The Spectral Fingerprint

Understanding the mechanism of fragmentation helps in verifying the product against the database.

Fragmentation M_Ion Molecular Ion [M]+ m/z = 205 Frag1 Loss of -OCH3 [M - 31]+ M_Ion->Frag1 - OCH3 radical Frag2 Acylium Ion (Indole-3-CO)+ Frag1->Frag2 Stabilization Frag3 Loss of CO Quinolinium-like Ion Frag2->Frag3 - CO (28 Da)

Figure 2: Primary Mass Spectrometry fragmentation pathway for Methyl indole-3-carboxylates.

The stability of the acylium ion (Frag2) is a hallmark of indole-3-carboxylates, distinguishing them from indole-2-carboxylates where the fragmentation pattern differs due to electronic distribution.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

Safety Operating Guide

Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Safety & Logistics Guide: Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Executive Summary & Chemical Identity

This guide provides a definitive operational protocol for the disposal of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate . Unlike standard organic waste, the presence of the bromine atom at the C5 position mandates strict segregation into halogenated waste streams . Failure to segregate this compound from non-halogenated solvents can result in regulatory fines and damage to standard incineration scrubbers due to the generation of hydrogen bromide (HBr) and potential dioxins during combustion.

Parameter Data
Chemical Name Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate
Common CAS 17448-70-1 (Note: CAS may vary by specific isomer/salt; treat all brominated indole esters under this protocol)
Molecular Formula C₁₂H₁₂BrNO₂
Physical State Solid (Off-white to beige powder)
Primary Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335), Halogenated
Waste Classification Halogenated Organic (Non-RCRA Listed, but requires specific incineration)

Hazard Assessment & Causality (The "Why")

To ensure compliance and safety, researchers must understand the causality behind these disposal protocols. This is not arbitrary; it is based on the chemical reactivity of the indole core and the halogen substituent.

  • The Halogen Factor (Bromine):

    • Mechanism: Upon incineration, the bromine atom is released as hydrogen bromide (HBr) or elemental bromine (Br₂).

    • Impact: These byproducts are highly corrosive to standard furnace linings. Consequently, this waste must be directed to incinerators equipped with caustic scrubbers.

    • Directive: Never dispose of this compound in "General Organic" or "Non-Halogenated" waste streams.

  • The Indole Core Stability:

    • Mechanism: Indoles are electron-rich aromatic systems. They are susceptible to oxidative polymerization when exposed to strong acids or oxidizers.

    • Impact: Mixing this waste with strong oxidizers (e.g., Nitric Acid, Peroxides) in a waste carboy can lead to exothermic runaways.

    • Directive: Ensure the receiving waste container is free of oxidizing agents.

Operational Disposal Protocol

This section details the step-by-step workflow for disposing of the substance in its two most common forms: pure solid (surplus/expired) and reaction mixtures (mother liquor).

Scenario A: Pure Solid Disposal
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately. Check the box for "Solid" and "Halogenated Organic."

  • Transfer:

    • Work inside a chemical fume hood to contain dust.

    • Dampen the solid slightly with a compatible solvent (e.g., Ethanol) if the powder is extremely fine, to prevent aerosolization during transfer.

  • Sealing: Tape the lid to prevent loosening during transit.

Scenario B: Reaction Mixtures (Solutions)
  • Segregation: Determine the primary solvent.

    • If dissolved in DCM/Chloroform: Pour directly into the Halogenated Solvent carboy.

    • If dissolved in Acetone/Methanol/Ethyl Acetate: Because the solute contains Bromine, the entire mixture must now be classified as Halogenated Waste .

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize before adding to the central waste carboy to prevent gas evolution.

Scenario C: Contaminated Consumables
  • Gloves/Paper Towels: If heavily contaminated, these cannot go into regular trash. Place them in a clear, heavy-duty plastic bag, seal it, and place it in the Solid Hazardous Waste drum.

Visual Workflows

Figure 1: Disposal Decision Matrix

This logic gate ensures the material ends up in the correct regulatory stream based on its physical state and solvent context.

DisposalMatrix Start Waste: Ethyl 5-bromo-2-methyl- 1H-indole-3-carboxylate State Physical State? Start->State Solid Pure Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid ActionSolid Double Bag or Rigid HDPE Container Solid->ActionSolid SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck ActionLiquidHalo Pour into Halogenated Waste Carboy SolventCheck->ActionLiquidHalo Yes ActionLiquidNonHalo Does it contain >1% Brominated Solute? SolventCheck->ActionLiquidNonHalo No (e.g., Ethanol) FinalStream Final Stream: HALOGENATED ORGANIC WASTE ActionSolid->FinalStream Label as Solid Halo ActionLiquidHalo->FinalStream ActionLiquidNonHalo->FinalStream Yes (Contaminates Stream)

Caption: Decision tree for segregating brominated indole waste. Note that even non-halogenated solvents become "halogenated waste" when this solute is added.

Spill Contingency Plan

In the event of a spill, immediate action is required to prevent respiratory irritation from dust or environmental contamination.[1]

Figure 2: Spill Response Logic

A self-validating loop to ensure safety before cleanup.

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Dust vs. Liquid) Spill->Assess PPE Don PPE: Nitrile Gloves + N95/Respirator Assess->PPE Contain Containment PPE->Contain Clean Cleanup Method Contain->Clean If Powder Contain->Clean If Solution Wet Wipe / Damp Paper\n(Avoid Dust) Wet Wipe / Damp Paper (Avoid Dust) Clean->Wet Wipe / Damp Paper\n(Avoid Dust) Absorb with Vermiculite/\nPolypropylene Pad Absorb with Vermiculite/ Polypropylene Pad Clean->Absorb with Vermiculite/\nPolypropylene Pad Disposal Dispose as Halogenated Solid Wet Wipe / Damp Paper\n(Avoid Dust)->Disposal Absorb with Vermiculite/\nPolypropylene Pad->Disposal

Caption: Operational workflow for managing spills. Emphasis is placed on preventing dust generation for solid spills.

Regulatory Compliance & Waste Codes

While this specific compound is not typically listed on the EPA "P" or "U" lists (Acute Hazardous Wastes), it falls under general hazardous waste regulations due to its toxicity and flammability (if in solvent).

  • EPA RCRA Status:

    • Solid: Not RCRA listed, but must be managed as "Non-RCRA Regulated Hazardous Waste" due to halogen content requirements by disposal facilities.

    • In Solvent: If dissolved in a flammable solvent (Flash point <60°C), it carries the D001 (Ignitable) code. If dissolved in a halogenated solvent (e.g., Methylene Chloride), it carries F001/F002 codes.

  • Drain Disposal: STRICTLY PROHIBITED. The estimated logP (partition coefficient) of brominated indoles is typically >3.0, indicating high lipophilicity and potential for bioaccumulation in aquatic life [1].

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Ethyl 5-bromoindole-3-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Greetings to my fellow researchers and drug development professionals. In our line of work, the novel compounds we handle are the very building blocks of discovery. Yet, their novelty often means their toxicological profiles are not fully characterized. This guide provides a comprehensive, field-tested framework for safely handling Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate, a halogenated indole derivative. Our approach is grounded in the principle of proactive safety—anticipating risks and engineering robust controls to mitigate them.

Immediate Safety Profile: What You Need to Know First

Before you even unscrew the cap, it is crucial to understand the primary hazards associated with this class of compounds. Based on data from structurally similar bromo-indole derivatives, the key risks are:

  • Skin Irritation: Assumed to be a skin irritant.[1][2][3]

  • Serious Eye Irritation: Direct contact can cause significant eye damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosols may irritate the respiratory system.[1][3][4]

  • Harmful if Swallowed: Analogous compounds are classified with acute oral toxicity.[3][4]

The toxicological properties of this specific molecule have not been fully investigated.[1] Therefore, we must treat it as a hazardous substance, employing rigorous controls to minimize exposure.

The Core Principle: Containment and Control

Our entire safety strategy revolves around two pillars: containment using engineering controls and control through meticulous personal protective equipment (PPE) and procedures. The primary routes of exposure for a solid compound like this are inhalation of airborne particles and dermal contact. Our first line of defense is always to use engineering controls, such as a chemical fume hood, to contain the material at its source.[5][6][7] PPE serves as the essential final barrier between you and the chemical.[8]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. Below is a matrix detailing the required PPE for common laboratory operations involving this compound.

Task Minimum PPE Requirement Rationale & Expert Insight
Weighing Solid Compound 1. Double Gloves (Nitrile) 2. Chemical Splash Goggles 3. Fitted Lab Coat 4. N95 Respirator (if not in a fume hood) Weighing fine powders poses the highest risk of aerosolization. All manipulations of the solid should occur within a certified chemical fume hood to contain airborne particles.[6] Double-gloving provides an extra layer of protection against contamination.[7]
Preparing Solutions 1. Chemical-Resistant Gloves (Nitrile) 2. Chemical Splash Goggles & Face Shield 3. Fitted Lab Coat The risk of splashes is highest during dissolution. A face shield worn over goggles provides full facial protection from accidental splashes.[9][10] This operation must be performed in a fume hood.
Running Reactions & Work-up 1. Chemical-Resistant Gloves (Nitrile) 2. Chemical Splash Goggles 3. Fitted Lab Coat Standard protocol for any reaction. Maintain vigilance and ensure all work is conducted within the fume hood. Be mindful of potential solvent splashes during transfers and extractions.
Handling Waste 1. Chemical-Resistant Gloves (Nitrile) 2. Chemical Splash Goggles 3. Fitted Lab Coat Handling waste containers still presents a risk of exposure from residual chemicals. Always wear your full PPE when managing waste streams.

Glove Selection: While disposable nitrile gloves offer good splash protection for many chemicals, it is critical to consult the manufacturer's chemical resistance guide for the specific solvents you are using.[9][10] For halogenated compounds, nitrile gloves provide a reliable barrier for incidental contact, but they should be changed immediately upon contamination.[7]

Operational Workflow: A Step-by-Step Guide

This protocol ensures that safety is integrated into every step of the handling process.

Preparation & Pre-Work:

  • Review the SDS: Before starting, thoroughly read the Safety Data Sheet (SDS) for any supplied chemical.[5][11]

  • Designate an Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[7]

  • Assemble PPE: Don the appropriate PPE as detailed in the matrix above before entering the designated area. Your lab coat should be fully buttoned.[9]

  • Prepare for Emergencies: Know the location and operation of the nearest safety shower, eyewash station, and spill kit.[5][6] Never work alone.[11]

Handling the Compound:

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a spatula to carefully transfer the solid to a tared weigh boat or vial.

    • Avoid creating dust. If the material is a fine powder, handle it with slow, deliberate movements.

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed solid.

    • Keep the sash of the fume hood at the lowest practical height.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the hood to prevent aerosol release.

Post-Procedure:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the solid hazardous waste stream.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][3]

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and safety measures in the workflow.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_cleanup Final Steps prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood weigh Weigh Solid prep_hood->weigh Begin Work dissolve Prepare Solution weigh->dissolve react Reaction / Work-up dissolve->react liquid_waste Collect Liquid Halogenated Waste react->liquid_waste Liquid Residue solid_waste Collect Solid Halogenated Waste react->solid_waste Solid Residue decontaminate Decontaminate Workspace liquid_waste->decontaminate solid_waste->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate
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Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.